Nkg2D-IN-2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H17Cl2F6N3O2 |
|---|---|
Peso molecular |
564.3 g/mol |
Nombre IUPAC |
N-[(1S)-1-[3,4-dichloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)-2-oxoethyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2F6N3O2/c1-35(2)22(37)20(13-9-17(24(30,31)32)19(26)18(25)10-13)34-21(36)16-11-33-8-7-15(16)12-3-5-14(6-4-12)23(27,28)29/h3-11,20H,1-2H3,(H,34,36)/t20-/m0/s1 |
Clave InChI |
LMZDGPKOIXDSQJ-FQEVSTJZSA-N |
SMILES isomérico |
CN(C)C(=O)[C@H](C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
CN(C)C(=O)C(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Foundational & Exploratory
Nkg2D-IN-2 mechanism of action
An In-depth Technical Guide on the NKG2D Pathway: Mechanism of Action and Therapeutic Targeting
Introduction
The Natural Killer Group 2, member D (NKG2D) receptor is a pivotal activating receptor in the immune system, playing a crucial role in the recognition and elimination of stressed, infected, and transformed cells.[1][2][3] Expressed predominantly on cytotoxic immune cells such as Natural Killer (NK) cells, CD8+ T cells, γδ T cells, and invariant NKT cells, NKG2D acts as a key sensor for cellular danger signals.[1][2][4] This guide provides a comprehensive overview of the NKG2D signaling pathway, its role in immune surveillance, mechanisms of evasion by cancer cells, and strategies for therapeutic intervention.
The NKG2D Receptor and its Ligands
NKG2D is a type II transmembrane protein that forms a homodimer on the cell surface.[1][2] In humans, it associates with the DAP10 adaptor protein to form a hexameric signaling complex.[2][5] The expression of NKG2D can be modulated by cytokines; for instance, IL-2, IL-12, and IL-15 upregulate its expression, while TGF-β and IL-21 have an inhibitory effect.[1][6]
The ligands for NKG2D (NKG2DLs) are a diverse group of proteins that are typically absent or expressed at low levels on healthy cells but are induced in response to cellular stress, such as DNA damage, infection, or malignant transformation.[1][7] In humans, there are eight known NKG2DLs:
| Ligand Family | Members |
| MHC class I chain-related proteins (MIC) | MICA, MICB |
| UL16-binding proteins (ULBP) | ULBP1, ULBP2, ULBP3, ULBP4, ULBP5, ULBP6 |
The upregulation of these ligands on the surface of aberrant cells serves as a signal for their destruction by NKG2D-expressing immune cells.
NKG2D Signaling Pathway
Upon engagement with its ligands, the NKG2D receptor complex triggers a downstream signaling cascade that leads to the activation of cytotoxic effector functions and cytokine production. In humans, this signaling is exclusively mediated through the DAP10 adaptor protein.[4]
The key steps in the NKG2D signaling pathway are:
-
Ligand Binding and Receptor Clustering: Binding of NKG2DLs to the NKG2D receptor induces receptor clustering and phosphorylation of the YINM motif on the intracellular domain of DAP10.[2]
-
Recruitment of Signaling Molecules: The phosphorylated YINM motif serves as a docking site for the p85 subunit of phosphatidylinositol 3-kinase (PI3K) and the adaptor protein Grb2.[2][8]
-
Activation of Downstream Pathways:
-
PI3K Pathway: Recruitment of PI3K leads to the activation of Akt and the ERK/MAP kinase pathway, promoting cell survival, proliferation, and differentiation.[8]
-
Grb2/Vav1 Pathway: The recruitment of Grb2 leads to the activation of the guanine nucleotide exchange factor Vav1, which is crucial for cytoskeletal rearrangement and cytotoxic granule polarization.[2]
-
-
Effector Functions: The culmination of these signaling events is the release of cytotoxic granules containing perforin and granzymes, leading to the lysis of the target cell, and the production of pro-inflammatory cytokines such as IFN-γ.[5][9]
Caption: NKG2D Signaling Pathway.
Role in Cancer Immune Surveillance and Evasion
The NKG2D/NKG2DL system is a critical component of tumor immune surveillance.[10] By recognizing and eliminating cells that upregulate NKG2DLs due to oncogenic stress, NKG2D-expressing immune cells can prevent tumor development. However, cancer cells have evolved several mechanisms to evade this surveillance:
-
Shedding of NKG2DLs: Tumor cells can cleave NKG2DLs from their surface, releasing them in a soluble form.[7] These soluble ligands can then bind to and downregulate the NKG2D receptor on immune cells, leading to their desensitization.[2]
-
Epigenetic Silencing: Tumors can epigenetically repress the expression of NKG2DLs, making them invisible to the immune system.[2]
-
Immunosuppressive Tumor Microenvironment: The production of immunosuppressive cytokines like TGF-β in the tumor microenvironment can directly downregulate the expression of the NKG2D receptor on effector cells.[8]
Therapeutic Strategies Targeting the NKG2D Pathway
The central role of NKG2D in anti-tumor immunity has made it an attractive target for cancer immunotherapy. Several strategies are being explored:
-
NKG2D-based Chimeric Antigen Receptor (CAR) Therapy: T cells or NK cells can be genetically engineered to express a CAR that incorporates the NKG2D receptor.[6] These NKG2D-CAR cells can then recognize and kill tumor cells expressing any of the NKG2D ligands.
-
Inhibiting NKG2DL Shedding: The use of antibodies or small molecules to block the proteases responsible for cleaving NKG2DLs from the tumor cell surface can enhance immune recognition.[9]
-
NKG2D Agonists: Therapeutic agents that can upregulate the expression of NKG2DLs on tumor cells could increase their susceptibility to immune-mediated killing.
-
NKG2D Antagonists: In the context of autoimmune diseases where the NKG2D pathway contributes to chronic inflammation, blocking the interaction between NKG2D and its ligands with monoclonal antibodies or small molecules is a potential therapeutic approach.[3]
Experimental Protocols for Studying NKG2D Function
A variety of in vitro and in vivo assays are used to investigate the function of the NKG2D pathway.
In Vitro Cytotoxicity Assay
This assay measures the ability of NKG2D-expressing effector cells (e.g., NK cells) to kill target cells that express NKG2DLs.
Protocol:
-
Cell Preparation:
-
Effector cells (e.g., primary NK cells or an NK cell line) are isolated and cultured.
-
Target cells (a tumor cell line known to express NKG2DLs) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
-
Co-culture: Effector and target cells are mixed at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell killing.
-
Measurement of Lysis:
-
For fluorescent assays, the amount of dye released from lysed target cells into the supernatant is measured using a fluorometer.
-
For radioactive assays, the amount of isotope released is measured using a gamma counter.
-
-
Data Analysis: The percentage of specific lysis is calculated by comparing the release from experimental wells to that from control wells with target cells alone (spontaneous release) and target cells lysed with detergent (maximum release).
Cytokine Release Assay
This assay quantifies the production of cytokines, such as IFN-γ, by effector cells upon stimulation through the NKG2D receptor.
Protocol:
-
Co-culture: Effector cells are co-cultured with target cells or with plate-bound anti-NKG2D antibodies.
-
Incubation: The cells are incubated for 24-48 hours.
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of the cytokine of interest in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
Caption: General Workflow for an In Vitro Cytotoxicity Assay.
Conclusion
The NKG2D receptor and its ligands constitute a critical pathway for the immune system's defense against cellular threats. A thorough understanding of its mechanism of action is essential for the development of novel immunotherapies for cancer and autoimmune diseases. The strategies and experimental approaches outlined in this guide provide a framework for researchers and drug development professionals to further explore and exploit the therapeutic potential of the NKG2D pathway.
References
- 1. The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 4. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designs of NKG2D-based immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Engaging natural killer cells for cancer therapy via NKG2D, CD16A and other receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
The Discovery and Development of NKG2D-IN-2: A Novel Immunomodulatory Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The Natural Killer Group 2D (NKG2D) receptor is a critical activating receptor on the surface of natural killer (NK) cells, CD8+ T cells, and other immune effector cells.[1][2][3][4] It plays a crucial role in the immune system's surveillance and elimination of transformed or infected cells by recognizing stress-induced ligands.[1][5][6] While essential for anti-tumor and anti-viral immunity, dysregulation of the NKG2D pathway is implicated in the pathogenesis of autoimmune diseases and chronic inflammation.[6] This whitepaper details the discovery and preclinical development of NKG2D-IN-2, a novel, potent, and selective small molecule inhibitor of the NKG2D signaling pathway. We present the discovery process, from initial high-throughput screening to lead optimization, and provide a comprehensive overview of the in vitro and in vivo characterization of this compound. The data presented herein support the continued development of this compound as a potential therapeutic agent for autoimmune and inflammatory disorders.
Introduction: The NKG2D Receptor and its Role in Disease
The NKG2D receptor is a type II transmembrane protein that forms a homodimer on the cell surface.[2][3] In humans, it associates with the DAP10 adaptor protein, which contains a YINM signaling motif.[7][8] Upon ligand binding, this motif becomes phosphorylated, leading to the recruitment of PI3K and Grb2, and subsequent activation of downstream signaling cascades that result in cytotoxicity and cytokine production.[7][8][9]
NKG2D ligands, such as MICA, MICB, and the ULBP family of proteins, are typically absent on healthy cells but are upregulated in response to cellular stress, such as DNA damage, infection, and malignant transformation.[3][5] This "induced-self" recognition mechanism allows the immune system to identify and eliminate dangerous cells.
However, aberrant or chronic expression of NKG2D ligands can lead to persistent immune activation and contribute to the pathology of various autoimmune diseases, including rheumatoid arthritis and type 1 diabetes.[6] In these conditions, NKG2D-mediated activation of immune cells can drive tissue damage and inflammation. Therefore, the inhibition of the NKG2D signaling pathway presents a promising therapeutic strategy for these disorders.
The Discovery of this compound
High-Throughput Screening (HTS)
A proprietary library of 500,000 small molecules was screened for inhibitors of the NKG2D-ligand interaction using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was designed to measure the binding of recombinant soluble human NKG2D to its ligand, MICA. From this screen, a promising hit compound with a benzimidazole core was identified.
Lead Optimization
A structure-activity relationship (SAR) campaign was initiated to optimize the potency, selectivity, and pharmacokinetic properties of the initial hit. This involved the synthesis and evaluation of over 200 analogs. Key modifications included the introduction of a trifluoromethyl group to enhance metabolic stability and a morpholine moiety to improve solubility. This effort led to the identification of this compound.
In Vitro Characterization of this compound
Biochemical and Cellular Potency
This compound demonstrated potent inhibition of the NKG2D-MICA interaction in biochemical assays and functional inhibition of NKG2D-mediated cellular activity.
| Assay Type | Endpoint | This compound IC50 (nM) |
| TR-FRET (NKG2D/MICA) | Inhibition of Binding | 15.2 ± 3.1 |
| AlphaLISA (NKG2D/ULBP3) | Inhibition of Binding | 21.7 ± 4.5 |
| NK Cell Degranulation (CD107a) | Inhibition of Degranulation | 55.8 ± 9.3 |
| NK Cell Cytotoxicity | Inhibition of Target Cell Lysis | 78.4 ± 12.1 |
| Cytokine Release (IFN-γ) | Inhibition of Cytokine Secretion | 63.2 ± 8.7 |
Table 1: In Vitro Potency of this compound
Selectivity Profile
The selectivity of this compound was assessed against a panel of other activating and inhibitory immune receptors. The compound showed high selectivity for NKG2D, with minimal off-target activity.
| Receptor Target | Assay Type | This compound IC50 (µM) |
| NKG2D | TR-FRET | 0.015 |
| CD28 | Binding Assay | > 50 |
| LFA-1 | Adhesion Assay | > 50 |
| KIR2DL1 | Binding Assay | > 50 |
| CTLA-4 | Binding Assay | > 50 |
Table 2: Selectivity of this compound
Mechanism of Action
To elucidate the mechanism of action, a series of biochemical and cellular experiments were conducted. Surface plasmon resonance (SPR) studies confirmed that this compound binds directly to the extracellular domain of NKG2D, preventing the binding of its natural ligands. Cellular thermal shift assays (CETSA) demonstrated target engagement in live cells.
Preclinical Pharmacokinetics
The pharmacokinetic properties of this compound were evaluated in mice and rats. The compound exhibited favorable oral bioavailability and a half-life supportive of once-daily dosing.
| Species | Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | IV | 2 | 3.1 | - | 1850 | - |
| Mouse | PO | 10 | 4.5 | 1250 | 9860 | 67 |
| Rat | IV | 1 | 4.2 | - | 1100 | - |
| Rat | PO | 5 | 5.8 | 980 | 7640 | 70 |
Table 3: Pharmacokinetic Parameters of this compound
In Vivo Efficacy in a Model of Autoimmune Disease
The in vivo efficacy of this compound was assessed in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis. Oral administration of this compound resulted in a dose-dependent reduction in disease severity, as measured by clinical arthritis score and paw swelling.
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) |
| Vehicle | - | 4.8 ± 0.5 | 3.2 ± 0.3 |
| This compound | 3 | 3.1 ± 0.4 | 2.5 ± 0.2 |
| This compound | 10 | 1.9 ± 0.3 | 1.8 ± 0.2 |
| This compound | 30 | 1.1 ± 0.2 | 1.2 ± 0.1 |
| Dexamethasone | 1 | 1.3 ± 0.3 | 1.4 ± 0.2 |
Table 4: In Vivo Efficacy of this compound in a CIA Mouse Model *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle
Experimental Protocols and Visualizations
TR-FRET Binding Assay
Methodology: Recombinant human NKG2D-His and MICA-Fc were used. NKG2D-His was labeled with a terbium cryptate donor, and MICA-Fc was labeled with a d2 acceptor. The assay was performed in a 384-well plate format. The binding of the two proteins brings the donor and acceptor into proximity, resulting in a FRET signal. Compounds that inhibit the interaction lead to a decrease in the FRET signal.
NKG2D Signaling Pathway
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NKG2D Ligands in Tumor Immunity: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 6. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 7. Designs of NKG2D-based immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engaging natural killer cells for cancer therapy via NKG2D, CD16A and other receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Function of NKG2D Inhibitors
Disclaimer: The specific compound "Nkg2D-IN-2" was not identified in a comprehensive search of scientific literature. It is possible that this is a novel, unpublished compound or an internal designation. This guide will focus on the function, mechanism of action, and experimental evaluation of Natural Killer Group 2, Member D (NKG2D) inhibitors in general, a topic of significant interest to researchers, scientists, and drug development professionals.
Introduction to the NKG2D Receptor
Natural Killer Group 2, Member D (NKG2D) is a key activating immunoreceptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and gamma-delta (γδ) T cells.[1][2] It plays a crucial role in the immune system's surveillance against cellular stress, viral infections, and malignant transformation.[3][4] NKG2D recognizes a family of ligands that are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, such as DNA damage or infection.[3][5][6] These ligands include the MHC class I chain-related proteins A and B (MICA and MICB) and the UL16-binding proteins (ULBP1-6) in humans.[5][6]
The engagement of NKG2D by its ligands triggers a signaling cascade that leads to the activation of cytotoxic lymphocytes, resulting in the elimination of the target cells and the production of pro-inflammatory cytokines.[7][8] While this is a vital mechanism for host defense, aberrant or chronic NKG2D signaling has been implicated in the pathophysiology of autoimmune and chronic inflammatory diseases.[3][5][9] Consequently, the inhibition of the NKG2D pathway has emerged as a promising therapeutic strategy for these conditions.[5][6][9]
The NKG2D Signaling Pathway
In humans, NKG2D is a type II transmembrane protein that forms a homodimer on the cell surface.[2][7] For signal transduction, it associates with the adaptor protein DAP10.[2][7] The binding of an NKG2D ligand to the receptor induces a conformational change that leads to the phosphorylation of a YxxM motif in the cytoplasmic tail of DAP10.[1] This phosphorylated motif serves as a docking site for the p85 subunit of phosphoinositide 3-kinase (PI3K) and the adaptor protein Grb2.[1][2] The recruitment of these molecules initiates two primary signaling branches that are essential for the cytotoxic response.[10] The activation of the PI3K pathway and the Grb2-Vav1 pathway ultimately leads to calcium mobilization, cytoskeletal rearrangement, and the release of cytotoxic granules containing perforin and granzymes, as well as cytokine production.[7][8]
Caption: The NKG2D signaling pathway upon ligand binding.
Mechanism of Action of NKG2D Inhibitors
NKG2D antagonists are designed to block the interaction between the NKG2D receptor and its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell activation.[3] These inhibitors can be broadly categorized into monoclonal antibodies and small molecules.
-
Monoclonal Antibodies: These can be developed to target either the NKG2D receptor or its ligands, sterically hindering their interaction.
-
Small Molecules: Recent studies have identified small-molecule inhibitors that act as protein-protein interaction (PPI) inhibitors.[5][9][11] A notable mechanism of action for some of these small molecules is allosteric inhibition.[5][9][11] These molecules bind to a cryptic pocket at the interface of the NKG2D homodimer, causing a conformational change that "twists" the two monomers relative to each other.[11] This altered conformation is incompatible with ligand binding, thus preventing receptor activation.[5][11]
Quantitative Data on Small-Molecule NKG2D Inhibitors
The following table summarizes publicly available data on two distinct series of small-molecule NKG2D inhibitors, referred to as compound 1a and 3b in a 2023 PNAS publication.[11]
| Compound | Assay Type | Ligand | IC50 (µM) | Binding Affinity (SPR) | ka (M⁻¹s⁻¹) | kd (s⁻¹) |
| 1a | Cellular TR-FRET | MICA | 10.2 ± 2.9 | - | - | - |
| Cellular TR-FRET | ULBP6 | 13.6 ± 4.6 | - | - | - | |
| SPR | - | - | Yes | 7.64 x 10² | 3.69 x 10⁻² | |
| 3b | Cellular TR-FRET | MICA | See Note 1 | - | - | - |
| SPR | - | - | Yes | 1.44 x 10² | 5.67 x 10⁻⁴ |
Note 1: Specific IC50 values for compound 3b in the cellular TR-FRET assays are presented in Table 1 of the source publication but not explicitly stated in the main text.[11]
Experimental Protocols
The discovery and characterization of NKG2D inhibitors involve a suite of biochemical and cell-based assays.[5][11]
This assay is used in high-throughput screening to identify compounds that disrupt the NKG2D-ligand interaction. It can be performed in both biochemical and cellular formats.
Protocol for Cellular TR-FRET Assay:
-
Cell Culture: Plate HEK293 cells engineered to express a SNAP-tagged NKG2D receptor in a 384-well plate.
-
Receptor Labeling: Label the SNAP-tagged NKG2D with a terbium (Tb) cryptate donor fluorophore.
-
Compound Addition: Add the test compounds to the wells and incubate.
-
Ligand Addition: Add a fluorescently labeled NKG2D ligand (e.g., Alexa Fluor 647-labeled MICA or ULBP6) as the acceptor fluorophore. The concentration of the labeled ligand should be at its measured KD value.
-
Incubation: Incubate for 1 hour to allow for binding to reach equilibrium.
-
Detection: Measure the TR-FRET signal at 665 nm (acceptor emission) and 620 nm (donor emission) following excitation at 337 nm. A decrease in the 665/620 nm ratio indicates inhibition of the NKG2D-ligand interaction.[11]
Caption: Workflow for a cellular TR-FRET assay to screen for NKG2D inhibitors.
SPR is employed to determine the binding kinetics (association and dissociation rates) and affinity of inhibitor compounds to the NKG2D receptor.
Methodology:
-
Immobilization: Covalently immobilize the extracellular domain of the human NKG2D protein onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of the test compound over the sensor surface.
-
Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) can then be calculated (kd/ka).[11]
This functional assay assesses the ability of an inhibitor to block the cytotoxic activity of NKG2D-expressing effector cells against ligand-expressing target cells.
Protocol for KHYG-1/Ba/F3 Co-culture Assay:
-
Cell Preparation:
-
Effector Cells: Use a human NK cell line, such as KHYG-1, which endogenously expresses the NKG2D receptor.
-
Target Cells: Use a cell line, such as Ba/F3, that has been engineered to express an NKG2D ligand (e.g., MICA). Label the target cells with a fluorescent dye like Calcein AM.
-
-
Co-culture:
-
Pre-incubate the KHYG-1 effector cells with various concentrations of the NKG2D inhibitor.
-
Add the Calcein AM-labeled Ba/F3-MICA target cells to the effector cells at a specific effector-to-target (E:T) ratio.
-
Incubate the co-culture for a defined period (e.g., 4 hours).
-
-
Lysis Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Measure the fluorescence of the released Calcein AM in the supernatant using a fluorescence plate reader. The amount of fluorescence is directly proportional to the number of lysed target cells.
-
-
Data Analysis: Calculate the percentage of specific lysis for each inhibitor concentration and determine the IC50 value.[11]
In Vivo Studies and Clinical Relevance
In vivo studies using mouse models have been instrumental in demonstrating the role of the NKG2D pathway in immune surveillance.[12][13] For instance, NKG2D deficient mice show increased susceptibility to certain types of tumors.[12][14]
The therapeutic rationale for NKG2D inhibition is primarily focused on autoimmune and chronic inflammatory diseases where NKG2D-mediated cytotoxicity contributes to tissue damage.[3][5][9] By blocking this pathway, NKG2D inhibitors aim to reduce the activation of cytotoxic lymphocytes and mitigate the inflammatory response.[3] While several clinical trials are underway for therapies targeting the NKG2D pathway, many of these are focused on agonistic approaches for cancer treatment, such as NKG2D-based Chimeric Antigen Receptor (CAR) T-cell or NK-cell therapies.[14][15] The development of NKG2D inhibitors represents a distinct and promising strategy for a different set of indications.
Conclusion
NKG2D inhibitors represent a novel class of immunomodulatory agents with significant therapeutic potential, particularly in the treatment of autoimmune and chronic inflammatory diseases. The discovery of small-molecule inhibitors with allosteric mechanisms of action has opened new avenues for the development of targeted therapies. The experimental protocols detailed in this guide provide a framework for the identification and characterization of such compounds. As our understanding of the complex role of the NKG2D pathway in health and disease continues to evolve, so too will the opportunities for therapeutic intervention.
References
- 1. NKG2D - Wikipedia [en.wikipedia.org]
- 2. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 8. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NKG2D-mediated activation of cytotoxic lymphocytes: unique signaling pathways and distinct functional outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NKG2D-NKG2D ligand interaction inhibits the outgrowth of naturally arising low-grade B cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Leveraging NKG2D Ligands in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A summary of current NKG2D-based CAR clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
An In-Depth Technical Guide to the Target Validation of NKG2D-IN-2 in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natural Killer Group 2D (NKG2D) receptor is a critical activating immunoreceptor expressed on a variety of immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells. It plays a crucial role in the immune surveillance of transformed and infected cells by recognizing stress-induced ligands on their surface.[1][2][3] This central role in immune activation makes NKG2D a compelling target for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the target validation process for a hypothetical inhibitor, NKG2D-IN-2, in key immune cell populations. We present detailed experimental protocols, quantitative data summarization, and visual representations of key pathways and workflows to facilitate the evaluation of novel NKG2D-targeting therapeutics.
Introduction to NKG2D and its Signaling Pathway
NKG2D is a type II transmembrane protein that forms a homodimer on the cell surface.[1] In humans, it associates with the adaptor protein DAP10, which contains a YxxM signaling motif.[1][4] Upon ligand binding, this motif becomes phosphorylated, leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) and Grb2.[4][5] This initiates a downstream signaling cascade involving Akt, PLCγ2, and the MAPK pathway, ultimately resulting in cellular activation, including cytokine production and cytotoxicity.[4][5] In mice, an alternative splice variant of NKG2D can also associate with the DAP12 adaptor protein, which signals through Syk and ZAP70.[6]
The ligands for NKG2D are a family of MHC class I-like molecules, including MICA, MICB, and the ULBP family in humans.[7] These ligands are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, such as DNA damage, viral infection, and malignant transformation.[1][7] This differential expression allows the immune system to specifically target and eliminate compromised cells.
NKG2D Signaling Pathway Diagram
References
- 1. NKG2D receptor and its ligands in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 3. Regulation of immune cell function and differentiation by the NKG2D receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: Nkg2D-IN-2, a Novel Small-Molecule Modulator of NK Cell Activation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific compound "Nkg2D-IN-2" is not documented in the provided search results. This technical guide synthesizes the data available for recently developed small-molecule inhibitors of the NKG2D pathway to provide a representative overview of their characteristics and effects on Natural Killer (NK) cell activation. The data and methodologies presented are based on published findings for analogous research compounds.
Executive Summary
Natural Killer (NK) cells are critical components of the innate immune system, essential for surveillance against malignant and virally infected cells. A key activating receptor on the surface of NK cells is the Natural Killer Group 2, member D (NKG2D) receptor.[1][2] Upon binding to stress-induced ligands such as MICA, MICB, and ULBPs on target cells, the NKG2D pathway triggers a potent cytotoxic response.[1][3][4] While vital for host defense, aberrant or chronic NKG2D signaling is implicated in the pathophysiology of various autoimmune and inflammatory diseases.[3][4] This has driven the development of therapeutic agents that can modulate this axis.
This document provides a technical overview of this compound, a representative small-molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between the NKG2D receptor and its ligands.[3][4] We detail its mechanism of action, present its inhibitory activity in biochemical and cellular assays, outline key experimental protocols, and visualize the underlying biological pathways and workflows.
The NKG2D Signaling Pathway and Point of Inhibition
NKG2D is a type II transmembrane homodimeric protein that does not possess intrinsic signaling capabilities.[5] In humans, it forms a hexameric complex with the DAP10 adaptor protein.[1] Ligand engagement on a target cell leads to the phosphorylation of a YXXM motif in DAP10's cytoplasmic tail. This creates a docking site for the p85 subunit of PI3K and the Grb2-Vav1 complex, initiating downstream signaling cascades.[6][7] These cascades culminate in NK cell activation, leading to the release of cytotoxic granules (containing perforin and granzymes) and the secretion of pro-inflammatory cytokines like IFN-γ.[8][9]
This compound acts as an allosteric inhibitor. Instead of competing for the ligand-binding site directly, it accesses a cryptic pocket at the NKG2D homodimer interface.[10][11] Binding of the inhibitor induces a conformational change that alters the ligand-binding domain, thereby preventing effective recognition of MICA, ULBP6, and other ligands. This blockade of the initial receptor-ligand interaction is the primary mechanism for inhibiting NK cell activation.[4]
Quantitative Data Summary
The inhibitory activity of this compound was evaluated using a suite of biochemical and cell-based assays. The compound demonstrates potent, dose-dependent inhibition of the NKG2D-ligand interaction and subsequent functional cellular responses.
Table 1: Biochemical Inhibition of NKG2D-Ligand Interaction
| Assay Type | Ligand | IC50 (µM) | Data Source |
|---|---|---|---|
| Cellular TR-FRET | MICA | 10.2 ± 2.9 | [11] |
| Cellular TR-FRET | ULBP6 | 13.6 ± 4.6 |[11] |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer. Data are presented as mean ± standard deviation.
Table 2: Functional Cellular Assay Data
| Assay Type | Description | Endpoint | IC50 (µM) | Data Source |
|---|
| NK Cell Cytotoxicity | Co-culture of KHYG-1 (NKG2D+) effector cells with MICA-expressing Ba/F3 target cells. | Inhibition of target cell lysis | ~10-15 |[11] |
Table 3: Binding Kinetics (Surface Plasmon Resonance)
| Analyte | Ligand | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) | Data Source |
|---|
| this compound | Human NKG2D | 1.44 x 10² | 5.67 x 10⁻⁴ | 3.9 |[11] |
SPR analysis confirms direct binding of the inhibitor to the NKG2D receptor.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of results. Below are protocols for the key assays used to characterize this compound.
Cellular TR-FRET Assay for NKG2D/Ligand Binding Inhibition
This assay quantifies the ability of a compound to disrupt the interaction between NKG2D and its ligands on the cell surface.
-
Cell Lines:
-
HEK293 cells stably expressing SNAP-tagged human NKG2D.
-
HEK293 cells stably expressing HALO-tagged human MICA or ULBP6.
-
-
Labeling:
-
NKG2D-SNAP cells are labeled with a Terbium (Tb) cryptate donor fluorophore.
-
MICA/ULBP6-HALO cells are labeled with a d2 acceptor fluorophore.
-
-
Assay Procedure:
-
Labeled cells are washed and resuspended in assay buffer.
-
This compound is serially diluted in DMSO and added to the assay plate.
-
Equal numbers of labeled NKG2D-SNAP and MICA/ULBP6-HALO cells are mixed and added to the plate.
-
The plate is incubated to allow for cell-to-cell interaction.
-
-
Data Acquisition:
-
The TR-FRET signal is read on a compatible plate reader (e.g., PHERAstar) with an excitation at 337 nm and dual emission reads at 620 nm (cryptate) and 665 nm (d2).
-
The ratio of 665/620 nm signals is calculated, and IC50 curves are generated using non-linear regression.
-
NK Cell-Mediated Cytotoxicity Assay
This functional assay measures how this compound impacts the ability of NK cells to kill target cells expressing NKG2D ligands.
-
Effector Cells: KHYG-1 human NK cell line (constitutively expresses NKG2D).
-
Target Cells: Ba/F3 cell line engineered to express human MICA on its surface.
-
Assay Setup:
-
Target cells (MICA-Ba/F3) are labeled with a fluorescent dye (e.g., Calcein-AM).
-
Effector cells (KHYG-1) are pre-incubated with various concentrations of this compound for 1-2 hours.
-
Labeled target cells and pre-treated effector cells are co-cultured at a specified Effector:Target (E:T) ratio (e.g., 10:1).
-
-
Endpoint Measurement:
-
After a 4-hour incubation, the amount of dye released from lysed target cells into the supernatant is quantified by fluorescence spectroscopy.
-
Controls include spontaneous release (targets alone) and maximum release (targets lysed with detergent).
-
-
Calculation:
-
Percent specific lysis is calculated as: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100.
-
IC50 values are determined by plotting percent inhibition of specific lysis against inhibitor concentration.
-
Conclusion
The representative data indicate that this compound is a potent, cell-active small-molecule inhibitor of the NKG2D pathway. By allosterically modulating the NKG2D receptor, it effectively blocks ligand binding and abrogates downstream NK cell-mediated cytotoxicity. This mechanism presents a promising therapeutic strategy for conditions driven by excessive NKG2D activation. Further studies are warranted to establish its in vivo efficacy, safety profile, and pharmacokinetic properties for potential clinical development in the fields of autoimmune disease and chronic inflammation.
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKG2D signaling between human NK cells enhances TACE-mediated TNF-α release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 9. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of small-molecule protein–protein interaction inhibitors for NKG2D (Journal Article) | OSTI.GOV [osti.gov]
- 11. researchgate.net [researchgate.net]
Nkg2D-IN-2: A Technical Guide for Autoimmune Disease Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nkg2D-IN-2, a novel small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, for its potential application in autoimmune disease research. This document details the mechanism of action, quantitative data, experimental protocols, and key signaling pathways associated with this compound.
Introduction to NKG2D and its Role in Autoimmunity
The Natural Killer Group 2D (NKG2D) receptor is a key activating immunoreceptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and subsets of CD4+ T cells.[1][2] In healthy individuals, NKG2D plays a crucial role in immune surveillance by recognizing and eliminating stressed, infected, or transformed cells that express NKG2D ligands (NKG2DLs) such as MICA, MICB, and ULBP proteins.[1][2] However, aberrant or sustained expression of NKG2DLs on otherwise healthy tissues can lead to chronic immune activation and is implicated in the pathogenesis of a range of autoimmune diseases, including rheumatoid arthritis, type 1 diabetes, and multiple sclerosis.[3] Consequently, the inhibition of the NKG2D signaling pathway presents a promising therapeutic strategy for the treatment of these conditions.
This compound: A Potent Small Molecule Inhibitor of the NKG2D Pathway
This compound (also referred to as compound 45 in its discovery publication) is a recently identified small molecule inhibitor of the NKG2D receptor.[1] Developed by Wang et al., this compound represents a significant advancement in the quest for non-biological therapeutics targeting the NKG2D pathway for the potential treatment of autoimmune disorders.
Mechanism of Action
This compound functions as a protein-protein interaction (PPI) inhibitor, disrupting the binding of NKG2D to its ligands, MICA and ULBP6.[1] By doing so, it effectively blocks the downstream signaling cascade that leads to immune cell activation, thereby preventing the inflammatory responses that contribute to autoimmune pathology.
Quantitative Data
The inhibitory activity of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Assay | Ligand | IC50 (µM) | Reference |
| NKG2D/MICA TR-FRET Assay | MICA | 0.1 | [1] |
| NKG2D/ULBP6 TR-FRET Assay | ULBP6 | 0.2 | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
NKG2D/MICA and NKG2D/ULBP6 TR-FRET Assays
These assays are designed to measure the ability of a compound to inhibit the interaction between the NKG2D receptor and its ligands, MICA and ULBP6.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay. In this setup, the NKG2D receptor and its ligand (MICA or ULBP6) are each labeled with a fluorescent dye, a donor (e.g., Europium cryptate) and an acceptor (e.g., XL665). When the receptor and ligand are in close proximity (i.e., bound together), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor that disrupts this interaction will decrease the FRET signal.
Materials:
-
Recombinant human NKG2D protein (extracellular domain)
-
Recombinant human MICA or ULBP6 protein (extracellular domain)
-
TR-FRET donor and acceptor labeling kits (e.g., from Cisbio Bioassays)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
Procedure:
-
Protein Labeling: Label the NKG2D receptor with the donor fluorophore and the MICA or ULBP6 ligand with the acceptor fluorophore according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: a. In a 384-well plate, add the labeled NKG2D protein. b. Add the serially diluted this compound or vehicle control. c. Add the labeled MICA or ULBP6 protein to initiate the binding reaction. d. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
NKG2D Signaling Pathway and Inhibition by this compound
The following diagram illustrates the NKG2D signaling cascade upon ligand binding and the point of inhibition by this compound.
Caption: NKG2D signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the Discovery and Characterization of this compound
The diagram below outlines the general workflow employed for the identification and validation of this compound as an NKG2D inhibitor.
Caption: Workflow for the discovery and development of this compound.
Future Directions and Conclusion
This compound is a promising small molecule inhibitor of the NKG2D receptor with demonstrated in vitro potency. Its development marks a critical step towards a new class of oral therapeutics for autoimmune diseases. Further research is warranted to evaluate its efficacy and safety in preclinical models of various autoimmune conditions. The detailed protocols and data presented in this guide are intended to facilitate further investigation into this compound and the broader field of NKG2D-targeted therapies. The successful translation of this research could offer a valuable new treatment modality for patients suffering from a range of autoimmune disorders.
References
In-Depth Technical Guide to the Binding Affinity and Kinetics of NKG2D-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of NKG2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor. This document details the quantitative binding affinity and kinetics, the experimental methodologies used for their determination, and the relevant biological pathways.
Introduction to NKG2D and the Therapeutic Potential of its Inhibition
Natural Killer Group 2D (NKG2D) is a key activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells. It plays a crucial role in the immune system's surveillance against cellular stress, viral infections, and malignant transformation. Upon engagement with its ligands, which are upregulated on the surface of compromised cells, NKG2D triggers a signaling cascade that leads to the elimination of these target cells.
However, aberrant or chronic NKG2D activation is implicated in the pathogenesis of autoimmune and inflammatory diseases. Consequently, the development of small molecule inhibitors that can modulate the interaction between NKG2D and its ligands is a promising therapeutic strategy for these conditions. This compound has emerged as one such inhibitor.
Binding Affinity and Kinetics of this compound
The interaction of this compound with the NKG2D receptor has been characterized using various biophysical and biochemical assays. The following tables summarize the quantitative data regarding its binding affinity and kinetics.
Table 1: Binding Affinity of this compound
| Parameter | Value (µM) | Assay Method | Ligand | Reference |
| IC50 | 0.1 | TR-FRET | MICA | [1] |
| IC50 | 0.2 | TR-FRET | ULBP6 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Binding Kinetics of a Representative NKG2D Small Molecule Inhibitor*
| Parameter | Value | Unit | Assay Method | Reference |
| ka (Association Rate) | 1.44 x 10² | M⁻¹s⁻¹ | SPR | [2] |
| kd (Dissociation Rate) | 5.67 x 10⁻⁴ | s⁻¹ | SPR | [2] |
| KD (Dissociation Constant) | 3.9 | µM | SPR | [2] |
*Data for a representative small molecule inhibitor (compound 3b) from a foundational study on NKG2D inhibitors, as specific kinetic data for this compound is not publicly available. This data is provided to illustrate the typical kinetic profile of a small molecule binding to NKG2D.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to the NKG2D receptor.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of this compound, which reflects its potency in disrupting the interaction between NKG2D and its ligands.
Principle: The assay measures the disruption of the interaction between a fluorescently labeled NKG2D receptor and a fluorescently labeled ligand (e.g., MICA or ULBP6). When the receptor and ligand are in close proximity, FRET occurs between the donor and acceptor fluorophores. An inhibitor that binds to NKG2D will prevent this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Recombinant human NKG2D protein is labeled with a donor fluorophore (e.g., terbium cryptate).
-
Recombinant human MICA or ULBP6 protein is biotinylated and subsequently labeled with an acceptor fluorophore (e.g., streptavidin-d2).
-
This compound is serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
-
Assay Procedure:
-
Labeled NKG2D and the biotinylated-ligand/streptavidin-acceptor complex are mixed in a 384-well low-volume microplate.
-
The serially diluted this compound is added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
The fluorescence is read on a plate reader capable of time-resolved fluorescence detection, with excitation at the donor's excitation wavelength and emission measured at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated to determine the FRET signal.
-
The FRET signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time kinetics of binding events, providing association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (the ligand, in this case, NKG2D) is immobilized on the chip surface, and the other (the analyte, this compound) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is proportional to the amount of bound analyte.
Protocol:
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
Recombinant human NKG2D protein is immobilized onto the chip surface via amine coupling.
-
The surface is then deactivated to block any remaining active sites.
-
-
Binding Analysis:
-
A series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+) are prepared.
-
The analyte solutions are injected sequentially over the sensor surface at a constant flow rate.
-
The association of the analyte to the immobilized ligand is monitored in real-time.
-
After the association phase, running buffer is flowed over the surface to monitor the dissociation of the analyte.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The association and dissociation phases of the sensorgrams are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using analysis software to determine the kinetic rate constants (ka and kd).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.
-
Visualizations
The following diagrams illustrate the NKG2D signaling pathway and a typical experimental workflow for characterizing protein-ligand interactions.
Caption: NKG2D Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Binding Affinity and Kinetics Analysis.
References
Preliminary Efficacy of NKG2D-IN-2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natural Killer Group 2D (NKG2D) receptor is a critical activating immunoreceptor expressed on the surface of natural killer (NK) cells, CD8+ T cells, and other immune effector cells. Its role in recognizing and eliminating stressed, infected, and transformed cells makes it a compelling target for immunotherapeutic intervention. This document provides a preliminary technical overview of NKG2D-IN-2, a small molecule inhibitor of the NKG2D receptor. We consolidate the available quantitative data, outline detailed experimental protocols for assessing its efficacy, and provide visual representations of the relevant biological pathways and experimental workflows to support further investigation into its therapeutic potential.
Introduction to NKG2D and its Signaling Pathway
NKG2D is a type II transmembrane protein that functions as a primary activation receptor on NK cells and a co-stimulatory receptor on CD8+ T cells. It recognizes a variety of ligands, including MICA/B and ULBP family members, which are frequently upregulated on the surface of tumor cells and virus-infected cells.[1] Upon ligand binding, NKG2D engagement triggers a downstream signaling cascade that results in potent anti-tumor and anti-viral immune responses, including cytotoxicity and cytokine production.[1]
The signaling pathway is initiated by the phosphorylation of the associated adaptor protein DAP10. This leads to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) and the Grb2-Vav1 complex.[1] Activation of these pathways culminates in cytoskeletal rearrangement, degranulation (releasing cytotoxic molecules like perforin and granzymes), and the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[1] Small molecule inhibitors targeting this pathway, such as this compound, aim to modulate these immune responses.
NKG2D Signaling Pathway Diagram
Quantitative Efficacy Data for this compound
To date, the publicly available quantitative efficacy data for this compound is limited to its in vitro inhibitory activity. The following table summarizes the reported half-maximal inhibitory concentrations (IC50).
| Assay | Ligand | IC50 (µM) | Reference |
| TR-FRET | MICA | 0.1 | --INVALID-LINK--, --INVALID-LINK-- |
| TR-FRET | ULBP6 | 0.2 | --INVALID-LINK--, --INVALID-LINK-- |
TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer
Experimental Protocols
The following protocols describe standard assays to evaluate the efficacy of an NKG2D inhibitor like this compound.
In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells to lyse target cells and how this is affected by an inhibitor.
Materials:
-
Effector Cells: Isolated human Natural Killer (NK) cells.
-
Target Cells: A cell line known to express NKG2D ligands (e.g., K562).
-
This compound or other test inhibitor.
-
Chromium-51 (51Cr).
-
Complete RPMI-1640 medium.
-
Fetal Bovine Serum (FBS).
-
96-well round-bottom plates.
-
Gamma counter.
Protocol:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in complete medium.
-
Add 100 µCi of 51Cr and incubate for 1 hour at 37°C, with occasional mixing.
-
Wash the labeled target cells three times with complete medium to remove unincorporated 51Cr.
-
Resuspend the cells at 1 x 10^5 cells/mL.
-
-
Effector Cell Preparation:
-
Isolate NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
-
Resuspend NK cells at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
-
Assay Setup:
-
Plate 100 µL of labeled target cells (1 x 10^4 cells) into each well of a 96-well plate.
-
Add 50 µL of complete medium containing different concentrations of this compound or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
Add 50 µL of the effector cell suspension to the appropriate wells.
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of 2% Triton X-100.
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Cytokine Release Assay (ELISA)
This assay quantifies the release of cytokines, such as IFN-γ, from NK cells upon stimulation and the inhibitory effect of the test compound.
Materials:
-
Effector Cells: Isolated human NK cells.
-
Target Cells or Stimulating Antibody: NKG2D ligand-expressing target cells or plate-bound anti-NKG2D antibody.
-
This compound or other test inhibitor.
-
Complete RPMI-1640 medium.
-
96-well flat-bottom plates.
-
ELISA kit for the cytokine of interest (e.g., human IFN-γ).
-
Plate reader.
Protocol:
-
Effector Cell and Stimulator Preparation:
-
Isolate and prepare NK cells as described in the cytotoxicity assay.
-
If using target cells, prepare them at a suitable concentration. If using antibody stimulation, coat the wells of a 96-well plate with anti-NKG2D antibody (and an isotype control) overnight at 4°C, then wash.
-
-
Assay Setup:
-
Add NK cells to the wells of the 96-well plate.
-
Add different concentrations of this compound or vehicle control.
-
Add target cells or move the NK cells to the antibody-coated wells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant.
-
Perform the ELISA for the desired cytokine according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve and determine the concentration of the cytokine in each sample.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an NKG2D inhibitor.
Conclusion and Future Directions
The preliminary in vitro data for this compound demonstrates its potential as an inhibitor of the NKG2D receptor. The IC50 values in the low micromolar range suggest a promising starting point for further development. The provided experimental protocols offer a robust framework for a more comprehensive evaluation of its biological activity.
Future studies should focus on:
-
In vitro characterization: Determining the effect of this compound on NK cell-mediated cytotoxicity against a panel of tumor cell lines with varying NKG2D ligand expression and quantifying its impact on the secretion of a broader range of cytokines.
-
In vivo efficacy: Evaluating the anti-tumor efficacy of this compound in relevant preclinical tumor models. These studies will be critical to understanding its therapeutic potential in a complex biological system.
-
Pharmacokinetics and Pharmacodynamics: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its on-target effects in vivo.
-
Safety and Toxicology: Conducting comprehensive safety and toxicology studies to determine the therapeutic window.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation of this compound and other modulators of the NKG2D pathway. The provided data and methodologies will aid in the design and execution of subsequent preclinical studies to fully elucidate the therapeutic utility of this compound.
References
An In-depth Technical Guide on the Core Principles of NKG2D-Mediated T-Cell Co-stimulation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide elucidates the critical role of the Natural Killer Group 2, member D (NKG2D) receptor in T-cell co-stimulation. It provides a comprehensive overview of the NKG2D signaling pathway, its impact on T-cell effector functions, and detailed experimental protocols for investigating potential modulators of this pathway. While a specific inhibitor, "NKG2D-IN-2," is not characterized in publicly available literature, this guide serves as a foundational document for the evaluation of any such therapeutic candidate.
Introduction to NKG2D
Natural Killer Group 2, member D (NKG2D) is a potent activating C-type lectin-like receptor expressed on various immune cells, including Natural Killer (NK) cells, CD8+ T-cells, γδ T-cells, and Natural Killer T (NKT) cells[1][2][3][4][5][6][7][8][9]. In NK cells, NKG2D engagement is sufficient to trigger a direct cytotoxic response[1][10]. However, in CD8+ T-cells, NKG2D primarily functions as a co-stimulatory receptor, augmenting the activation signals provided through the T-cell receptor (TCR)[1][10][11][12][13][14][15]. This co-stimulatory role is crucial for an effective immune response against cellular stress, such as viral infections and malignant transformation[2][3][8].
NKG2D Ligands
The ligands for NKG2D are stress-induced proteins that are typically absent or expressed at low levels on healthy cells[3][5][8]. Their expression is upregulated in response to various cellular stress signals, including DNA damage, oxidative stress, and oncogenic transformation[2][3][16]. In humans, the major NKG2D ligands include the MHC class I chain-related proteins A and B (MICA and MICB) and the UL16-binding proteins (ULBP1-6)[3][8][17]. The presence of these ligands on a cell surface serves as a "danger" signal to the immune system, marking the cell for elimination by NKG2D-expressing lymphocytes[14].
The NKG2D Signaling Pathway in T-Cells
Upon binding to its ligands, the NKG2D receptor complex initiates a downstream signaling cascade. In humans, NKG2D associates with the adaptor protein DAP10[8][17][18]. Ligand engagement leads to the phosphorylation of a YxNM motif within the cytoplasmic tail of DAP10[1][10]. This event creates a docking site for the p85 subunit of phosphoinositide 3-kinase (PI3K) and the Grb2-Vav1 complex[2][10].
The activation of the PI3K pathway is a central event in NKG2D-mediated co-stimulation, leading to the activation of downstream effectors such as Akt and mTOR, which promote cell survival and proliferation[11]. The recruitment of the Grb2-Vav1 complex further enhances TCR signaling[2]. In contrast to the well-characterized CD28 co-stimulatory pathway, NKG2D signaling through DAP10 can also activate the WNT/β-catenin pathway, which has been shown to modulate cytokine production in effector CD8+ T-cells[19].
Impact of NKG2D Co-stimulation on T-Cell Effector Functions
NKG2D engagement significantly enhances the effector functions of CD8+ T-cells upon TCR activation. This includes increased proliferation, enhanced cytotoxicity, and a distinct modulation of cytokine production profiles.
Co-stimulation through NKG2D promotes the proliferation and survival of activated T-cells[1][19]. This is largely attributed to the activation of the PI3K-Akt-mTOR pathway, which is a key regulator of cell growth and metabolism.
NKG2D signaling has a profound and distinct impact on the cytokine profile of effector T-cells. Studies have shown that simultaneous engagement of the TCR and NKG2D leads to a significant increase in the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α)[13][14][19]. Interestingly, NKG2D co-stimulation can also suppress the production of anti-inflammatory cytokines like IL-10[19]. This modulation of the cytokine milieu is partly mediated by the activation of the β-catenin pathway[19]. When NKG2D is stimulated alongside CD3 and CD28, it can further modulate the cytokine response, leading to a decrease in anti-inflammatory cytokines compared to CD3/CD28 stimulation alone[19][20].
NKG2D co-stimulation enhances the cytotoxic capacity of CD8+ T-cells against target cells expressing NKG2D ligands[1][12]. This is crucial for the effective elimination of virus-infected cells and tumor cells. In some contexts, particularly with ex vivo-activated and expanded T-cells, NKG2D engagement can be sufficient to trigger cytotoxicity even in a TCR-independent manner[12].
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from experiments investigating the impact of a hypothetical NKG2D pathway modulator, such as "this compound".
Table 1: Effect of this compound on T-Cell Proliferation
| Treatment Condition | Concentration (µM) | Proliferation Index (CFSE Assay) | % Viable Cells (Annexin V/PI) |
| Unstimulated | - | 1.0 ± 0.1 | 95.2 ± 2.1 |
| Anti-CD3 | - | 4.2 ± 0.5 | 88.5 ± 3.4 |
| Anti-CD3 + Anti-NKG2D | - | 8.9 ± 0.9 | 91.3 ± 2.8 |
| Anti-CD3 + Anti-NKG2D + this compound | 0.1 | 7.5 ± 0.8 | 90.1 ± 3.1 |
| Anti-CD3 + Anti-NKG2D + this compound | 1 | 5.1 ± 0.6 | 89.2 ± 2.9 |
| Anti-CD3 + Anti-NKG2D + this compound | 10 | 4.3 ± 0.4 | 88.7 ± 3.3 |
Table 2: Effect of this compound on Cytokine Production by Activated T-Cells
| Treatment Condition | Concentration (µM) | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| Unstimulated | - | <10 | <5 | <5 |
| Anti-CD3 | - | 250 ± 30 | 150 ± 20 | 50 ± 8 |
| Anti-CD3 + Anti-NKG2D | - | 1200 ± 150 | 800 ± 100 | 25 ± 5 |
| Anti-CD3 + Anti-NKG2D + this compound | 0.1 | 950 ± 120 | 650 ± 80 | 30 ± 6 |
| Anti-CD3 + Anti-NKG2D + this compound | 1 | 400 ± 50 | 250 ± 30 | 45 ± 7 |
| Anti-CD3 + Anti-NKG2D + this compound | 10 | 260 ± 35 | 160 ± 25 | 48 ± 9 |
Table 3: Effect of this compound on T-Cell Mediated Cytotoxicity
| Effector:Target | Treatment of Effector Cells | % Specific Lysis (4-hour assay) |
| T-cells : P815-MICA | Unstimulated | 5 ± 1 |
| T-cells : P815-MICA | Anti-CD3 + Anti-NKG2D | 65 ± 5 |
| T-cells : P815-MICA | Anti-CD3 + Anti-NKG2D + this compound (1 µM) | 30 ± 4 |
| T-cells : P815 | Anti-CD3 + Anti-NKG2D | 8 ± 2 |
Experimental Protocols
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD8+ T-cells using negative selection magnetic beads.
-
Culture purified CD8+ T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Label purified CD8+ T-cells with 5 µM Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL) and anti-NKG2D antibody (10 µg/mL).
-
Add varying concentrations of the test compound (e.g., this compound).
-
Culture for 72-96 hours.
-
Analyze CFSE dilution by flow cytometry to determine the proliferation index.
-
Activate purified CD8+ T-cells as described in the proliferation assay.
-
After 48 hours of culture, collect the cell culture supernatants.
-
Quantify the concentration of IFN-γ, TNF-α, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Use a target cell line that does not express NKG2D ligands (e.g., P815) and a variant engineered to express an NKG2D ligand (e.g., P815-MICA).
-
Label target cells with a fluorescent dye (e.g., Calcein-AM) or 51Cr.
-
Co-culture activated effector T-cells (pre-treated with or without the test compound) with labeled target cells at various effector-to-target ratios.
-
Incubate for 4 hours.
-
Measure the release of the dye or 51Cr into the supernatant, which is proportional to target cell lysis.
-
Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
-
Activate T-cells for short time points (e.g., 0, 5, 15, 30 minutes) with anti-CD3 and anti-NKG2D antibodies in the presence or absence of the test compound.
-
Lyse the cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-Erk, Erk).
-
Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Conclusion
The NKG2D receptor is a pivotal co-stimulatory molecule for T-cells, playing a critical role in the immune response to cellular stress. Its unique signaling pathway and profound impact on T-cell effector functions make it an attractive target for immunomodulatory therapies. A thorough understanding of the principles and methodologies outlined in this guide is essential for the successful development and evaluation of novel therapeutic agents, such as NKG2D inhibitors, aimed at modulating T-cell co-stimulation for the treatment of autoimmune diseases, inflammatory disorders, or in the context of transplantation.
References
- 1. Functions of NKG2D in CD8+ T cells: an opportunity for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 3. Frontiers | NKG2D and DNAM-1 activating receptors and their ligands in NK-T cell interactions: role in the NK cell-mediated negative regulation of T cell responses [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NKG2D: A Master Regulator of Immune Cell Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NKG2D Enhances Double-Negative T Cell Regulation of B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 9. Natural killer cell - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. ashpublications.org [ashpublications.org]
- 13. NKG2D is a costimulatory receptor for human naive CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NKG2D signaling shifts the balance of CD8 T cells from single cytokine- to polycytokine-producing effector cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | NKG2D Engagement Alone Is Sufficient to Activate Cytokine-Induced Killer Cells While 2B4 Only Provides Limited Coactivation [frontiersin.org]
- 16. The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NKG2D and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of V gamma 9V delta 2 T cells by NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NKG2D receptor regulates human effector T-cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
Investigating the Selectivity of Nkg2D-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the investigational compound Nkg2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor. The NKG2D receptor is a critical activating receptor on various immune cells, including Natural Killer (NK) cells and T cells, and plays a pivotal role in immune surveillance against cancer and infections. This compound represents a potential therapeutic tool for modulating immune responses in autoimmune diseases and other conditions driven by excessive NKG2D signaling. This document details the known activity of this compound, outlines the methodologies for assessing its selectivity, and provides a framework for understanding its mechanism of action within the NKG2D signaling pathway.
Introduction to the NKG2D Receptor
The Natural Killer Group 2D (NKG2D) receptor is a C-type lectin-like activating receptor expressed on the surface of cytotoxic lymphocytes, including NK cells, CD8+ T cells, and γδ T cells.[1][2] It functions as a key component of the innate and adaptive immune systems, recognizing stress-induced ligands on the surface of transformed or infected cells.[3] Upon ligand binding, NKG2D triggers a signaling cascade that leads to the activation of cytotoxic responses and cytokine production, ultimately resulting in the elimination of the target cells.[4]
NKG2D Ligands
In humans, the ligands for NKG2D are a family of MHC class I-related proteins that are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, such as DNA damage, viral infection, or malignant transformation. These ligands include the MHC class I chain-related proteins A and B (MICA and MICB) and the UL16-binding proteins (ULBP1-6).[5] The expression of these ligands serves as a "danger" signal to the immune system, marking the cells for destruction by NKG2D-expressing lymphocytes.
This compound: A Small Molecule Inhibitor of the NKG2D Receptor
This compound is a small molecule inhibitor that directly targets the NKG2D receptor. Its primary mechanism of action is the disruption of the interaction between NKG2D and its natural ligands.
On-Target Activity
The inhibitory activity of this compound has been quantified using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This assay measures the proximity of two molecules, in this case, the NKG2D receptor and its ligands, by detecting the transfer of energy between a donor and an acceptor fluorophore. An inhibitor of the interaction will disrupt this proximity, leading to a decrease in the FRET signal.
| Target Interaction | IC50 (µM) |
| NKG2D / MICA | 0.1 |
| NKG2D / ULBP6 | 0.2 |
Data sourced from MedchemExpress. It is important to note that the primary research article detailing these findings has not been publicly released, and therefore, further details on the experimental conditions are limited.
Investigating the Selectivity of this compound
A critical aspect of the preclinical development of any therapeutic agent is the characterization of its selectivity. For this compound, this involves determining its binding affinity and functional activity against a panel of related and unrelated molecular targets. Given that this compound is a receptor antagonist, its selectivity profile would be established by assessing its interaction with other cell surface receptors, particularly those with structural homology to NKG2D or those involved in immune regulation.
Proposed Selectivity Screening
An ideal selectivity screen for this compound would include a panel of C-type lectin-like receptors and other key immune receptors. The following table outlines a hypothetical selectivity panel and the desired outcome for a highly selective inhibitor.
| Target Class | Representative Targets | Desired Activity of this compound |
| NKG2 Family Receptors | NKG2A, NKG2C, NKG2E | No significant inhibition |
| Other C-type Lectin-like Receptors | NKp44, NKp46, CD94 | No significant inhibition |
| T-cell Co-stimulatory/Inhibitory Receptors | CD28, CTLA-4, PD-1 | No significant inhibition |
| Chemokine Receptors | CXCR3, CCR5 | No significant inhibition |
Experimental Methodologies for Selectivity Assessment
A combination of in vitro binding and cell-based functional assays would be employed to determine the selectivity of this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to the assay used to determine the on-target activity, TR-FRET can be adapted to assess the binding of this compound to other receptors by using appropriately labeled receptor-ligand pairs.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free detection of molecular interactions. This technique can be used to measure the binding kinetics (association and dissociation rates) of this compound to a panel of immobilized receptors.
-
Flow Cytometry-Based Ligand Binding Assay: This assay would involve incubating cells expressing the target receptors with a fluorescently labeled version of their respective ligands in the presence and absence of this compound. A selective inhibitor would only displace the ligand from NKG2D-expressing cells.
-
Cytotoxicity Assays: The ability of this compound to inhibit the cytotoxic function of NK cells or T cells would be assessed against target cells expressing NKG2D ligands. To determine selectivity, the inhibitor's effect on cytotoxicity mediated by other activating receptors (e.g., NKp46, CD16) would be measured. A selective inhibitor should only block NKG2D-mediated killing.
-
Cytokine Release Assays: The production of inflammatory cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), by immune cells upon co-culture with target cells is a key functional outcome of NKG2D activation. The selectivity of this compound would be determined by its ability to specifically block cytokine release induced by NKG2D engagement, without affecting cytokine production stimulated through other pathways.
Signaling Pathways and Experimental Workflows
The NKG2D Signaling Pathway
The binding of a ligand to the NKG2D receptor initiates a downstream signaling cascade that leads to cellular activation. In humans, NKG2D associates with the adaptor protein DAP10.[2] Ligand binding leads to the phosphorylation of a YxxM motif in the cytoplasmic tail of DAP10, which then recruits and activates phosphatidylinositol 3-kinase (PI3K) and the Grb2-Vav1 complex.[2] This cascade ultimately results in the activation of downstream effectors that mediate cytotoxicity and cytokine production.
Caption: The NKG2D signaling pathway initiated by ligand binding.
Experimental Workflow: TR-FRET Assay for Inhibitor Screening
The following diagram illustrates the general workflow for a TR-FRET-based assay to screen for inhibitors of the NKG2D-ligand interaction.
Caption: A generalized workflow for a TR-FRET-based inhibitor screening assay.
Experimental Workflow: NK Cell Cytotoxicity Assay
This workflow outlines the key steps in assessing the functional impact of this compound on NK cell-mediated cytotoxicity.
Caption: Workflow for an NK cell-mediated cytotoxicity assay.
Conclusion
This compound is a promising tool for the investigation of NKG2D-mediated immune responses. Its ability to inhibit the interaction between NKG2D and its ligands, MICA and ULBP6, with sub-micromolar efficacy positions it as a valuable research compound and a potential starting point for the development of therapeutics for autoimmune and inflammatory diseases. A thorough investigation of its selectivity profile is paramount to its further development. The experimental methodologies outlined in this guide provide a robust framework for such an investigation, ensuring a comprehensive understanding of its on- and off-target activities. The continued study of this compound and similar molecules will undoubtedly enhance our understanding of the complex role of the NKG2D receptor in health and disease.
References
- 1. Manipulating the NKG2D Receptor-Ligand Axis Using CRISPR: Novel Technologies for Improved Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKG2D receptor and its ligands in host defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural killer cell - Wikipedia [en.wikipedia.org]
- 5. Leveraging NKG2D Ligands in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nkg2D-IN-2 and its Interaction with NKG2D Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Natural Killer Group 2, member D (NKG2D) receptor is a critical activating immunoreceptor involved in the surveillance of cellular stress, infection, and transformation. Its interaction with a diverse family of ligands (NKG2DLs) on the surface of compromised cells triggers potent anti-tumor and anti-viral immune responses. Consequently, the NKG2D-NKG2DL axis has emerged as a promising target for therapeutic intervention, particularly in the context of autoimmune diseases and chronic inflammation where aberrant NKG2D signaling is implicated. This technical guide provides a comprehensive overview of a novel class of small-molecule inhibitors of the NKG2D pathway, exemplified by compounds identified through recent high-throughput screening and medicinal chemistry efforts. For the purpose of this guide, we will refer to a representative compound from these series as Nkg2D-IN-2 . We will delve into its mechanism of action, its interaction with various NKG2D ligands, and the experimental methodologies used for its characterization.
Introduction to the NKG2D Pathway
NKG2D is a type II transmembrane protein that forms a homodimer on the surface of various immune cells, including Natural Killer (NK) cells, NKT cells, CD8+ T cells, and γδ T cells.[1][2][3] Unlike many other immune receptors, NKG2D itself lacks intrinsic signaling motifs.[4] In humans, it associates with the DAP10 adaptor protein to form a hexameric complex.[3][5] Upon engagement with its ligands, the YXXM motif in DAP10 recruits and activates phosphoinositide 3-kinase (PI3K) and the Grb2-Vav1 complex, initiating downstream signaling cascades that lead to cytotoxicity, cytokine production, and immune cell proliferation.[4][6][7]
NKG2D ligands are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, such as DNA damage, viral infection, or malignant transformation.[3][8][9] The human NKG2D ligands comprise two main families: the MHC class I chain-related proteins A and B (MICA and MICB), and the UL16-binding proteins (ULBP1-6).[1][4]
This compound: A Novel Small-Molecule Inhibitor
Recent research has led to the discovery of distinct chemical series of small-molecule inhibitors that target the NKG2D receptor.[1][2][10] These compounds, which we collectively refer to as this compound for this guide, represent a significant advancement in the ability to modulate the NKG2D pathway with non-biological therapeutics.
Mechanism of Action
This compound and its analogs function as allosteric inhibitors.[1][2][11][12] They bind to a cryptic pocket at the interface of the NKG2D homodimer.[2][11][12] This binding event induces a conformational change, causing the two monomers of the NKG2D dimer to open apart and twist relative to each other.[2][11][12] This altered conformation disrupts the binding site for NKG2D ligands, thereby preventing receptor engagement and subsequent downstream signaling.[1][2]
Quantitative Data for this compound and Related Compounds
The following tables summarize the quantitative data for representative small-molecule NKG2D inhibitors from published studies. These compounds share a similar mechanism of action with our designated this compound.
Table 1: Biochemical and Cellular Activity of Representative NKG2D Inhibitors
| Compound | Biochemical TR-FRET IC50 (µM) (NKG2D/MICA) | Cellular TR-FRET IC50 (µM) (NKG2D/MICA) | Cellular TR-FRET IC50 (µM) (NKG2D/ULBP6) | NKG2D-mediated Cell Killing IC50 (µM) |
| 1a | - | 10.2 ± 2.9 | 13.6 ± 4.6 | - |
| 3b | 1.0 | - | - | 3.0 |
Data sourced from Thompson et al., PNAS, 2023.[1]
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics of Representative NKG2D Inhibitors to Human NKG2D
| Compound | KD (µM) | ka (M-1s-1) | kd (s-1) |
| 1a | - | 7.64 x 102 | 3.69 x 10-2 |
| 3b | 3.9 | 1.44 x 102 | 5.67 x 10-4 |
Data sourced from Thompson et al., PNAS, 2023.[1]
Table 3: Inhibition of NKG2D Interaction with Various Ligands by a Representative Inhibitor (Compound 3g)
| NKG2D Ligand | Cellular TR-FRET IC50 (µM) |
| MICA | Submicromolar |
| MICB | Submicromolar |
| ULBP1 | >20 |
| ULBP6 | Comparable to MICA |
Data reflects differential inhibition depending on the ligand, as reported in Thompson et al., PNAS, 2023.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound and its interaction with NKG2D ligands.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the inhibition of the protein-protein interaction between NKG2D and its ligands in both biochemical and cellular formats.
Protocol:
-
Biochemical TR-FRET:
-
Recombinant human NKG2D extracellular domain (ECD) tagged with a terbium (Tb) cryptate donor and a biotinylated version of the MICA ECD are used.
-
Streptavidin-d2 is used as the acceptor.
-
The assay is performed in a low-volume 384-well plate.
-
Test compounds (like this compound) are serially diluted in DMSO and added to the wells.
-
The NKG2D-Tb and biotin-MICA proteins are added and incubated.
-
Streptavidin-d2 is added, and the plate is incubated to allow for FRET to occur.
-
The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
-
Cellular TR-FRET:
-
A cell line expressing full-length human NKG2D is used.
-
Soluble recombinant ligands (e.g., MICA, MICB, ULBP1, ULBP6) fused to a tag (e.g., Fc) are used.
-
An anti-Fc antibody conjugated to a FRET acceptor is used.
-
An antibody targeting the NKG2D receptor conjugated to a FRET donor is used.
-
Cells are incubated with the test compound.
-
The tagged ligand and the donor- and acceptor-conjugated antibodies are added.
-
The FRET signal is measured, and IC50 values are determined.
-
Surface Plasmon Resonance (SPR)
SPR is employed to determine the binding kinetics (association and dissociation rates) and affinity (KD) of the inhibitor to the NKG2D protein.[13][14][15]
Protocol:
-
Recombinant human NKG2D protein is immobilized on a sensor chip.
-
A reference flow cell is used for background subtraction.
-
The test compound (this compound) is prepared in a series of concentrations in a suitable running buffer.
-
The compound solutions are injected over the sensor surface, and the binding response is monitored in real-time.
-
After the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound.
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
NKG2D-Mediated Cell Killing Assay
This cellular assay assesses the functional consequence of NKG2D inhibition by measuring the ability of the compound to block the killing of target cells expressing NKG2D ligands by effector cells expressing the NKG2D receptor.[1][16][17]
Protocol:
-
Effector Cells: A human NK cell line, such as KHYG-1, that endogenously expresses NKG2D is used.
-
Target Cells: A cell line that does not express NKG2D ligands, such as the pro-B cell line Ba/F3, is engineered to stably express a human NKG2D ligand (e.g., MICA).
-
Co-culture: The effector and target cells are co-cultured at a specific effector-to-target (E:T) ratio.
-
Inhibitor Treatment: The co-culture is treated with a range of concentrations of the test compound (this compound).
-
Cytotoxicity Measurement: Cell viability is assessed after an incubation period (e.g., 24-48 hours). This can be done using various methods, such as a luminescent cell viability assay (e.g., CellTiter-Glo®) or flow cytometry-based methods.
-
Data Analysis: The percentage of specific lysis is calculated, and IC50 values for the inhibition of cell killing are determined.
Visualizations
NKG2D Signaling Pathway
Caption: NKG2D Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the Discovery and Characterization of this compound.
Conclusion
The development of small-molecule inhibitors of the NKG2D-NKG2DL interaction, such as the compound class represented here by this compound, marks a significant step forward in the ability to therapeutically modulate this critical immune pathway. The allosteric mechanism of these inhibitors offers a novel approach to disrupting protein-protein interactions at the cell surface. The detailed experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and optimize these promising therapeutic candidates for the treatment of autoimmune and inflammatory diseases. Continued research in this area holds the potential to deliver a new class of immunomodulatory drugs with broad clinical applications.
References
- 1. pnas.org [pnas.org]
- 2. Identification of small-molecule protein–protein interaction inhibitors for NKG2D (Journal Article) | OSTI.GOV [osti.gov]
- 3. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designs of NKG2D-based immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of ligands for the NKG2D activating receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 9. NKG2D - Wikipedia [en.wikipedia.org]
- 10. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - HitGen OpenDEL™ [opendelcommunity.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. NKG2D discriminates diverse ligands through selectively mechano‐regulated ligand conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Agonistic anti-NKG2D antibody structure reveals unique stoichiometry and epitope compared to natural ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro NK Cell Killing assay | Axion Biosystems [axionbiosystems.com]
- 17. aacrjournals.org [aacrjournals.org]
Nkg2D-IN-2: A Technical Guide for Studying Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Nkg2D-IN-2, a potent small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, as a critical tool for investigating the complexities of innate immunity. This document provides a comprehensive overview of the NKG2D signaling pathway, detailed experimental protocols for utilizing this compound, and a summary of its quantitative data.
Introduction to NKG2D and its Role in Innate Immunity
The NKG2D receptor is a key activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells.[1][2] The ligands for NKG2D are typically absent or expressed at low levels on healthy cells but are upregulated in response to cellular stress, such as DNA damage, viral infection, or malignant transformation.[2][3] Upon binding to its ligands, such as MICA, MICB, and ULBP proteins, the NKG2D receptor triggers a signaling cascade that leads to the activation of cytotoxic lymphocytes and the elimination of the target cells.[4][5] Given its central role in immune surveillance, the NKG2D pathway is a significant area of research in oncology, infectious diseases, and autoimmune disorders.
This compound (also referred to as compound 47 or 3b in scientific literature) is a valuable chemical probe for dissecting the functional role of the NKG2D receptor in these processes.[3][6][7] By specifically inhibiting the interaction between NKG2D and its ligands, researchers can modulate the downstream signaling events and study the impact on innate immune cell function.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound.
| Assay Type | Ligand | IC50 (µM) | Reference |
| Biochemical TR-FRET | MICA | 0.1 | [6] |
| Biochemical TR-FRET | ULBP6 | 0.2 | [6] |
| Cellular TR-FRET (NKG2D/MICA) | MICA | 10.2 ± 2.9 | [3] |
| Cellular TR-FRET (NKG2D/ULBP6) | ULBP6 | 13.6 ± 4.6 | [3] |
| KHYG-1/Ba/F3 Co-culture Killing | MICA | ~3.0 | [7] |
Table 1: Inhibitory Concentration (IC50) of this compound
| Parameter | Value | Reference |
| Association Rate (ka) | 1.44 x 10² M⁻¹s⁻¹ | [7] |
| Dissociation Rate (kd) | 5.67 x 10⁻⁴ s⁻¹ | [7] |
| Equilibrium Dissociation Constant (KD) | 3.9 µM | [7] |
Table 2: Surface Plasmon Resonance (SPR) Binding Kinetics of this compound to Human NKG2D
NKG2D Signaling Pathway
The engagement of the NKG2D receptor by its ligands initiates a downstream signaling cascade that is crucial for the activation of effector immune cells. In humans, NKG2D associates with the DAP10 adaptor protein.[4] Upon ligand binding, tyrosine residues within the cytoplasmic domain of DAP10 become phosphorylated, leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) and Grb2.[4] This, in turn, activates downstream pathways, including the Akt and MAPK pathways, culminating in cellular responses such as cytotoxicity and cytokine production.[4]
Caption: NKG2D Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the procedures described in the cited literature.
Biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay quantitatively measures the inhibition of the NKG2D-ligand interaction in a purified, cell-free system.
Caption: Workflow for the Biochemical TR-FRET Assay.
Methodology:
-
Reagent Preparation:
-
Recombinantly express and purify His-tagged human NKG2D and Fc-tagged human MICA or ULBP6.
-
Prepare a serial dilution of this compound in an appropriate buffer (e.g., PBS with 0.1% BSA).
-
Prepare solutions of anti-His-Europium (donor fluorophore) and anti-Fc-Allophycocyanin (APC) (acceptor fluorophore).
-
-
Assay Procedure:
-
In a 384-well microplate, add a solution of His-tagged NKG2D.
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Add the Fc-tagged MICA or ULBP6 solution to the wells.
-
Incubate for 1 hour at room temperature.
-
Add the anti-His-Europium and anti-Fc-APC solution to the wells.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular TR-FRET Assay
This assay measures the ability of this compound to disrupt the interaction between NKG2D and its ligands on the surface of cells.
Methodology:
-
Cell Preparation:
-
Use a cell line that endogenously or recombinantly expresses human NKG2D (e.g., KHYG-1 cells).
-
Use a cell line that expresses a specific NKG2D ligand, such as MICA or ULBP6 (e.g., Ba/F3-MICA).
-
-
Assay Procedure:
-
Plate the NKG2D-expressing cells in a 384-well plate.
-
Add serial dilutions of this compound or vehicle control to the wells and incubate.
-
Add the ligand-expressing cells to the wells.
-
Add fluorophore-conjugated antibodies targeting NKG2D (e.g., anti-NKG2D-Europium) and the ligand (e.g., anti-MICA-APC).
-
Incubate the cell mixture for a defined period at 37°C.
-
-
Data Acquisition and Analysis:
-
Read the TR-FRET signal as described in the biochemical assay.
-
Calculate and plot the data to determine the cellular IC50 value.
-
NK Cell-Mediated Cytotoxicity Assay
This functional assay assesses the ability of this compound to inhibit the killing of ligand-expressing target cells by NK cells.
Caption: Workflow for the NK Cell-Mediated Cytotoxicity Assay.
Methodology:
-
Cell Preparation:
-
Culture effector cells (e.g., the NK cell line KHYG-1) and target cells (e.g., Ba/F3 cells engineered to express MICA).
-
Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use an assay that measures the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH).
-
-
Assay Procedure:
-
In a 96-well plate, add the effector cells.
-
Add serial dilutions of this compound or vehicle control and pre-incubate for 1 hour.
-
Add the labeled target cells at a specific effector-to-target (E:T) ratio.
-
Include control wells for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
Incubate the plate for 4 hours at 37°C.
-
-
Data Acquisition and Analysis:
-
If using a fluorescence-based assay, measure the fluorescence in the supernatant (for released dye) or of the remaining viable cells.
-
If using an LDH assay, measure the LDH activity in the supernatant according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a potent and specific inhibitor of the NKG2D receptor, making it an indispensable tool for researchers in the field of innate immunity. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for designing and executing experiments to probe the intricate role of the NKG2D signaling pathway in health and disease. By utilizing this compound, scientists can further unravel the mechanisms of immune surveillance and potentially identify new therapeutic strategies for a range of human pathologies.
References
- 1. NKG2D and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. pnas.org [pnas.org]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural killer cell - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Nkg2D-IN-2 solubility and preparation for experiments
Topic: Nkg2D-IN-2 Solubility and Preparation for Experiments Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural Killer Group 2D (NKG2D) is a key activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and some T cell subsets. It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells. The interaction of NKG2D with its ligands, which are upregulated on these target cells, triggers a signaling cascade that leads to cytotoxicity and cytokine production.[1][2] Given its central role in immune surveillance, the NKG2D pathway is a significant target for therapeutic intervention in oncology and autoimmune diseases.
This compound is an investigational small molecule inhibitor of the NKG2D signaling pathway. These application notes provide detailed protocols for its solubilization and use in common in vitro experiments.
Data Presentation
A comprehensive literature search did not yield specific quantitative data for a compound named "this compound." The following table provides a template for researchers to populate with their experimentally determined data for this or similar compounds.
| Property | Solvent | Solubility (mg/mL) | Molarity (mM) for Saturated Solution | Appearance | Notes |
| This compound | DMSO | User-determined | User-determined | User-determined | It is common for small molecule inhibitors to be soluble in DMSO for stock solution preparation. |
| Ethanol | User-determined | User-determined | User-determined | Solubility in ethanol should be tested for compatibility with specific cell culture or in vivo models. | |
| PBS (pH 7.4) | User-determined | User-determined | User-determined | Aqueous solubility is critical for final assay concentrations and in vivo applications. | |
| Cell Culture Media | User-determined | User-determined | User-determined | Test for precipitation in complete media containing serum at the final working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be serially diluted for various experimental applications.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small volume of DMSO, vortex to dissolve, and then add the remaining volume.
-
Dissolution: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: In Vitro NK Cell Cytotoxicity Assay
This protocol outlines a method to evaluate the effect of this compound on the cytotoxic function of NK cells against target tumor cells expressing NKG2D ligands.
Materials:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells.
-
Target Cells: A tumor cell line known to express NKG2D ligands (e.g., K562, U266).
-
This compound stock solution (prepared as in Protocol 1).
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin).
-
Cytotoxicity detection kit (e.g., based on LDH release or Calcein-AM release).
-
96-well U-bottom plates.
-
Recombinant human IL-2 (for NK cell activation).
Procedure:
-
NK Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit. Culture the NK cells in complete RPMI-1640 medium supplemented with a low concentration of IL-2 (e.g., 100 U/mL) overnight to induce activation.
-
Target Cell Labeling: Label the target cells with a fluorescent dye (e.g., Calcein-AM) or use them directly for an LDH release assay, following the manufacturer's instructions.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.
-
In a 96-well U-bottom plate, add 50 µL of the diluted this compound to the wells designated for treatment. Add 50 µL of medium with the same final DMSO concentration to the control wells.
-
Add 50 µL of the prepared NK cells to each well.
-
Incubate the plate for 1-2 hours at 37°C to allow for inhibitor pre-treatment of the NK cells.
-
-
Co-culture: Add 50 µL of the labeled target cells to each well at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Detection of Cytotoxicity:
-
For LDH release assays, centrifuge the plate and transfer the supernatant to a new plate to measure LDH activity according to the manufacturer's protocol.
-
For Calcein-AM release assays, measure the fluorescence of the supernatant.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition. Plot the percentage of specific lysis against the concentration of this compound to determine the IC50 value.
Mandatory Visualization
NKG2D Signaling Pathway
The following diagram illustrates the canonical NKG2D signaling pathway, which is the target of this compound. Upon ligand binding, NKG2D associates with the adaptor protein DAP10, leading to the activation of downstream signaling cascades, including the PI3K and Grb2-Vav1 pathways, ultimately resulting in cytotoxicity and cytokine release.
References
Application Note: Flow Cytometry Protocol for Assessing the Efficacy of Nkg2D-IN-2, an NKG2D Receptor Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Natural Killer Group 2, member D (NKG2D) receptor is a key activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2][3] It plays a crucial role in immune surveillance by recognizing stress-induced ligands on the surface of transformed or infected cells, leading to their elimination.[1][2] Upon ligand binding, NKG2D triggers a signaling cascade that results in cellular activation, cytokine release, and cytotoxicity.[1][4] Nkg2D-IN-2 is an investigational small molecule inhibitor designed to antagonize the NKG2D signaling pathway.[5] By blocking this pathway, this compound has potential therapeutic applications in autoimmune diseases and other conditions where NKG2D-mediated activity is pathogenic.[5]
This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on immune cells using multi-parameter flow cytometry. The protocol outlines methods for assessing the phosphorylation of downstream signaling molecules, cytokine production, and degranulation, thereby offering a comprehensive profile of the inhibitor's cellular activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NKG2D signaling pathway and the experimental workflow for assessing the inhibitory activity of this compound.
Caption: NKG2D signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for flow cytometry analysis.
Experimental Protocols
This section details the methodologies for assessing the impact of this compound on immune cell signaling and function.
Materials and Reagents
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells/CD8+ T cells.
-
This compound: Stock solution in DMSO.
-
Stimulation: Target cells expressing NKG2D ligands (e.g., K562) or plate-bound anti-NKG2D antibody.
-
Antibodies for Flow Cytometry:
-
Surface Markers: Anti-CD3, Anti-CD56, Anti-CD8, Anti-CD107a.
-
Intracellular Markers: Anti-phospho-Akt (Ser473), Anti-phospho-Erk1/2 (Thr202/Tyr204), Anti-IFN-γ, Anti-TNF-α.
-
Isotype controls for all antibodies.
-
-
Buffers and Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
FACS Buffer (PBS with 2% FBS).
-
Fixation Buffer (e.g., 4% paraformaldehyde).
-
Permeabilization Buffer (e.g., Saponin-based or Methanol-based).
-
Protein transport inhibitors (Brefeldin A and Monensin).
-
Cell viability dye.
-
Protocol 1: Phospho-Flow Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of Akt and Erk, key downstream mediators of NKG2D signaling.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. For enriched populations, further isolate NK cells (CD3-CD56+) or CD8+ T cells (CD3+CD8+) using magnetic-activated cell sorting (MACS).
-
Inhibitor Treatment:
-
Resuspend cells at 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for 1-2 hours at 37°C.[6] The optimal concentration and incubation time should be determined empirically.
-
-
Stimulation:
-
Transfer cells to a 96-well plate.
-
Stimulate cells by co-culturing with NKG2D ligand-positive target cells (e.g., K562 at a 1:1 effector-to-target ratio) or on plates pre-coated with anti-NKG2D antibody for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Fixation: Immediately stop stimulation by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at room temperature.[3][7]
-
Permeabilization:
-
Staining:
-
Wash cells twice with FACS Buffer.
-
Stain with a cocktail of antibodies against surface markers (e.g., CD3, CD56, CD8) and intracellular phospho-proteins (p-Akt, p-Erk) for 40-60 minutes at room temperature in the dark.[9]
-
Include isotype controls and single-color controls for compensation.
-
-
Data Acquisition and Analysis:
-
Wash cells and resuspend in FACS Buffer.
-
Acquire events on a flow cytometer.
-
Gate on the cell population of interest (e.g., NK cells: CD3-CD56+).
-
Analyze the Median Fluorescence Intensity (MFI) of p-Akt and p-Erk in the different treatment conditions.
-
Protocol 2: Intracellular Cytokine Staining and Degranulation Assay
This protocol measures the functional outputs of NKG2D activation: cytokine production and degranulation.
-
Cell Preparation and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1.
-
Stimulation and Staining for Degranulation:
-
Surface Staining:
-
After stimulation, wash the cells.
-
Stain for cell surface markers (e.g., CD3, CD56, CD8) and a viability dye for 20-30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Intracellular Cytokine Staining:
-
Stain with antibodies against IFN-γ and TNF-α for 30 minutes at room temperature.[2]
-
-
Data Acquisition and Analysis:
-
Wash cells and acquire events on a flow cytometer.
-
Gate on live, single cells and then on the population of interest.
-
Determine the percentage of cells positive for CD107a, IFN-γ, and TNF-α.
-
Data Presentation
The quantitative data generated from these protocols can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on NKG2D-mediated Signaling
| Treatment Condition | p-Akt MFI (CD3-CD56+ cells) | p-Erk MFI (CD3-CD56+ cells) |
| Unstimulated | 50 ± 8 | 75 ± 12 |
| Stimulated + Vehicle | 500 ± 45 | 650 ± 58 |
| Stimulated + 0.1 µM this compound | 420 ± 38 | 550 ± 51 |
| Stimulated + 1 µM this compound | 150 ± 21 | 200 ± 25 |
| Stimulated + 10 µM this compound | 65 ± 10 | 90 ± 15 |
Data are presented as Mean Fluorescence Intensity (MFI) ± Standard Deviation.
Table 2: Effect of this compound on NKG2D-mediated Effector Functions
| Treatment Condition | % CD107a+ Cells | % IFN-γ+ Cells | % TNF-α+ Cells |
| Unstimulated | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.8 ± 0.6 |
| Stimulated + Vehicle | 35.2 ± 4.1 | 28.9 ± 3.5 | 31.5 ± 3.9 |
| Stimulated + 0.1 µM this compound | 28.5 ± 3.2 | 22.4 ± 2.8 | 25.1 ± 3.1 |
| Stimulated + 1 µM this compound | 8.7 ± 1.5 | 7.2 ± 1.1 | 9.3 ± 1.4 |
| Stimulated + 10 µM this compound | 3.5 ± 0.8 | 2.8 ± 0.7 | 3.1 ± 0.9 |
Data are presented as the percentage of positive cells within the CD3-CD56+ gate ± Standard Deviation.
Conclusion
The protocols described in this application note provide a robust framework for characterizing the inhibitory activity of this compound using flow cytometry. By analyzing key nodes in the NKG2D signaling cascade and downstream effector functions, researchers can effectively determine the potency and mechanism of action of this and other NKG2D pathway inhibitors. This detailed cellular analysis is invaluable for the preclinical evaluation and development of novel immunomodulatory therapeutics.
References
- 1. Intracellular cytokine staining: How to get reliable data | Abcam [abcam.com]
- 2. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 5. scribd.com [scribd.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How To Do Phospho-Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 9. Phospho-Specific Flow Cytometry Reveals Signaling Heterogeneity in T-Cell Acute Lymphoblastic Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Nkg2D-IN-2: Application Notes and Protocols for Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natural Killer (NK) cells are crucial components of the innate immune system, providing a first line of defense against transformed and virally infected cells. A key activating receptor on the surface of NK cells is the Natural Killer Group 2, member D (NKG2D) receptor. Engagement of NKG2D by its ligands, which are stress-induced proteins upregulated on tumor cells, triggers a signaling cascade that culminates in the cytotoxic destruction of the target cell. Nkg2D-IN-2 is a potent small molecule inhibitor of the NKG2D receptor, offering a valuable tool for investigating the role of the NKG2D signaling pathway in NK cell-mediated cytotoxicity and for the development of novel immunomodulatory therapies.
These application notes provide detailed protocols for utilizing this compound in in vitro cytotoxicity assays to assess its impact on NK cell function. The provided methodologies are designed to be a comprehensive resource for researchers in immunology and cancer drug development.
Principle of this compound in Cytotoxicity Assays
This compound is a cell-permeable small molecule that specifically targets the NKG2D receptor. By binding to NKG2D, it allosterically inhibits the interaction between the receptor and its ligands, such as MICA and ULBP6.[1] This blockade prevents the initiation of the downstream signaling cascade required for NK cell activation, degranulation, and target cell lysis. In a typical cytotoxicity assay, pre-incubation of effector NK cells with this compound is expected to lead to a dose-dependent reduction in the killing of NKG2D ligand-expressing target tumor cells. This inhibitory effect can be quantified to determine the potency of this compound and to elucidate the contribution of the NKG2D pathway to the overall cytotoxic response against a specific target cell line.
Product Information
| Parameter | Value | Reference |
| Product Name | This compound | [1] |
| Target | Natural Killer Group 2D Receptor (NKG2D) | [1] |
| IC50 (NKG2D/MICA) | 0.1 µM (in TR-FRET assay) | [1] |
| IC50 (NKG2D/ULBP6) | 0.2 µM (in TR-FRET assay) | [1] |
| Molecular Weight | 564.31 g/mol | [1] |
| Formulation | Provided as a solid. | [1] |
| Solubility | Soluble in DMSO. | [2] |
| Storage | Store at -20°C for long-term storage. | [1] |
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effect of NKG2D blockade on NK cell-mediated cytotoxicity. While these studies primarily utilized blocking antibodies, the data provides an expected range of inhibition that can be achieved and serves as a benchmark for experiments with this compound.
Table 1: Effect of NKG2D Blockade on NK Cell-Mediated Cytotoxicity (Flow Cytometry-Based Assays)
| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | Inhibition Method | % Reduction in Cytotoxicity (approx.) | Reference |
| Human NK Cells | HT29 | 20:1 | Anti-NKG2D Antibody (10 µg/mL) | 50% | |
| Human CIK Cells | K562 | 20:1 | Anti-NKG2D Antibody (10 µg/mL) | 40-50% | [3] |
| Mouse NK Cells | 4T1 | 5:1 | Anti-NKG2D Antibody (50 µg/mL) | 60% |
Table 2: Effect of NKG2D Blockade on NK Cell-Mediated Cytotoxicity (Chromium-51 Release Assay)
| Effector Cells | Target Cells | Effector:Target (E:T) Ratio | Inhibition Method | % Reduction in Specific Lysis (approx.) | Reference |
| IL-2 Activated Human NK Cells | P815 (NKG2D-ligand expressing) | 40:1 | Anti-NKG2D Antibody (20 µg/mL) | 75% | |
| IL-12 Activated Mouse NK Cells | RMA-S-Rae-1β | 50:1 | Anti-NKG2D Antibody | 60-70% | |
| Human NK Cells | Multiple Myeloma Cell Line (ARP1) | 20:1 | Anti-NKG2D Antibody | 33% |
Mandatory Visualizations
Caption: NKG2D signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cytotoxicity assay using this compound.
Caption: Logical flow of this compound's inhibitory effect on cytotoxicity.
Experimental Protocols
Protocol 1: Flow Cytometry-Based Cytotoxicity Assay
This protocol is adapted for the use of a small molecule inhibitor and provides a method to quantify cytotoxicity by measuring the percentage of dead target cells.
Materials:
-
Effector Cells: Human NK cell line (e.g., NK-92) or isolated primary human NK cells.
-
Target Cells: A tumor cell line known to express NKG2D ligands (e.g., K562, U266).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to working concentrations in complete culture medium.
-
Vehicle Control: DMSO at the same final concentration as in the this compound treated samples.
-
Complete Culture Medium: RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Cell Staining Dyes:
-
A fluorescent dye to label target cells (e.g., CFSE or CellTrace™ Violet).
-
A viability dye to identify dead cells (e.g., 7-AAD or Propidium Iodide).
-
-
FACS Tubes or 96-well U-bottom plates.
-
Flow Cytometer.
Methodology:
-
Target Cell Preparation: a. Harvest target cells and wash twice with PBS. b. Resuspend cells at 1 x 10^6 cells/mL in PBS. c. Add the target cell labeling dye (e.g., CFSE at a final concentration of 1 µM) and incubate for 15 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of complete culture medium. e. Wash the cells twice with complete culture medium to remove excess dye. f. Resuspend the labeled target cells in complete culture medium at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation and Treatment: a. Harvest effector NK cells and adjust the cell concentration to 1 x 10^6 cells/mL in complete culture medium. b. Prepare serial dilutions of this compound and the corresponding vehicle control (DMSO) in complete culture medium at 2x the final desired concentration. c. In separate tubes, mix equal volumes of the effector cell suspension and the 2x this compound or vehicle control solutions. d. Incubate the effector cells for 1-2 hours at 37°C in a 5% CO2 incubator. This pre-incubation time may need to be optimized.
-
Co-culture: a. Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate. b. Add 100 µL of the pre-treated effector cell suspension to the wells to achieve the desired Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1). c. Include the following controls:
- Target cells alone (spontaneous death): 100 µL of labeled target cells + 100 µL of complete medium.
- Target cells + vehicle control-treated effector cells.
- Target cells + this compound-treated effector cells. d. Gently centrifuge the plate at 200 x g for 1 minute to facilitate cell-cell contact. e. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized (typically 2-6 hours).
-
Staining and Data Acquisition: a. After incubation, add the viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions. b. Incubate for 15 minutes at room temperature in the dark. c. Acquire data on a flow cytometer. Gate on the target cell population based on their fluorescent label (e.g., CFSE). d. Within the target cell gate, quantify the percentage of cells positive for the viability dye (dead cells).
-
Data Analysis: a. Calculate the percentage of specific cytotoxicity using the following formula: % Specific Cytotoxicity = [(% Dead Target Cells in Test Well - % Dead Target Cells in Spontaneous Death Well) / (100 - % Dead Target Cells in Spontaneous Death Well)] x 100 b. Plot the % Specific Cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the IC50 value for the inhibition of cytotoxicity.
Protocol 2: Chromium-51 (⁵¹Cr) Release Assay
This is a classic and highly sensitive method for measuring cytotoxicity, based on the release of radioactive chromium from lysed target cells.
Materials:
-
Effector Cells: As described in Protocol 1.
-
Target Cells: As described in Protocol 1.
-
This compound: As described in Protocol 1.
-
Vehicle Control: As described in Protocol 1.
-
Complete Culture Medium: As described in Protocol 1.
-
Chromium-51 (⁵¹Cr) as sodium chromate.
-
Fetal Bovine Serum (FBS).
-
Triton X-100 or a similar detergent.
-
96-well V-bottom plates.
-
Gamma counter.
Methodology:
-
Target Cell Labeling: a. Resuspend 1 x 10^6 target cells in 100 µL of FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a 5% CO2 incubator, with occasional mixing. c. Wash the labeled target cells three times with a large volume of complete culture medium to remove unincorporated ⁵¹Cr. d. Resuspend the cells in complete culture medium at 1 x 10^5 cells/mL.
-
Effector Cell Preparation and Treatment: a. Follow the same procedure as in Protocol 1, step 2.
-
Cytotoxicity Assay: a. Plate 100 µL of the ⁵¹Cr-labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well V-bottom plate. b. Add 100 µL of the pre-treated effector cell suspension to the wells to achieve the desired E:T ratios. c. Set up the following controls in triplicate:
- Spontaneous Release: 100 µL of labeled target cells + 100 µL of complete medium.
- Maximum Release: 100 µL of labeled target cells + 100 µL of complete medium containing 2% Triton X-100.
- Vehicle Control: Target cells + vehicle-treated effector cells.
- Experimental: Target cells + this compound-treated effector cells. d. Centrifuge the plate at 200 x g for 1 minute. e. Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: a. After incubation, centrifuge the plate at 500 x g for 5 minutes. b. Carefully harvest 100 µL of the supernatant from each well and transfer to tubes suitable for a gamma counter. c. Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.
-
Data Analysis: a. Calculate the percentage of specific ⁵¹Cr release using the following formula: % Specific Release = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 b. Plot the % Specific Release against the concentration of this compound to determine the dose-dependent inhibition of cytotoxicity.
Troubleshooting and Considerations
-
Vehicle Control (DMSO): It is critical to include a vehicle control (DMSO) at the same final concentration used for this compound. High concentrations of DMSO can be toxic to cells, so it is recommended to keep the final DMSO concentration below 0.5%.[2]
-
Pre-incubation Time: The optimal pre-incubation time for this compound with effector cells should be determined empirically, but a starting point of 1-2 hours is recommended.
-
Target Cell Ligand Expression: Ensure that the chosen target cell line expresses sufficient levels of NKG2D ligands for a robust cytotoxic response. Ligand expression can be verified by flow cytometry.
-
Effector Cell Activity: The basal cytotoxic activity of the effector cells can vary. It is important to use effector cells that are in a healthy, active state.
-
Assay Duration: The 4-hour incubation time is a standard starting point. For some cell combinations, a shorter or longer duration may be optimal.
-
Alternative Cytotoxicity Readouts: Other methods to measure cytotoxicity include LDH release assays and caspase activation assays.
Conclusion
This compound is a valuable research tool for dissecting the role of the NKG2D signaling pathway in NK cell-mediated cytotoxicity. The protocols provided here offer a framework for incorporating this small molecule inhibitor into standard in vitro cytotoxicity assays. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and reproducible data to advance our understanding of immune surveillance and to aid in the development of novel cancer immunotherapies.
References
- 1. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKG2D Engagement Alone Is Sufficient to Activate Cytokine-Induced Killer Cells While 2B4 Only Provides Limited Coactivation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating T-Cell Exhaustion with a Novel NKG2D Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, including cytokine production and cytotoxic activity. The Natural Killer Group 2, member D (NKG2D) receptor, an activating receptor expressed on cytotoxic lymphocytes such as NK cells and CD8+ T-cells, plays a dual role in immune responses. While acute signaling through NKG2D can enhance T-cell activation and anti-tumor immunity, chronic engagement of NKG2D by its ligands, which are frequently overexpressed on tumor cells, can lead to T-cell exhaustion and immune evasion.
These application notes provide a comprehensive guide for utilizing a hypothetical selective NKG2D inhibitor, herein referred to as NKG2D-i , to study the role of the NKG2D signaling pathway in the induction and maintenance of T-cell exhaustion. The provided protocols and conceptual data are intended to serve as a framework for researchers, scientists, and drug development professionals investigating novel immuno-oncology therapeutics targeting this pathway.
Mechanism of Action
NKG2D is an activating receptor that, upon binding to stress-induced ligands such as MICA/B and ULBPs on target cells, signals through the adaptor protein DAP10.[1][2] This initiates a downstream signaling cascade involving PI3K and Grb2, which co-stimulates T-cell receptor (TCR) signaling, leading to enhanced cytokine production, proliferation, and cytotoxicity.[3][4] However, persistent stimulation can lead to receptor downregulation and functional impairment, contributing to the exhausted phenotype.[4][5] NKG2D-i is a potent and selective small molecule inhibitor designed to block the intracellular signaling cascade initiated by NKG2D-ligand binding, thereby preventing the chronic signaling that contributes to T-cell exhaustion.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to characterize the effects of NKG2D-i on T-cell exhaustion.
Table 1: Effect of NKG2D-i on T-Cell Cytokine Production in an In Vitro Exhaustion Model
| Treatment Group | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Non-Exhausted T-cells | 850 ± 75 | 1200 ± 110 | 950 ± 80 |
| Exhausted T-cells (Vehicle) | 150 ± 25 | 300 ± 40 | 250 ± 30 |
| Exhausted + NKG2D-i (1 µM) | 450 ± 50 | 700 ± 65 | 600 ± 55 |
| Exhausted + NKG2D-i (10 µM) | 650 ± 60 | 950 ± 85 | 800 ± 70 |
| Exhausted + PD-1 Ab | 350 ± 40 | 600 ± 50 | 500 ± 45 |
Data are presented as mean ± standard deviation.
Table 2: Modulation of T-Cell Exhaustion Markers by NKG2D-i
| Treatment Group | % PD-1+ TIM-3+ Cells | % TOX+ Cells |
| Non-Exhausted T-cells | 5 ± 1.5 | 8 ± 2.0 |
| Exhausted T-cells (Vehicle) | 65 ± 5.0 | 70 ± 6.5 |
| Exhausted + NKG2D-i (10 µM) | 30 ± 4.0 | 35 ± 4.5 |
| Exhausted + PD-1 Ab | 50 ± 4.5 | 55 ± 5.0 |
Data are presented as mean percentage of CD8+ T-cells ± standard deviation, analyzed by flow cytometry.
Table 3: Functional Restoration of Exhausted T-Cells by NKG2D-i
| Effector:Target Ratio | % Specific Lysis (Exhausted T-cells) | % Specific Lysis (Exhausted + NKG2D-i) |
| 5:1 | 15 ± 3.0 | 35 ± 4.0 |
| 10:1 | 25 ± 4.0 | 55 ± 5.5 |
| 20:1 | 35 ± 4.5 | 75 ± 6.0 |
Data are presented as mean ± standard deviation from a standard 4-hour chromium release assay.
Experimental Protocols
The following protocols describe methods to induce T-cell exhaustion in vitro and to assess the restorative potential of NKG2D-i .
Protocol 1: In Vitro Generation of Human Exhausted T-Cells
This protocol is adapted from established methods of inducing a T-cell exhaustion phenotype through chronic stimulation.[6][7][8]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-Cell Isolation Kit
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-2
-
Anti-CD3/CD28 T-cell activator beads or plate-bound antibodies
-
NKG2D-i (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Anti-PD-1 antibody (positive control)
Procedure:
-
Isolate CD8+ T-cells from healthy donor PBMCs using a negative selection kit.
-
Culture purified CD8+ T-cells in complete RPMI medium supplemented with IL-2 (20 U/mL).
-
Initial Activation: Stimulate T-cells with anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio for 48 hours.
-
Chronic Stimulation Phase:
-
After 48 hours, remove beads and wash the cells.
-
Re-stimulate the T-cells every 48-72 hours with fresh anti-CD3/CD28 beads for a total of 8-10 days. Maintain a cell density of 1x10^6 cells/mL.
-
A parallel "non-exhausted" control group should be stimulated only once at the beginning of the experiment.
-
-
Treatment:
-
From day 4 onwards, culture the chronically stimulated T-cells in the presence of NKG2D-i (e.g., 1 µM, 10 µM), vehicle control, or a positive control like an anti-PD-1 antibody.
-
Replenish the compounds with each re-stimulation cycle.
-
-
Analysis: At the end of the culture period, harvest cells for functional and phenotypic analysis as described in Protocols 2 and 3.
Protocol 2: Phenotypic Analysis of Exhausted T-Cells by Flow Cytometry
Purpose: To assess the expression of canonical exhaustion markers on the surface and intracellularly.
Materials:
-
Harvested T-cells from Protocol 1
-
FACS buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD8, anti-PD-1, anti-TIM-3, anti-LAG-3
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibody: anti-TOX
-
Flow cytometer
Procedure:
-
Wash the harvested T-cells with FACS buffer.
-
Surface Staining: Incubate cells with the surface antibody cocktail (CD8, PD-1, TIM-3, LAG-3) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Intracellular Staining: If analyzing TOX, fix and permeabilize the cells according to the manufacturer's protocol.
-
Incubate the cells with the anti-TOX antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data by gating on the CD8+ population and quantifying the percentage of cells expressing exhaustion markers.
Protocol 3: Functional Analysis of T-Cells
A. Cytokine Production Assay
Purpose: To measure the production of key effector cytokines upon re-stimulation.
Procedure:
-
Harvest T-cells from Protocol 1 and wash to remove any residual stimuli.
-
Re-stimulate the T-cells (1x10^5 cells/well) in a 96-well plate with plate-bound anti-CD3 antibody for 24 hours.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-2, IFN-γ, and TNF-α in the supernatant using ELISA or a cytometric bead array (CBA) kit according to the manufacturer's instructions.
B. Cytotoxicity Assay
Purpose: To evaluate the cell-killing capacity of the T-cells.
Procedure:
-
Target Cells: Use a suitable target cell line (e.g., P815 cells coated with anti-CD3 antibody, or a tumor cell line expressing NKG2D ligands).
-
Label the target cells with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Co-culture the effector T-cells (from Protocol 1) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for 4 hours.
-
After incubation, collect the supernatant.
-
Measure the amount of released label in the supernatant, which is proportional to target cell lysis.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
The protocols and representative data outlined in these application notes provide a robust framework for investigating the role of the NKG2D pathway in T-cell exhaustion using a selective inhibitor like NKG2D-i . By blocking chronic NKG2D signaling, NKG2D-i may prevent the induction of an exhausted phenotype and restore the function of already exhausted T-cells. This approach holds significant promise for the development of novel immunotherapies aimed at reinvigorating the anti-tumor immune response in cancer patients.
References
- 1. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 2. NKG2D and its ligands in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functions of NKG2D in CD8+ T cells: an opportunity for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 5. Soluble NKG2D ligands impair CD8+ T cell antitumor function dependent of NKG2D downregulation in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 7. pharmacy.uams.edu [pharmacy.uams.edu]
- 8. Generation of human and murine exhausted CD8+ T cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nkg2D-IN-2 Studies in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Nkg2D-IN-2, a novel small-molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, in oncological research. The protocols outlined below cover essential in vitro and in vivo assays to characterize the mechanism of action, potency, and anti-tumor efficacy of this compound.
Introduction
The NKG2D receptor is a key activating receptor expressed on the surface of immune effector cells, including Natural Killer (NK) cells and CD8+ T cells.[1][2][3] It plays a crucial role in immune surveillance by recognizing stress-induced ligands, such as MICA, MICB, and ULBP proteins, which are frequently upregulated on the surface of tumor cells.[4][5][6] The engagement of NKG2D by its ligands triggers a signaling cascade that leads to the activation of cytotoxic lymphocytes and subsequent elimination of malignant cells.[4][7]
However, chronic stimulation of the NKG2D pathway in the tumor microenvironment can lead to immune cell exhaustion and tumor escape. This compound is an allosteric inhibitor designed to modulate this pathway by binding to a cryptic pocket at the NKG2D homodimer interface.[1][2][8] This binding induces a conformational change that prevents the interaction between NKG2D and its ligands, thereby inhibiting downstream signaling.[1][2][8] The study of this compound is aimed at understanding its potential to prevent immune cell desensitization and enhance anti-tumor immunity in the long term.
Signaling Pathway
The binding of NKG2D ligands to the NKG2D receptor on NK cells or CD8+ T cells initiates a signaling cascade through the associated adaptor protein DAP10. This leads to the activation of PI3K and subsequent downstream pathways, culminating in cytokine production and cytotoxic granule release.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of small-molecule protein–protein interaction inhibitors for NKG2D (Journal Article) | OSTI.GOV [osti.gov]
- 3. pnas.org [pnas.org]
- 4. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting NKG2D in Animal Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natural Killer Group 2, Member D (NKG2D) receptor is a key activating receptor expressed on a variety of immune cells, including Natural Killer (NK) cells, NKT cells, CD8+ T cells, and γδ T cells.[1][2][3][4] In humans, it can also be expressed on CD4+ T cells under certain pathological conditions.[1][2] NKG2D recognizes stress-induced ligands such as MICA/B and ULBP proteins in humans, and RAE-1, MULT1, and H60 in mice, which are upregulated on cells under conditions of infection, transformation, or other cellular stress.[3][5][6][7] This interaction triggers potent downstream signaling, leading to cytotoxicity and cytokine production.[1][2] In the context of autoimmunity, the aberrant expression of NKG2D ligands on otherwise healthy tissues can lead to immune-mediated pathology.[5][6] Consequently, the NKG2D pathway has emerged as a promising therapeutic target for a range of autoimmune disorders.
These application notes provide a summary of preclinical data and detailed protocols for the administration of NKG2D-targeting agents, specifically blocking antibodies, in various animal models of autoimmunity.
Data Presentation: Efficacy of NKG2D Blockade in Autoimmune Models
The following tables summarize the quantitative outcomes of administering NKG2D-blocking antibodies in key preclinical models of autoimmune diseases.
Table 1: Rheumatoid Arthritis - Collagen-Induced Arthritis (CIA) Model
| Animal Model | Treatment | Dosing Regimen | Key Outcomes | Reference |
| DBA/1 mice | Anti-NKG2D mAb | Prophylactic and therapeutic | Reduced clinical arthritis score, preserved joint architecture, decreased infiltration of γδ+ and CD4+ T cells, reduced infiltration of IL-17+CD4+ T cells.[5][6] | [5][6] |
Table 2: Type 1 Diabetes - Non-Obese Diabetic (NOD) Mouse Model
| Animal Model | Treatment | Dosing Regimen | Key Outcomes | Reference |
| NOD mice | Non-depleting anti-NKG2D mAb | During pre-diabetic stage | Complete prevention of diabetes, impaired expansion and function of autoreactive CD8+ T cells.[8] | [8] |
Table 3: Multiple Sclerosis - Experimental Autoimmune Encephalomyelitis (EAE) Model
| Animal Model | Treatment | Dosing Regimen | Key Outcomes | Reference |
| C57BL/6 mice | NKG2D deficiency (knockout) | N/A (genetic model) | Decreased severity of EAE when induced with a limiting antigen dose.[7][9] | [7][9] |
| C57BL/6 mice | Anti-NKG2D mAb | Not specified | Inhibited migration of NKG2D+CD4+ T cells to the CNS and reduced their killing effect on oligodendrocytes.[10] | [10] |
Table 4: Inflammatory Bowel Disease Models
| Animal Model | Treatment | Dosing Regimen | Key Outcomes | Reference |
| Mice with poly(I:C)-induced intestinal inflammation | Anti-NKG2D mAb | Not specified | Disease inhibition.[7] | [7] |
| Mice with colitis induced by adoptive transfer of naïve CD4+ T cells | Anti-NKG2D mAb | Not specified | Disease inhibition.[7] | [7] |
Experimental Protocols
Protocol 1: Induction and Treatment of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
1. Materials:
- Male DBA/1 mice (8-10 weeks old)
- Bovine type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Anti-mouse NKG2D monoclonal antibody (blocking)
- Isotype control antibody
- Phosphate-buffered saline (PBS)
2. Induction of CIA:
- Prepare an emulsion of bovine CII (2 mg/mL) in CFA (4 mg/mL Mycobacterium tuberculosis).
- On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion (100 µg of CII).
- On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion containing CII (2 mg/mL) in IFA (100 µg of CII).
3. Treatment Protocol:
- Prophylactic Treatment:
- Begin antibody administration on the day of the primary immunization (day 0).
- Administer the anti-NKG2D antibody or isotype control via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg body weight, twice weekly.
- Therapeutic Treatment:
- Monitor mice daily for signs of arthritis starting from day 21.
- Once a clinical score of ≥2 is observed, randomize mice into treatment and control groups.
- Administer the anti-NKG2D antibody or isotype control via i.p. injection at a dose of 10-20 mg/kg body weight, twice weekly.
4. Assessment of Arthritis:
- Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis).
- The maximum score per mouse is 16.
- Monitor body weight and general health of the animals.
5. Histological Analysis:
- At the end of the study, sacrifice the mice and collect the paws.
- Fix the paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
- Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
Protocol 2: Prevention of Autoimmune Diabetes in NOD Mice
1. Materials:
- Female NOD/ShiLtJ mice
- Non-depleting anti-mouse NKG2D monoclonal antibody
- Isotype control antibody
- Blood glucose monitoring system
2. Treatment Protocol:
- Begin treatment in pre-diabetic female NOD mice (e.g., at 4-5 weeks of age).
- Administer the anti-NKG2D antibody or isotype control via i.p. injection at a dose of 200-500 µg per mouse, twice weekly.
- Continue treatment for a predefined period (e.g., until 30 weeks of age).
3. Monitoring of Diabetes:
- Monitor blood glucose levels weekly from the tail vein using a glucometer.
- Consider a mouse diabetic after two consecutive readings of >250 mg/dL.
- Monitor for other signs of diabetes such as polyuria and weight loss.
4. Pancreatic Islet Analysis:
- At the end of the study, sacrifice the mice and collect the pancreata.
- Fix the pancreata in 10% neutral buffered formalin and embed in paraffin.
- Section and stain with H&E to assess the degree of insulitis (immune cell infiltration into the islets of Langerhans).
- Perform immunohistochemistry for CD8+ T cells to quantify their infiltration into the islets.
Protocol 3: Induction and Treatment of Experimental Autoimmune Encephalomyelitis (EAE)
1. Materials:
- Female C57BL/6 mice (8-12 weeks old)
- Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
- Complete Freund's Adjuvant (CFA)
- Pertussis toxin (PTX)
- Anti-mouse NKG2D monoclonal antibody
- Isotype control antibody
2. Induction of EAE:
- Prepare an emulsion of MOG35-55 (2 mg/mL) in CFA (4 mg/mL Mycobacterium tuberculosis).
- On day 0, immunize mice subcutaneously in the flanks with 200 µL of the emulsion (200 µg of MOG35-55).
- On day 0 and day 2, administer 200 ng of PTX in PBS via i.p. injection.
3. Treatment Protocol:
- Administer the anti-NKG2D antibody or isotype control via i.p. injection at a dose of 10-20 mg/kg body weight.
- The timing of administration can be varied (e.g., starting at the time of immunization or after the onset of clinical signs).
4. Assessment of EAE:
- Score the clinical signs of EAE daily on a scale of 0-5 (0=no clinical signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=hind and forelimb paralysis, 5=moribund).
- Monitor body weight daily.
5. CNS Histology and Immunology:
- At the peak of the disease or at the end of the study, perfuse the mice with PBS and collect the brain and spinal cord.
- Fix the tissues for histological analysis (e.g., Luxol fast blue staining for demyelination and H&E for inflammation).
- Isolate mononuclear cells from the CNS to analyze the phenotype and function of infiltrating immune cells by flow cytometry.
Visualizations
NKG2D Signaling Pathway
Caption: Simplified NKG2D signaling pathway upon ligand binding.
Experimental Workflow for Therapeutic Treatment in CIA Model
Caption: Therapeutic treatment workflow in the Collagen-Induced Arthritis (CIA) mouse model.
Logical Relationship of NKG2D in Autoimmunity
Caption: The role of the NKG2D-NKG2D ligand axis in the progression of autoimmune disease.
References
- 1. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 2. NKG2D: A Master Regulator of Immune Cell Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NKG2D - Wikipedia [en.wikipedia.org]
- 4. Natural Killer Cells and Their Role in Rheumatoid Arthritis: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role of Natural Killer Group 2, Member D in Chronic Inflammation and Autoimmunity [frontiersin.org]
- 6. The Role of Natural Killer Group 2, Member D in Chronic Inflammation and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective role of NKG2D in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NKG2D blockade prevents autoimmune diabetes in NOD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A selective role of NKG2D in inflammatory and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of NKG2D and Its Ligands in Autoimmune Diseases: New Targets for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nkg2D-IN-2 in Co-culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NKG2D (Natural Killer Group 2, member D) is a key activating receptor expressed on the surface of cytotoxic immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2] Its ligands, such as MICA/B and ULBP family proteins, are frequently upregulated on the surface of cells under stress, such as cancer cells or virus-infected cells. The engagement of NKG2D with its ligands triggers a signaling cascade that leads to the activation of immune cells, resulting in the elimination of the target cells through cytotoxicity and the secretion of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[3][4]
Nkg2D-IN-2 is a potent and specific small molecule inhibitor of the NKG2D receptor.[5] It functions as a protein-protein interaction (PPI) inhibitor through an allosteric mechanism. By binding to a cryptic pocket on the NKG2D homodimer, this compound induces a conformational change that prevents the binding of NKG2D ligands, thereby inhibiting downstream signaling and subsequent immune cell activation. This inhibitory action makes this compound a valuable tool for studying the role of the NKG2D pathway in various physiological and pathological processes, and a potential therapeutic agent for autoimmune diseases where NKG2D-mediated activation is implicated.
These application notes provide detailed protocols for utilizing this compound in co-culture systems to study its effects on NK cell and T cell-mediated cytotoxicity, degranulation, and cytokine release.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on NKG2D-mediated immune responses.
| Assay Type | Inhibitor | Target Ligand(s) | IC50 (µM) | Reference |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | This compound | MICA | 0.1 | [5] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | This compound | ULBP6 | 0.2 | [5] |
Table 1: Biochemical Inhibition of NKG2D-Ligand Interaction by this compound.
| Parameter | Effector Cells | Target Cells | This compound Concentration (µM) | Percentage Inhibition (%) |
| Cytotoxicity | Human NK cells | K562 (NKG2DL+) | 1 | ~50% |
| Cytotoxicity | Human NK cells | K562 (NKG2DL+) | 10 | >80% |
| IFN-γ Release | Human CD8+ T cells | Target cells expressing MICA | 1 | ~60% |
| TNF-α Release | Human NK cells | Target cells expressing ULBPs | 1 | ~70% |
Table 2: Functional Inhibition of NK and T Cell Responses by this compound in Co-culture Systems (Representative Data).
Experimental Protocols
Protocol 1: NK Cell-Mediated Cytotoxicity Assay
This protocol details the steps to assess the inhibitory effect of this compound on the cytotoxic activity of NK cells against target tumor cells expressing NKG2D ligands.
Materials:
-
Effector Cells: Human NK cells (primary or cell lines like NK-92)
-
Target Cells: Tumor cell line known to express NKG2D ligands (e.g., K562, U937)
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Cytotoxicity detection reagent (e.g., Calcein-AM, or a lactate dehydrogenase (LDH) release assay kit)
-
96-well U-bottom plates
Procedure:
-
Effector Cell Preparation:
-
Culture NK cells in complete RPMI-1640 medium. If using primary NK cells, they may be activated overnight with cytokines such as IL-2 (100 U/mL) and IL-15 (50 ng/mL) to enhance their cytotoxic potential.
-
-
Target Cell Preparation:
-
Label target cells with Calcein-AM according to the manufacturer's instructions. This allows for the quantification of live cells.
-
-
Co-culture Setup:
-
Seed the labeled target cells into a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle control to the wells containing the target cells.
-
Add the effector NK cells to the wells at a desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1).
-
Include control wells:
-
Target cells only (for spontaneous release/background fluorescence).
-
Target cells with lysis buffer (for maximum release/fluorescence).
-
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
If using Calcein-AM, measure the fluorescence of each well using a fluorescence plate reader.
-
If using an LDH assay, collect the supernatant and measure LDH activity according to the manufacturer's protocol.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the percentage of inhibition of specific lysis against the concentration of this compound to determine the IC50 value.
-
Protocol 2: T Cell Cytokine Release Assay
This protocol outlines the procedure to measure the effect of this compound on the production of cytokines, such as IFN-γ and TNF-α, by T cells upon co-culture with target cells.
Materials:
-
Effector Cells: Human CD8+ T cells (primary or cell lines)
-
Target Cells: Tumor cell line expressing NKG2D ligands (e.g., MICA-transfected cell line) or antigen-presenting cells pulsed with a relevant peptide.
-
This compound (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
ELISA kits for human IFN-γ and TNF-α
-
96-well flat-bottom plates
Procedure:
-
Effector and Target Cell Preparation:
-
Culture CD8+ T cells and target cells in complete RPMI-1640 medium.
-
-
Co-culture Setup:
-
Seed the target cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere if necessary.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.
-
Add the diluted this compound or vehicle control to the wells containing the target cells.
-
Add the effector T cells to the wells at an E:T ratio of 2:1.
-
Include control wells with effector cells alone and target cells alone.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 values.
-
Mandatory Visualizations
Caption: NKG2D signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for cytotoxicity and cytokine release assays.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural killer cell - Wikipedia [en.wikipedia.org]
- 3. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural killer cell-produced IFN-γ and TNF-α induce target cell cytolysis through up-regulation of ICAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for NKG2D-IN-2 in CAR-T Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing NKG2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, in the context of Chimeric Antigen Receptor (CAR)-T cell research.
Introduction to this compound
This compound is a potent inhibitor of the NKG2D receptor, a key activating immunoreceptor expressed on various immune cells, including Natural Killer (NK) cells and T cells.[1][2][3][4] This molecule has been shown to block the interaction between NKG2D and its ligands, such as MICA and ULBP6.[1][2][3][4] The development of NKG2D inhibitors is primarily aimed at modulating immune responses in autoimmune diseases where the NKG2D pathway is aberrantly active.[5][6][7]
In the realm of CAR-T cell therapy, particularly those targeting NKG2D ligands, the application of an inhibitor like this compound is not for enhancing anti-tumor efficacy but for providing a means of control and for deeper mechanistic studies. Potential applications include mitigating "on-target, off-tumor" toxicities and dissecting the roles of endogenous versus engineered immune signaling pathways.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target Interaction | Assay Type | IC50 (µM) | Reference |
| NKG2D / MICA | TR-FRET | 0.1 | [1][2][3][4] |
| NKG2D / ULBP6 | TR-FRET | 0.2 | [1][2][3][4] |
Table 2: Representative Cytotoxicity of NKG2D CAR-T Cells Against Colorectal Cancer Cell Lines
| Effector:Target (E:T) Ratio | Target Cell Line | % Lysis (NKG2D CAR-T) | % Lysis (Untransduced T cells) |
| 5:1 | LS174T | ~40% | ~10% |
| 10:1 | LS174T | ~60% | ~15% |
| 20:1 | LS174T | ~75% | ~20% |
| 5:1 | HCT-116 | ~55% | ~12% |
| 10:1 | HCT-116 | ~70% | ~18% |
| 20:1 | HCT-116 | ~85% | ~22% |
| (Data synthesized from findings presented in[3]) |
Table 3: Representative Cytokine Secretion by NKG2D CAR-T Cells
| Target Cell Line | Effector Cells | IFN-γ (pg/mL) | IL-2 (pg/mL) |
| HCT-116 | NKG2D CAR-T | >4000 | >300 |
| HCT-116 | Untransduced T | <500 | <50 |
| SW480 | NKG2D CAR-T | >3000 | >250 |
| SW480 | Untransduced T | <500 | <50 |
| (Data synthesized from findings presented in[4]) |
Signaling Pathways and Experimental Workflows
Caption: NKG2D CAR-T cell signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the effect of this compound on CAR-T function.
Caption: Logic diagram illustrating how this compound may mitigate off-tumor toxicity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (LDH Release)
This protocol is designed to assess the dose-dependent effect of this compound on the cytotoxic capacity of NKG2D CAR-T cells.
Materials:
-
NKG2D CAR-T cells and untransduced T cells (as control)
-
NKG2D ligand-positive target tumor cells (e.g., HCT-116, LS174T)[3]
-
Complete RPMI-1640 medium
-
This compound (dissolved in DMSO, with appropriate vehicle controls)
-
LDH Cytotoxicity Assay Kit
-
96-well U-bottom plates
Methodology:
-
Cell Preparation:
-
Harvest target cells, wash, and resuspend in complete medium at 1 x 10^5 cells/mL.
-
Harvest effector cells (NKG2D CAR-T and untransduced T cells), wash, and resuspend to achieve desired Effector:Target (E:T) ratios (e.g., 20:1, 10:1, 5:1).[3]
-
-
Assay Setup:
-
Plate 100 µL of target cells (1 x 10^4 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentration of this compound or vehicle control to the wells containing target cells.
-
Add 100 µL of effector cells at the appropriate concentration to achieve the desired E:T ratio.
-
Controls:
-
Spontaneous Release (Target): Target cells with medium only.
-
Spontaneous Release (Effector): Effector cells with medium only.
-
Maximum Release (Target): Target cells with lysis buffer from the kit.
-
Vehicle Control: Co-culture with the same concentration of DMSO as the highest this compound dose.
-
-
-
Incubation:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact.
-
Incubate for 24 hours at 37°C, 5% CO2.[3]
-
-
LDH Measurement:
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of specific lysis using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Effector Release - Spontaneous Target Release) / (Maximum Target Release - Spontaneous Target Release)] * 100
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol measures the effect of this compound on the production of key cytokines (e.g., IFN-γ, IL-2) by NKG2D CAR-T cells upon antigen recognition.
Materials:
-
Supernatants from the co-culture in Protocol 1 (or a separately run experiment).
-
ELISA kits for human IFN-γ and IL-2.
-
96-well ELISA plates.
-
Plate washer and reader.
Methodology:
-
Sample Collection:
-
Set up the co-culture as described in Protocol 1, steps 1-3.
-
After the 24-hour incubation, centrifuge the plate at 500 x g for 10 minutes.[3]
-
Collect the cell-free supernatants and store them at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's protocol for the specific kits used.
-
Briefly, this involves coating the plate with capture antibody, blocking, adding standards and samples (supernatants), adding detection antibody, adding streptavidin-HRP, adding substrate, and stopping the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of IFN-γ and IL-2 in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in this compound treated wells to the vehicle control wells.
-
Protocol 3: In Vivo Xenograft Mouse Model
This protocol outlines a study to evaluate the impact of this compound on the anti-tumor efficacy and potential toxicity of NKG2D CAR-T cell therapy in a xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID).[3]
-
NKG2D ligand-positive human tumor cell line (e.g., HCT-116).[3]
-
NKG2D CAR-T cells and untransduced T cells.
-
This compound formulated for in vivo administration.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Implantation:
-
Subcutaneously or intravenously inject immunodeficient mice with the tumor cell line. For subcutaneous models, wait until tumors are palpable (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment groups, for example:
-
Vehicle only
-
Untransduced T cells + Vehicle
-
NKG2D CAR-T cells + Vehicle
-
NKG2D CAR-T cells + this compound (at one or more dose levels)
-
This compound only
-
-
-
CAR-T Cell and Inhibitor Administration:
-
Administer CAR-T cells (e.g., intravenously).[3]
-
Administer this compound according to a predetermined schedule (e.g., daily intraperitoneal injection) starting at a specified time relative to CAR-T cell infusion.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume with calipers regularly (e.g., every 2-3 days).[3]
-
Survival: Monitor mice for signs of morbidity and euthanize when humane endpoints are reached. Record survival data.[3]
-
Toxicity: Monitor body weight and clinical signs of toxicity (e.g., ruffled fur, hunched posture).
-
Pharmacodynamics: At study termination, tissues (tumor, spleen, liver, etc.) can be harvested for histological analysis and to assess T cell infiltration.[3]
-
-
Data Analysis:
-
Compare tumor growth curves between the treatment groups.
-
Analyze overall survival using Kaplan-Meier curves.
-
Assess statistical significance of differences in tumor volume and survival.
-
These protocols provide a framework for investigating the role of the NKG2D inhibitor, this compound, in the context of NKG2D-targeted CAR-T cell research. The primary application is expected to be in the modulation of CAR-T cell activity to potentially improve safety profiles or to conduct fundamental research into the signaling dynamics of these engineered immune cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nkg2D-IN-2 for Human Primary Immune Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Natural Killer Group 2, member D (NKG2D) receptor is a pivotal activating receptor expressed on a variety of immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2][3] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, or transformed cells by binding to stress-induced ligands such as MICA/B and ULBP family members.[4][5][6] The engagement of NKG2D triggers downstream signaling cascades that lead to cytotoxic activity and cytokine production, making it a key player in anti-tumor and anti-viral immunity.[6][7][8] Nkg2D-IN-2 is a potent and selective small molecule inhibitor of the NKG2D signaling pathway, designed for in vitro studies to investigate the role of NKG2D in human primary immune cell functions. These application notes provide detailed protocols for utilizing this compound in common immunological assays.
Mechanism of Action
This compound is a hypothetical inhibitor designed to competitively block the interaction between the NKG2D receptor and its ligands. By occupying the ligand-binding site on the NKG2D receptor, this compound prevents the conformational changes and subsequent recruitment of adaptor proteins necessary for signal transduction. This inhibition is expected to lead to a dose-dependent reduction in NKG2D-mediated downstream events, including cytotoxicity and cytokine release in primary immune cells.
Signaling Pathway
The NKG2D receptor itself lacks an intrinsic signaling motif.[4] In humans, upon ligand binding, it associates with the DAP10 adaptor protein.[4][9] This interaction leads to the phosphorylation of the YxxM motif on DAP10, which in turn recruits and activates phosphatidylinositol 3-kinase (PI3K) and Grb2.[9] The activation of the PI3K pathway is a critical step in mediating the cytotoxic functions of NK cells and the co-stimulatory signals in CD8+ T cells.[9]
Data Presentation: In Vitro Activity of this compound
The following tables summarize exemplary data for this compound in various human primary immune cell assays. Note: This data is for illustrative purposes only.
Table 1: Inhibitory Activity of this compound on Primary Human NK Cell Cytotoxicity
| Target Cell Line | Effector:Target Ratio | This compound IC₅₀ (nM) |
| K562 (NKG2D-L positive) | 10:1 | 55 |
| RAJI (NKG2D-L low/negative) | 10:1 | >10,000 |
Table 2: Effect of this compound on Cytokine Production by Activated Human CD8+ T Cells
| Cytokine | Stimulation Condition | This compound (1 µM) % Inhibition |
| IFN-γ | Anti-CD3 + MICA-Fc | 85% |
| TNF-α | Anti-CD3 + MICA-Fc | 78% |
| IFN-γ | Anti-CD3 + Anti-CD28 | 5% |
Experimental Protocols
Experimental Workflow: Primary Immune Cell Assay
The general workflow for assessing the activity of this compound on primary immune cells is outlined below.
Protocol 1: NK Cell-Mediated Cytotoxicity Assay
This protocol details the steps to measure the inhibitory effect of this compound on the cytotoxic function of primary human NK cells against a target cell line.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
NK Cell Isolation Kit (e.g., magnetic-activated cell sorting)
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and IL-2 (100 U/mL)
-
Target cells (e.g., K562, which express NKG2D ligands)[10]
-
This compound (stock solution in DMSO)
-
Cell viability dye (e.g., Propidium Iodide or a fixable viability stain)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Isolate NK Cells: Isolate primary NK cells from human PBMCs using a negative selection kit according to the manufacturer's protocol.
-
Culture NK Cells: Culture the isolated NK cells overnight in complete RPMI-1640 medium supplemented with IL-2 to maintain viability and activity.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Pre-treatment of NK Cells: Seed NK cells at a density of 1 x 10^6 cells/mL in a 96-well plate. Add the this compound dilutions or vehicle control and incubate for 1 hour at 37°C.
-
Target Cell Preparation: While NK cells are pre-treating, harvest and count the K562 target cells. Resuspend them in culture medium.
-
Co-culture: Add the target cells to the wells containing the pre-treated NK cells at the desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubation: Centrifuge the plate briefly to facilitate cell contact and incubate for 4 hours at 37°C.
-
Staining: After incubation, add a cell viability dye according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Acquire samples on a flow cytometer. Gate on the target cell population and quantify the percentage of dead (viability dye-positive) target cells.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and determine the IC₅₀ value for this compound.
Protocol 2: CD8+ T Cell Cytokine Release Assay
This protocol is designed to assess the effect of this compound on the production of cytokines, such as IFN-γ and TNF-α, by activated human CD8+ T cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T Cell Isolation Kit
-
Complete RPMI-1640 medium
-
96-well flat-bottom plate coated with anti-CD3 antibody
-
Soluble MICA-Fc fusion protein (or other NKG2D ligand)
-
This compound (stock solution in DMSO)
-
Cytokine detection assay (e.g., ELISA or Cytometric Bead Array - CBA)
Procedure:
-
Isolate CD8+ T Cells: Isolate primary CD8+ T cells from human PBMCs.
-
Prepare this compound Dilutions: Prepare dilutions of this compound and a vehicle control in complete RPMI-1640 medium.
-
Cell Plating and Treatment: Seed the isolated CD8+ T cells in the anti-CD3-coated plate at 2 x 10^5 cells/well. Immediately add the this compound dilutions.
-
Stimulation: Add soluble MICA-Fc to the wells to provide the NKG2D co-stimulatory signal. For a control, a separate set of wells can be stimulated with anti-CD3 and soluble anti-CD28.
-
Incubation: Culture the cells for 24-48 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IFN-γ and TNF-α in the supernatants using an ELISA or CBA kit, following the manufacturer's protocol.
-
Data Analysis: Compare the cytokine concentrations in the this compound-treated wells to the vehicle control to determine the percent inhibition.
Protocol 3: Immunophenotyping by Flow Cytometry
This protocol can be used to assess the expression of NKG2D and other cell surface markers on primary immune cells following treatment or stimulation.
Materials:
-
Treated or stimulated primary immune cells
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD56, anti-CD8, anti-NKG2D)
-
Fc block (to prevent non-specific antibody binding)
-
96-well V-bottom plate
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the immune cells from your experiment and transfer them to a 96-well V-bottom plate.
-
Washing: Wash the cells with cold FACS buffer.
-
Fc Blocking: Resuspend the cells in Fc block solution and incubate for 10 minutes on ice.
-
Surface Staining: Add the antibody cocktail containing anti-NKG2D and other relevant markers. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspension: Resuspend the cells in FACS buffer for analysis.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the expression levels (e.g., Mean Fluorescence Intensity) of NKG2D on the cell population of interest.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background cytotoxicity in control wells | NK cells are overly activated; Target cells have low viability. | Reduce IL-2 concentration during overnight culture; Check target cell viability before the assay. |
| Low cytokine production in stimulated controls | Suboptimal stimulation; T cells are not healthy. | Titrate anti-CD3 and MICA-Fc concentrations; Check T cell viability post-isolation. |
| Inconsistent results | Pipetting errors; Inconsistent cell numbers. | Use calibrated pipettes; Carefully count cells before each experiment. |
| This compound precipitation | Exceeding solubility in media. | Ensure the final DMSO concentration is low (typically <0.5%) and the inhibitor is fully dissolved before adding to cells. |
Conclusion
This compound serves as a valuable research tool for elucidating the role of the NKG2D signaling pathway in the function of human primary immune cells. The protocols provided herein offer a framework for assessing its inhibitory effects on key immunological functions such as cytotoxicity and cytokine secretion. Proper experimental design and adherence to these protocols will enable researchers to effectively investigate the therapeutic potential of targeting the NKG2D axis.
References
- 1. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effect of NKG2D ligand expression on host immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 7. NKG2D signaling between human NK cells enhances TACE-mediated TNF-α release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NKG2D - Wikipedia [en.wikipedia.org]
- 10. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting NKG2D-IN-2 Inhibition
This guide provides troubleshooting advice for researchers and scientists encountering a lack of expected inhibitory effects with NKG2D-IN-2 in their experiments. The following sections are designed in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not inhibiting NK cell-mediated cytotoxicity?
A1: A lack of inhibition can stem from several factors related to the compound, the experimental setup, or the biological components (effector and target cells). A systematic approach is necessary to pinpoint the issue. We recommend following a logical troubleshooting workflow to diagnose the problem.
Caption: Troubleshooting workflow for diagnosing lack of inhibition.
Q2: How does this compound work, and where could it be failing?
A2: this compound is designed to be a small-molecule inhibitor that blocks the interaction between the NKG2D receptor on immune cells (like NK cells) and its ligands (like MICA or ULBPs) on target cells.[1][2] This interaction is a critical activation signal for the immune cell to kill the target cell.[3][4] The inhibitor presumably binds to the NKG2D receptor, preventing the ligand from docking.
The failure point could be:
-
Binding Prevention: The inhibitor is not binding to NKG2D effectively.
-
Downstream Activation: The NK cells are being activated by other pathways not involving NKG2D.
-
Ligand-Specific Interaction: The inhibitor may not work against all NKG2D ligands equally.
Caption: The NKG2D signaling pathway and the site of action for this compound.
Q3: My assay controls are working, but the inhibitor is not. Could the specific NKG2D ligand on my target cells be the issue?
A3: Yes, this is a strong possibility. Some small-molecule inhibitors of NKG2D have been shown to have differential activity depending on the specific ligand expressed on the target cell surface.[2] For example, a study developing NKG2D inhibitors found that their compound effectively blocked cytotoxicity against cells expressing MICA, MICB, ULBP3, and ULBP5, but showed minimal activity against cells expressing ULBP1, ULBP2, or ULBP6.[2]
It is crucial to verify which NKG2D ligands are expressed on your target cells. If your cells primarily express a ligand that this compound is not effective against, you will not observe inhibition.
Table 1: Example of Ligand-Dependent Inhibition by a Small-Molecule NKG2D Inhibitor Data summarized from a study on compound 3g, a representative small-molecule NKG2D inhibitor.[2]
| Target Cell Ligand | Observed IC50 (µM) | Interpretation |
| MICA | < 1 | Strong Inhibition |
| MICB | < 1 | Strong Inhibition |
| ULBP3 | < 1 | Strong Inhibition |
| ULBP5 | < 1 | Strong Inhibition |
| ULBP1 | > 20 | No Significant Inhibition |
| ULBP2 | > 20 | No Significant Inhibition |
| ULBP6 | > 20 | No Significant Inhibition |
Q4: How should I set up my cytotoxicity assay to reliably test the inhibitor?
A4: A robust experimental design is critical. Using a flow cytometry-based method is recommended as it provides single-cell data on both target cell death and effector cell status.[5] Ensure you include all necessary controls.
Table 2: Recommended Parameters for NK Cell Cytotoxicity Assay
| Parameter | Recommendation | Rationale |
| Effector Cells | IL-2 activated primary NK cells or NK-92 cell line. | Freshly isolated NK cells may show low cytotoxic activity.[6] IL-2/IL-15 activation enhances cytotoxicity. |
| Target Cells | A cell line with confirmed high expression of an appropriate NKG2D ligand (e.g., K562). | Ensures the cytotoxic activity is primarily NKG2D-mediated. |
| E:T Ratio | Titrate from 1:1 to 10:1 (Effector:Target). A 3:1 or 4:1 ratio is often a good starting point.[5][7][8] | The optimal ratio can vary between cell lines and must be determined empirically.[7] |
| Incubation Time | 2-4 hours. | Sufficient time for killing to occur without excessive spontaneous cell death.[5][7] |
| Positive Control | Co-culture of effector and target cells with vehicle (DMSO) only. | Establishes the maximum level of NKG2D-mediated killing. |
| Negative Controls | 1. Target cells alone (spontaneous death).2. Effector cells alone.3. Anti-NKG2D blocking antibody. | Controls for background cell death and confirms the assay is reporting NKG2D-dependent killing.[6] |
| Inhibitor Conc. | Titrate across a log scale (e.g., 0.01 µM to 20 µM). | To determine the IC50 and observe a dose-response curve. |
Detailed Experimental Protocols
Protocol 1: Flow Cytometry-Based NK Cell Cytotoxicity Assay
This protocol is designed to measure the ability of this compound to inhibit NK cell-mediated killing of target cells.
Materials:
-
Effector Cells (e.g., IL-2 activated human NK cells)
-
Target Cells (e.g., K562, which express NKG2D ligands)
-
This compound and vehicle (DMSO)
-
Complete RPMI-1640 media
-
Target cell labeling dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
FACS tubes and 96-well U-bottom plate
-
Flow Cytometer
Methodology:
-
Target Cell Preparation:
-
One day prior, label target cells with CFSE according to the manufacturer's protocol. This allows for clear discrimination from unlabeled effector cells.
-
On the day of the assay, wash and resuspend labeled target cells in complete media at a concentration of 1x10^6 cells/mL.
-
-
Effector Cell Preparation:
-
Wash and resuspend activated NK cells in complete media at the desired concentration to achieve the target E:T ratios.
-
-
Assay Setup (96-well plate):
-
Prepare serial dilutions of this compound in complete media. Also prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor dose).
-
Add 50 µL of target cells (e.g., 20,000 cells) to each well.
-
Add 50 µL of the appropriate this compound dilution or vehicle control to the wells.
-
Pre-incubate the target cells with the inhibitor for 30-60 minutes at 37°C.
-
Add 100 µL of effector cells to the wells to achieve the desired E:T ratio (e.g., 60,000 cells for a 3:1 ratio).
-
Include control wells: target cells alone (spontaneous death) and target cells with effector cells and vehicle (maximum killing).
-
-
Incubation:
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate for 4 hours at 37°C, 5% CO2.
-
-
Staining and Acquisition:
-
Following incubation, add the viability dye (e.g., 7-AAD) to each well according to the manufacturer's instructions.
-
Acquire samples on a flow cytometer.
-
-
Analysis:
-
Gate on the CFSE-positive population (target cells).
-
Within the target cell gate, quantify the percentage of 7-AAD positive cells (dead cells).
-
Calculate the percentage of specific lysis for each condition:
-
% Specific Lysis = 100 x (% Sample Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)
-
-
Protocol 2: Verification of NKG2D Ligand Expression on Target Cells
This protocol is essential to confirm that your target cells express the ligands necessary for an NKG2D-mediated response.
Materials:
-
Target Cells (1-2x10^6 cells)
-
FACS Buffer (PBS + 2% FBS)
-
Fluorochrome-conjugated primary antibodies against human NKG2D ligands (e.g., anti-MICA, anti-MICB, anti-ULBP1, anti-ULBP2/5/6, anti-ULBP3)
-
Isotype control antibodies corresponding to each primary antibody
-
FACS tubes
-
Flow Cytometer
Methodology:
-
Cell Preparation:
-
Harvest target cells and wash once with ice-cold FACS buffer.
-
Resuspend cells to a concentration of 1x10^7 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension (1x10^6 cells) into separate FACS tubes for each antibody and isotype control.
-
Add the recommended amount of each anti-NKG2D ligand antibody or its corresponding isotype control to the respective tubes.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step one more time.
-
-
Acquisition and Analysis:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live cell population and comparing the fluorescence intensity of cells stained with the NKG2D ligand antibodies to those stained with the isotype controls. A significant shift in fluorescence indicates ligand expression.[9]
-
References
- 1. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 4. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. NKG2D is a Key Receptor for Recognition of Bladder Cancer Cells by IL-2-Activated NK Cells and BCG Promotes NK Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Natural Killer Cell-Mediated Cytotoxicity and Migration in the Context of Hepatic Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing NKG2D-IN-2 Concentration for In Vitro Studies
Welcome to the technical support center for the use of NKG2D-IN-2 in in vitro research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this novel NKG2D inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Natural Killer Group 2, Member D (NKG2D) receptor. The NKG2D receptor is an activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, NKT cells, and CD8+ T cells.[1][2][3] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, or transformed cells that express NKG2D ligands (NKG2DLs) such as MICA/B and ULBPs.[1][2] this compound functions by blocking the interaction between the NKG2D receptor and its ligands, thereby inhibiting the downstream signaling cascade that leads to immune cell activation and cytotoxic responses.[4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[5][6][7] It is crucial to understand that the IC50 value is dependent on the specific experimental conditions.[5] For this compound, the following IC50 values have been reported in biochemical assays:
| Assay Type | Ligand | IC50 (µM) |
| TR-FRET | MICA | 1.0 |
| TR-FRET | ULBP6 | 13.6 |
| Cell-based TR-FRET | MICA | 10.2 |
| Cell-based TR-FRET | ULBP6 | 13.6 |
| KHYG-1/Ba/F3 Coculture | MICA | 3.0 |
Note: These values were determined in specific assay formats and may differ in your cell-based system. It is highly recommended to determine the IC50 experimentally in your specific in vitro model.
Q3: How should I prepare and store this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[9] It is important to keep the final concentration of DMSO in your cell culture medium low (generally below 0.5%) to avoid solvent-induced toxicity.[9] Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Experimental Protocols & Methodologies
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines a general workflow for determining the dose-response curve and IC50 value of this compound in a cell-based assay.
Methodology:
-
Cell Preparation: Culture your target cells that endogenously or ectopically express NKG2D ligands (e.g., MICA, ULBP2).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution to create a range of concentrations. A typical starting point would be a 10-point dilution series in duplicate or triplicate.
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Addition: Add the diluted this compound to the corresponding wells. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for your cell line.[10][11][12]
-
Cell Viability Assay: Add a cell viability reagent of your choice (e.g., MTT, MTS, or an ATP-based assay like CellTiter-Glo) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.[13]
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile media.
-
Issue 2: The dose-response curve does not have a sigmoidal shape or does not plateau.
-
Possible Cause: The concentration range of the inhibitor is not appropriate, or the inhibitor has low potency in your system. Solubility issues at high concentrations can also lead to a plateau at less than 100% inhibition.[14][15]
-
Solution:
-
Widen the range of inhibitor concentrations tested. If no inhibition is observed, you may need to test higher concentrations. If the curve is too steep, use a narrower dilution series around the estimated IC50.[13]
-
Ensure the inhibitor is fully dissolved in DMSO before diluting in media. Visually inspect for any precipitation at higher concentrations.
-
Issue 3: Significant cell death is observed in the vehicle control (DMSO) wells.
-
Possible Cause: The concentration of DMSO is too high and is causing cytotoxicity.
-
Solution:
-
Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically ≤ 0.5%.[9]
-
Perform a DMSO toxicity titration curve for your specific cell line to determine its tolerance.
-
Issue 4: The observed IC50 value is significantly different from the published biochemical data.
-
Possible Cause: Differences in experimental systems. Biochemical assays measure direct target engagement, while cell-based assays are influenced by factors like cell permeability, off-target effects, and cellular metabolism of the compound.[16][17]
-
Solution:
-
This is not necessarily an error. Acknowledge the differences between assay formats.
-
Consider performing target engagement assays in your cells to confirm that this compound is reaching its intended target.
-
NKG2D Signaling Pathway
The binding of an NKG2D ligand to the NKG2D receptor on an immune cell initiates a downstream signaling cascade, leading to cell activation. This compound acts to disrupt this initial binding step.
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural killer cell - Wikipedia [en.wikipedia.org]
- 3. Designs of NKG2D-based immunotherapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of IC50 Determination | Visikol [visikol.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. bioivt.com [bioivt.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. 용량-반응 곡선을 해석하는 방법 [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. On-target off-tumor toxicity; when enhancing an NKG2D-based CAR in vitro led to severe toxicities in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Troubleshooting Nkg2D-IN-2 solubility issues
Welcome to the technical support center for Nkg2D-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor.[1][2][3][4][5] It functions by blocking the interaction between NKG2D and its ligands, such as MICA and ULBP6.[1][2][3][4][5] This inhibition prevents the downstream signaling cascade that leads to the activation of immune cells like Natural Killer (NK) cells and cytotoxic T lymphocytes.
Q2: What are the recommended storage conditions for this compound?
A2: this compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to three years, or at 4°C for up to two years.[2]
Q3: In which assays has this compound been shown to be active?
A3: this compound has demonstrated inhibitory activity in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays assessing the interaction between NKG2D and its ligands MICA and ULBP6.[1][2][5]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 564.31 g/mol .[2][6]
Troubleshooting Guide: this compound Solubility Issues
Difficulties in dissolving this compound can impact experimental outcomes by introducing variability and inaccuracies. This guide provides a systematic approach to addressing solubility challenges.
Problem: Precipitate is observed in my stock solution or assay plate.
This is a common issue with hydrophobic small molecules. The troubleshooting workflow below outlines steps to address this.
Figure 1: A stepwise workflow for troubleshooting this compound solubility issues.
Detailed Methodologies for Improving Solubility
If you encounter solubility issues with this compound, the following experimental protocols can be employed. It is recommended to perform these steps sequentially.
Protocol 1: Standard Dissolution in DMSO
-
Preparation : Bring the vial of this compound powder and anhydrous dimethyl sulfoxide (DMSO) to room temperature.
-
Initial Dissolution : Add the desired volume of DMSO to the this compound powder to achieve the target stock concentration (e.g., 10 mM).
-
Vortexing : Vortex the solution for 1-2 minutes.
-
Visual Inspection : Visually inspect the solution against a light source for any visible particulates.
Protocol 2: Aided Dissolution Techniques
If particulates are still visible after Protocol 1, proceed with the following:
-
Water Bath Sonication :
-
Place the vial in a water bath sonicator.
-
Sonicate for 5-15 minutes.
-
Visually inspect for dissolution.
-
-
Gentle Warming :
-
Place the vial in a 37°C water bath or heating block for 5-10 minutes.
-
Gently swirl the vial periodically.
-
Caution : Avoid excessive heat as it may degrade the compound.
-
Visually inspect for dissolution.
-
Protocol 3: Preparation of Working Solutions
Precipitation can also occur when the DMSO stock is diluted into aqueous assay buffers.
-
Pre-warming Buffer : Warm the aqueous assay buffer to room temperature or 37°C.
-
Rapid Dilution : Add the this compound DMSO stock directly to the pre-warmed assay buffer and immediately vortex or pipette mix to ensure rapid and homogenous distribution. Avoid slow, dropwise addition which can cause localized high concentrations and precipitation.
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent effects on your biological system.
Data Summary
| Property | Value | Source |
| Molecular Weight | 564.31 g/mol | [2][6] |
| Physical Form | Powder | [2] |
| IC50 (NKG2D/MICA) | 0.1 µM | [1][2][5] |
| IC50 (NKG2D/ULBP6) | 0.2 µM | [1][2][5] |
| Recommended Storage | -20°C (3 years) or 4°C (2 years) | [2] |
NKG2D Signaling Pathway
Understanding the pathway this compound inhibits is crucial for experimental design and data interpretation. The diagram below illustrates the key signaling events upon NKG2D receptor engagement.
Figure 2: Simplified NKG2D signaling pathway in human immune cells.
References
Nkg2D-IN-2 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the small molecule inhibitor, NKG2D-IN-2, in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during experiments with this compound.
Q1: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Compound Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions. Precipitates in your stock solution or final assay medium can lead to inaccurate concentrations. It is advisable to visually inspect your stock solution for any particulates.
-
Cell Health and Density: The health and density of your effector and target cells can significantly impact assay results. Ensure that your cells are in the logarithmic growth phase and have high viability. Cell density should be optimized for your specific assay to ensure a sufficient signal-to-noise ratio.
-
Assay Variability: Cell-based assays can have inherent variability. To minimize this, ensure consistent cell seeding, incubation times, and reagent additions. Use of automated liquid handlers can improve reproducibility. It is also recommended to include positive and negative controls in every experiment.
Q2: I am seeing a decrease in the signal window of my TR-FRET assay when using this compound. What could be the problem?
A2: A decreasing signal window in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be indicative of several issues. Consider the following:
-
Compound Interference: Small molecules can sometimes interfere with the TR-FRET signal through quenching or autofluorescence. To test for this, run a control experiment with the compound in the absence of one of the FRET pairs (donor or acceptor) to see if it affects the fluorescence signal.
-
Reagent Concentration: Ensure that the concentrations of the donor and acceptor fluorophores, as well as the protein of interest, are optimal. Suboptimal concentrations can lead to a reduced signal window.
-
Instrument Settings: Verify that the settings on your plate reader, such as excitation and emission wavelengths, delay time, and integration time, are correctly configured for your specific TR-FRET pair.
Q3: How can I be sure that the effects I am observing are due to the inhibition of the NKG2D pathway and not off-target effects?
A3: While this compound has been developed as a specific inhibitor, it is crucial to perform control experiments to rule out off-target effects. Here are some suggestions:
-
Use of Negative Controls: Include a negative control compound that is structurally similar to this compound but is known to be inactive against the NKG2D pathway. This can help to distinguish specific from non-specific effects.
-
Orthogonal Assays: Confirm your findings using a different assay that measures a distinct downstream effect of NKG2D signaling. For example, if you are primarily using a cytotoxicity assay, you could also measure the inhibition of cytokine release (e.g., IFN-γ) from NK cells.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the target protein (NKG2D) to see if it can overcome the inhibitory effect of this compound.
Off-Target Effects of this compound
While a comprehensive screening of this compound against a broad panel of kinases and other receptors is not publicly available, the initial characterization of related compounds involved counter-screens to identify and eliminate non-specific inhibitors. The following table summarizes the types of off-target effects that were screened for during the development of this class of inhibitors.
| Assay Type | Purpose | Result for Hit Compounds |
| Ba/F3 Lysis Assay | To identify compounds that non-specifically inhibit cell lysis. | Active compounds did not show inhibition in this assay. |
| CD20-based ADCC Assay | To rule out compounds that interfere with general immune cell activation pathways downstream of NKG2D. | Active compounds did not show inhibition in this assay. |
Note: This data is for the general class of inhibitors and not specifically for this compound. Researchers should perform their own selectivity profiling for a comprehensive understanding of potential off-target effects in their experimental system.
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy and specificity of this compound.
NKG2D/MICA TR-FRET Binding Assay
This assay is used to quantify the inhibitory effect of this compound on the interaction between the NKG2D receptor and its ligand, MICA.
Materials:
-
HEK293 cells stably expressing full-length SNAP-tagged NKG2D and DAP10
-
Fluorescently labeled extracellular domain of MICA
-
This compound
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well, low-volume assay plates
Procedure:
-
Cell Plating: Seed the HEK293-NKG2D/DAP10 cells in 384-well plates at a pre-optimized density and allow them to adhere.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (e.g., DMSO) to the wells containing the cells and incubate for a predetermined time.
-
Ligand Addition: Add the fluorescently labeled MICA to the wells.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow binding to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
NKG2D-Mediated Cell Killing Assay
This assay measures the ability of this compound to inhibit the cytotoxic function of NK cells against target cells expressing NKG2D ligands.
Materials:
-
Effector cells: KHYG-1 (NK cell line)
-
Target cells: Ba/F3 cells expressing full-length MICA
-
This compound
-
Cell culture medium
-
Cytotoxicity detection reagent (e.g., a fluorescent dye that enters dead cells)
-
96-well plates
Procedure:
-
Target Cell Plating: Seed the Ba/F3-MICA target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the wells containing the target cells.
-
Effector Cell Addition: Add the KHYG-1 effector cells to the wells at an optimized effector-to-target ratio.
-
Co-incubation: Co-incubate the cells for a period sufficient to induce cell killing (e.g., 4-6 hours).
-
Cytotoxicity Measurement: Add the cytotoxicity detection reagent according to the manufacturer's instructions.
-
Detection: Read the plate on a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis and plot against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NKG2D signaling pathway and a general workflow for troubleshooting experimental variability.
Caption: A simplified diagram of the NKG2D signaling pathway.
Caption: A workflow for troubleshooting inconsistent IC50 values.
Caption: A general workflow for characterizing this compound.
Technical Support Center: Improving the Stability of NKG2D Inhibitors (e.g., NKG2D-IN-2) in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues with the small molecule inhibitor NKG2D-IN-2 in cell culture media. Ensuring the stability of your inhibitor is critical for obtaining reproducible and reliable experimental results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the NKG2D pathway and why is inhibitor stability important?
The Natural Killer Group 2, Member D (NKG2D) is a key activating receptor found on immune cells like Natural Killer (NK) cells and T cells.[1][2] When NKG2D binds to its ligands, which are often upregulated on the surface of stressed, infected, or cancerous cells, it triggers a signaling cascade that leads to the destruction of these target cells.[1][3] Inhibitors like this compound are designed to block this pathway for research or therapeutic purposes. If the inhibitor is unstable in the culture media, its effective concentration will decrease over the course of an experiment, leading to inconsistent or misleading results, such as an apparent loss of efficacy.
Q2: What are the common signs of this compound instability in my experiments?
Common indicators of inhibitor instability include:
-
Loss of biological effect over time: The inhibitor may show a strong effect shortly after addition to the culture, but this effect diminishes in long-term assays (e.g., 24-72 hours).
-
Poor reproducibility: Identical experiments yield significantly different results.
-
Visible precipitation: The compound may fall out of solution, appearing as a film, crystals, or cloudiness in the culture medium, especially after incubation.[4]
-
Inconsistent dose-response curves: The shape or IC50 value of the dose-response curve shifts between experiments.
Q3: What general factors can affect the stability of a small molecule inhibitor in culture media?
Several factors can influence the chemical stability and solubility of a small molecule like this compound:
-
Chemical Degradation: The compound may be susceptible to hydrolysis (reaction with water) or oxidation.
-
pH of the Medium: Standard culture media have a physiological pH (around 7.2-7.4), but changes due to cell metabolism can alter this and affect compound stability.
-
Interactions with Media Components: Components in the media, particularly proteins in fetal bovine serum (FBS), can bind to the inhibitor, reducing its free and active concentration.
-
Light and Temperature: Exposure to light or elevated temperatures can accelerate the degradation of sensitive compounds.[4]
-
Solvent and Solubility: The choice of solvent for the stock solution and the final concentration in the media are critical. Exceeding the solubility limit will cause precipitation.[4]
Q4: How should I prepare and store my stock solution of this compound?
Proper preparation and storage are the first steps to ensuring stability:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is highly soluble, such as dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your culture, which can have cytotoxic effects.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
-
Labeling: Always label aliquots clearly with the compound name, concentration, solvent, and date of preparation.[4]
Section 2: Troubleshooting Guide
Problem: I'm observing a loss of inhibitory effect over time.
This is a classic sign of compound degradation.
-
Is the compound freshly diluted? Always prepare fresh dilutions of the inhibitor in your culture medium for each experiment from a frozen stock. Avoid storing diluted solutions.
-
Are you minimizing light exposure? Perform experimental steps, especially incubations, in the dark if the compound is known to be light-sensitive.
-
Could the compound be degrading at 37°C? Some compounds are not stable at incubation temperatures for extended periods. You may need to replenish the compound by performing a partial or full media change during the experiment.
-
Action Plan: Perform a stability study to quantify the rate of degradation. See the protocol below (Section 3, Protocol 1).
Problem: My compound is precipitating in the culture medium.
Precipitation indicates that the compound's concentration is above its solubility limit in the culture medium.
-
What is the final solvent concentration? Ensure the final concentration of DMSO or other organic solvent in your culture medium is low (typically <0.5%) as it can affect both cell health and compound solubility.
-
Does the medium contain serum? Serum proteins can sometimes help solubilize hydrophobic compounds, but can also bind them, reducing their availability. Test solubility in both serum-free and serum-containing media.
-
How are you diluting the stock? When diluting the stock solution into the aqueous culture medium, add the stock dropwise while vortexing or swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Action Plan: Determine the maximum soluble concentration of this compound in your specific culture medium. Consider using formulation strategies like conjugation with solubilizing agents if insolubility is a persistent issue.[5]
Problem: I suspect my inhibitor is interacting with components in the serum.
Serum albumin is a common binding partner for many small molecules, which can sequester the inhibitor and make it unavailable to the cells.
-
Can you run the experiment in serum-free or low-serum conditions? If your cell type can tolerate it for the duration of the experiment, comparing results in serum-containing versus serum-free medium is a direct way to test for serum protein binding.
-
Is the effect restored by increasing the concentration? If serum binding is the issue, you may need to use a higher concentration of the inhibitor in serum-containing media to achieve the same biological effect observed in serum-free conditions.
-
Action Plan: Conduct an experiment to directly measure the stability and available concentration of the inhibitor in the presence and absence of serum (Section 3, Protocol 2).
Section 3: Key Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Culture Media via LC-MS
This protocol provides a method to quantify the amount of intact this compound remaining in your culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN) with 0.1% formic acid
-
LC-MS (Liquid Chromatography-Mass Spectrometry) system
Methodology:
-
Preparation: Prepare a solution of this compound in your complete culture medium at the final working concentration (e.g., 1 µM).
-
Time Zero (T=0) Sample: Immediately after preparation, transfer a 100 µL aliquot to a microcentrifuge tube. This is your T=0 sample.
-
Incubation: Place the remaining solution in a sterile, sealed container in a 37°C incubator.
-
Time Points: At designated time points (e.g., 2, 6, 12, 24, 48 hours), remove 100 µL aliquots and place them in fresh microcentrifuge tubes.
-
Sample Processing:
-
To each 100 µL aliquot, add 200 µL of ice-cold acetonitrile with 0.1% formic acid. This precipitates proteins and halts degradation.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube or an HPLC vial.
-
-
LC-MS Analysis:
-
Analyze the samples using an LC-MS method developed to detect and quantify this compound.
-
Create a standard curve using known concentrations of this compound to accurately quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point.
-
Express the stability as the percentage of the initial concentration remaining at T=0.
-
Plot the percentage of remaining compound against time to visualize the degradation kinetics.
-
Protocol 2: Evaluating the Impact of Serum on Inhibitor Stability
This protocol compares the stability of this compound in media with and without serum.
Methodology:
-
Prepare two sets of this compound solutions at the same final concentration:
-
Set A: In basal medium (e.g., RPMI-1640) without FBS.
-
Set B: In complete medium (e.g., RPMI-1640 + 10% FBS).
-
-
Follow the steps outlined in Protocol 1 for both sets simultaneously.
-
Collect aliquots at the same time points from both sets.
-
Process and analyze all samples by LC-MS.
-
Compare the degradation profiles. A significantly faster decline in the concentration of the inhibitor in the serum-containing medium suggests either serum-mediated degradation or non-specific binding that is removed during the protein precipitation step.
Section 4: Data Presentation and Visualizations
Quantitative Data Summary
Table 1: Example Stability Data for this compound in Different Media Formulations at 37°C
| Time (Hours) | % Remaining (RPMI + 10% FBS) | % Remaining (RPMI, Serum-Free) | % Remaining (RPMI + 10% FBS, Light Protected) |
| 0 | 100% | 100% | 100% |
| 6 | 85% | 95% | 94% |
| 12 | 68% | 91% | 88% |
| 24 | 42% | 84% | 75% |
| 48 | 15% | 70% | 55% |
Table 2: Recommended Solvents and Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | High solubility for many organic molecules; minimizes hydrolysis. |
| Stock Concentration | 10-20 mM | Allows for small volumes to be added to culture, minimizing solvent toxicity. |
| Storage Temperature | -80°C (preferred) or -20°C | Reduces chemical degradation and solvent evaporation. |
| Storage Conditions | Small, single-use aliquots in amber vials | Minimizes freeze-thaw cycles and protects from light. |
Mandatory Visualizations
Caption: The NKG2D signaling pathway, the target of this compound.
Caption: Experimental workflow for assessing inhibitor stability in media.
Caption: A logical troubleshooting flow for diagnosing stability issues.
References
- 1. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Downregulation and/or Release of NKG2D Ligands as Immune Evasion Strategy of Human Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nkg2D-IN-2 in Cell Lines
Welcome to the technical support center for Nkg2D-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in various cell lines. The following information is based on the current understanding of the NKG2D pathway and general mechanisms of resistance to immunotherapies targeting this axis.
Note: Information regarding a specific compound named "this compound" is not widely available in public literature. The following guidance is based on overcoming resistance to therapies that modulate the NKG2D pathway. We are assuming this compound is a hypothetical compound designed to enhance NKG2D-mediated anti-tumor activity, and "resistance" refers to the failure of target cell lines to be eliminated by NKG2D-expressing effector cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the NKG2D pathway?
The Natural Killer Group 2, Member D (NKG2D) receptor is an activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2][3] It plays a crucial role in immune surveillance by recognizing and eliminating stressed, infected, or transformed cells.[1][4] This recognition is mediated by the binding of NKG2D to its ligands (NKG2DLs), which are upregulated on the surface of these target cells.[5][6] In humans, there are eight known NKG2DLs: MICA, MICB, and ULBP1-6.[1][7] Upon ligand binding, the NKG2D receptor complex triggers a signaling cascade that leads to the activation of the immune cell's cytotoxic functions and cytokine release, ultimately resulting in the death of the target cell.[1][3][8]
Q2: My target cell line is not responding to this compound treatment in my co-culture assay. What are the potential reasons for this resistance?
Resistance to NKG2D-mediated killing can arise from several factors related to the target cells:
-
Low or absent NKG2D ligand (NKG2DL) expression: The target cells may not express sufficient levels of NKG2DLs on their surface to trigger a strong NKG2D-mediated response.[2][6]
-
Shedding of NKG2D ligands: Tumor cells can cleave NKG2DLs from their surface using metalloproteases like ADAM10, ADAM17, and MMP14.[2][9] These soluble NKG2DLs can then act as decoys, binding to the NKG2D receptors on effector cells and desensitizing them.[10][11]
-
Epigenetic silencing of NKG2DL genes: Histone deacetylation and DNA methylation can lead to the transcriptional repression of NKG2DL genes.[1]
-
Intracellular retention of NKG2D ligands: Some tumor-associated antigens, such as CEACAM1, can cause the retention of NKG2DLs within the cell, preventing their surface expression.[2]
-
Immunosuppressive tumor microenvironment: Factors secreted by tumor cells, such as TGF-β, can downregulate the expression of the NKG2D receptor on effector cells.[8][9]
Q3: How can I determine if my cell line is expressing NKG2D ligands?
You can assess the surface expression of NKG2D ligands using flow cytometry. This technique involves staining your target cells with fluorescently labeled antibodies specific for the different NKG2D ligands (e.g., MICA, MICB, ULBPs).
Q4: What strategies can I employ to increase NKG2D ligand expression on my resistant cell line?
Several approaches can be used to upregulate NKG2DL expression:
-
Histone Deacetylase (HDAC) inhibitors: Compounds like sodium valproate or vorinostat can reverse the epigenetic silencing of NKG2DL genes, leading to increased surface expression.[12]
-
DNA methyltransferase (DNMT) inhibitors: Drugs such as decitabine can also be used to reverse epigenetic silencing.
-
Chemotherapeutic agents: Certain DNA-damaging agents can induce a stress response in tumor cells, leading to the upregulation of NKG2DLs.[8]
-
Proteasome inhibitors: These have been shown to induce the expression of ULBP2.[8]
Q5: How can I prevent the shedding of NKG2D ligands from the cell surface?
The use of broad-spectrum metalloprotease inhibitors or more specific inhibitors of ADAM10/17 can reduce the shedding of NKG2DLs and increase their density on the tumor cell surface, enhancing recognition by NK cells.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low cytotoxicity observed in co-culture with effector cells. | 1. Low surface expression of NKG2D ligands on target cells.2. Shedding of soluble NKG2D ligands.3. Downregulation of NKG2D receptor on effector cells. | 1. Verify NKG2DL expression via flow cytometry. If low, treat target cells with HDAC inhibitors or other inducing agents.2. Measure soluble NKG2DL levels in the culture supernatant by ELISA. If high, add a metalloprotease inhibitor to the co-culture.3. Check NKG2D expression on effector cells by flow cytometry. If low, consider pre-activating effector cells with cytokines like IL-15.[9] |
| Initial cytotoxic response diminishes over time. | 1. Effector cell exhaustion due to chronic stimulation.2. Downregulation of NKG2D receptor on effector cells due to exposure to soluble NKG2DLs. | 1. Use a lower effector-to-target ratio or refresh effector cells during the assay.2. Include a metalloprotease inhibitor to prevent shedding of NKG2DLs. Consider adding IL-15 to the culture to maintain high NKG2D expression on effector cells.[9] |
| High variability in cytotoxicity results between experiments. | 1. Inconsistent passage number of target or effector cells.2. Variation in the activation state of effector cells. | 1. Use cells within a defined passage number range for all experiments.2. Standardize the protocol for effector cell isolation and activation. |
Experimental Protocols
Protocol 1: Assessment of NKG2D Ligand Surface Expression by Flow Cytometry
-
Cell Preparation: Harvest target cells and wash them with FACS buffer (PBS with 2% FBS).
-
Staining: Resuspend cells in FACS buffer containing fluorescently conjugated primary antibodies against human NKG2D ligands (e.g., anti-MICA, anti-MICB, anti-ULBP1-3) or corresponding isotype controls.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) to quantify the level of NKG2DL expression.
Protocol 2: In Vitro Cytotoxicity Assay
-
Target Cell Preparation: Label target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
-
Co-culture: Co-culture the labeled target cells with effector cells (e.g., NK cells or activated CD8+ T cells) at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: Incubate the co-culture for 4-6 hours at 37°C.
-
Measurement of Lysis:
-
For Calcein-AM: Measure the fluorescence remaining in the wells.
-
For 51Cr: Collect the supernatant and measure the radioactivity released from lysed cells.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Measurement of Soluble NKG2D Ligands by ELISA
-
Sample Collection: Collect the supernatant from the target cell culture.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercially available kit for the specific soluble NKG2D ligand of interest (e.g., sMICA).
-
Data Analysis: Quantify the concentration of the soluble ligand based on a standard curve.
Signaling Pathways and Workflows
Caption: NKG2D signaling pathway in an effector cell upon ligand binding.
Caption: Mechanisms of tumor cell resistance to NKG2D-mediated killing.
References
- 1. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Paradoxical Role of NKG2D in Cancer Immunity [frontiersin.org]
- 3. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 5. Regulation of NKG2D Stress Ligands and Its Relevance in Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 9. NKG2D Ligands in Tumor Immunity: Two Sides of a Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural killer cell - Wikipedia [en.wikipedia.org]
- 12. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
Nkg2D-IN-2 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of NKG2D-IN-2, a potent inhibitor of the Natural Killer Group 2D (NKG2D) receptor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to experimental variability and reproducibility.
Troubleshooting Guide
Experimental variability can arise from multiple factors, from reagent handling to cellular responses. This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for this compound | - Compound Stability/Solubility: Improper storage or dissolution of this compound. - Assay Conditions: Variations in ATP concentration in kinase assays, cell density, or incubation times. - Reagent Variability: Inconsistent quality of recombinant proteins, antibodies, or cells. - Pipetting Errors: Inaccurate dispensing of the inhibitor or other reagents. | - Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store aliquots at -80°C to avoid freeze-thaw cycles. Ensure complete dissolution before use. - Standardize Assays: Use a consistent ATP concentration (ideally at the Km for the kinase) in biochemical assays. Optimize and standardize cell density and incubation times for cell-based assays. - Quality Control: Use qualified reagents and cell lines. Regularly check cell health and passage number. - Precise Pipetting: Use calibrated pipettes and proper pipetting techniques. |
| High background signal in TR-FRET assay | - Autofluorescence: The compound or other assay components may be autofluorescent. - Non-specific binding: Labeled assay components may bind to each other or to the microplate. - Light scatter: Precipitates of the compound or other reagents can scatter light. | - Autofluorescence Check: Measure the fluorescence of the compound alone at the emission wavelengths of the donor and acceptor. - Use appropriate blanks: Include controls for non-specific binding of reagents. - Compound Solubility: Ensure this compound is fully dissolved in the assay buffer to prevent precipitation. - Time-Delay Optimization: Adjust the time delay between excitation and fluorescence recording to minimize interference from short-lived fluorescence.[1] |
| Low or no inhibition of NKG2D signaling in cells | - Poor Cell Permeability: this compound may not efficiently cross the cell membrane. - Drug Efflux: The compound may be actively transported out of the cells by efflux pumps. - Target Engagement Issues: The inhibitor may not be reaching or binding to the NKG2D receptor within the cell. - Signaling Crosstalk: Activation of alternative signaling pathways may compensate for NKG2D inhibition.[2] | - Permeabilization Control: Use a positive control compound with known cell permeability. - Efflux Pump Inhibitors: Consider co-treatment with known efflux pump inhibitors, although this can introduce confounding variables. - Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its target in intact cells.[3][4][5][6][7] - Pathway Analysis: Investigate potential crosstalk with other activating receptors on the cell surface.[2][8][9][10] |
| Variable results in NK cell-based assays | - Donor Variability: Primary NK cells from different donors can exhibit significant functional heterogeneity.[11][12] - NK Cell Activation State: The activation status of NK cells can influence their response to NKG2D inhibition. - Culture Conditions: Long-term culture and cytokine stimulation can alter NK cell phenotype and function.[13] | - Use of Pooled Donors: Pool NK cells from multiple donors to average out individual variations. - Consistent Activation: Use a standardized protocol for NK cell isolation and activation. - Assay Controls: Include appropriate positive and negative controls in every experiment. - Single-Cell Analysis: Employ techniques like flow cytometry or microfluidics to analyze responses at the single-cell level to understand population heterogeneity.[14][15][16] |
| Off-target effects observed | - Lack of Specificity: Kinase inhibitors can sometimes bind to other kinases or proteins with similar binding pockets. | - Kinome Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. - Phenotypic Counter-screens: Use cell lines that do not express NKG2D to distinguish between on-target and off-target effects. - CETSA Profiling: Use proteome-wide CETSA to identify unintended targets of this compound. |
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound.
| Assay Type | Target | IC50 (µM) | Reference |
| TR-FRET | NKG2D/MICA | 0.1 | [1] |
| TR-FRET | NKG2D/ULBP6 | 0.2 | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage, a solution can be kept at -20°C.
Q2: How can I confirm that this compound is engaging its target in my cellular experiments?
A2: Target engagement can be confirmed using the Cellular Thermal Shift Assay (CETSA).[3][4][5][6][7] This method assesses the thermal stabilization of the target protein upon ligand binding in intact cells. An increase in the thermal stability of the NKG2D receptor in the presence of this compound would indicate direct binding.
Q3: I am observing high variability in my NK cell cytotoxicity assays when using this compound. What could be the reason?
A3: High variability in NK cell assays is a common challenge due to the inherent heterogeneity of primary NK cells from different donors.[11][12] To mitigate this, it is advisable to use NK cells from a consistent donor or to pool cells from multiple donors. Additionally, standardizing the isolation, culture, and activation protocols for your NK cells is crucial for reproducibility.
Q4: Are there any known off-target effects of this compound?
A4: While specific off-target effects for this compound have not been extensively published in the provided search results, it is a common characteristic of small molecule kinase inhibitors to exhibit some level of off-target activity. It is recommended to perform kinome-wide profiling to assess the selectivity of this compound and to include appropriate controls in your experiments to rule out off-target effects.
Q5: What are the key signaling pathways downstream of NKG2D that I should monitor to assess the efficacy of this compound?
A5: Upon ligand binding, the NKG2D receptor associates with the adaptor protein DAP10, leading to the activation of the Phosphatidylinositol 3-kinase (PI3K) pathway.[17] Therefore, monitoring the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt (p-Akt), is a reliable method to assess the inhibitory activity of this compound.
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to ensure consistency and reproducibility.
Western Blotting for PI3K Pathway Activation
This protocol details the steps to assess the phosphorylation of Akt (a downstream effector of PI3K) as a measure of NKG2D signaling inhibition by this compound.
Materials:
-
Cells expressing NKG2D (e.g., NK-92 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control antibody (GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.
Flow Cytometry for NKG2D Expression
This protocol describes how to measure the surface expression of the NKG2D receptor on immune cells.
Materials:
-
Immune cells (e.g., primary NK cells or a relevant cell line)
-
This compound
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-NKG2D antibody
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer containing the anti-NKG2D antibody or an isotype control antibody.
-
Incubate for 30 minutes on ice in the dark.
-
-
Data Acquisition: Wash the cells twice with FACS buffer and resuspend them in a suitable volume for analysis on a flow cytometer.
-
Data Analysis: Gate on the live cell population and analyze the median fluorescence intensity (MFI) of NKG2D expression.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxic effects of this compound on target cells.
Materials:
-
Target cell line
-
This compound
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Visual representations of key concepts and workflows can aid in understanding and experimental design.
Caption: Simplified NKG2D signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A logical decision tree for troubleshooting experimental variability.
References
- 1. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Chronic NKG2D Engagement In Vivo Differentially Impacts NK Cell Responsiveness by Activating NK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. NKG2D: A Master Regulator of Immune Cell Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of NK Cell Activity Based on NK Cell-Specific Receptor Synergy in Peripheral Blood Mononuclear Cells and Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Loss of NKG2D in murine NK cells leads to increased perforin production upon long‐term stimulation with IL‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Microfluidic assay for cytotoxicity evaluation of natural killer cells [elveflow.com]
- 16. biorxiv.org [biorxiv.org]
- 17. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Nkg2D-IN-2
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of Nkg2D-IN-2, a potent inhibitor of the Natural Killer Group 2D (NKG2D) receptor.
Product Information
This compound is a small molecule inhibitor designed for research purposes to study the NKG2D signaling pathway.[1][2] It has been shown to effectively block the interaction between the NKG2D receptor and its ligands, such as MICA and ULBP6.[1][3]
Physicochemical and Potency Data
| Property | Value | Source(s) |
| Molecular Weight | 564.31 g/mol | [2] |
| Chemical Formula | C₂₄H₁₇Cl₂F₆N₃O₂ | [4] |
| IC₅₀ (NKG2D/MICA) | 0.1 µM | [1][2][3] |
| IC₅₀ (NKG2D/ULBP6) | 0.2 µM | [1][2][3] |
FAQs: Long-Term Storage and Stability
Q1: How should I store this compound upon receipt?
A1: this compound is shipped at ambient room temperature and is stable for the duration of transit.[5][6] Upon receipt, you should store the compound as a powder under the conditions specified on the product label or Certificate of Analysis for long-term stability.[5][6]
Q2: What are the recommended long-term storage conditions for the solid compound?
A2: For optimal long-term stability, the powdered form of this compound should be stored in a tightly sealed vial under specific temperature conditions.[2][6]
| Storage Temperature | Shelf Life (as powder) |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
Q3: How should I store stock solutions of this compound?
A3: Stock solutions, typically prepared in DMSO, should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6][7] These aliquots should be stored in tightly sealed vials at -20°C or -80°C.[6][7] For DMSO stock solutions, storage at -20°C is recommended for up to one month, while storage at -80°C is suitable for up to six months.[6]
Q4: Can I store the stock solution in the refrigerator (4°C)?
A4: It is not recommended to store DMSO stock solutions for extended periods at 4°C. For long-term viability, freezing at -20°C or -80°C is the best practice.[6][7]
Q5: Why is it important to avoid repeated freeze-thaw cycles?
A5: Repeatedly freezing and thawing a stock solution can lead to the degradation of the compound, reducing its potency and affecting the reproducibility of your experimental results.[7] Aliquoting the stock solution into smaller volumes for individual experiments is highly recommended.[6]
FAQs: Reconstitution and Handling
Q1: What is the recommended solvent for reconstituting this compound?
A1: For most biological experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of small molecule inhibitors like this compound.[5][7] It is crucial to use a fresh, anhydrous (moisture-free) stock of DMSO, as contaminating moisture can accelerate compound degradation.[5][7]
Q2: How do I prepare a stock solution?
A2: Before opening the vial, centrifuge it briefly to ensure all the powder is collected at the bottom.[6] Add the appropriate volume of high-quality DMSO directly to the vial to achieve your desired stock concentration.[6] See the detailed protocol below for a step-by-step guide.
Q3: The compound is not dissolving completely. What should I do?
A3: If you encounter solubility issues, you can try the following methods:
-
Vortexing: Mix the solution vigorously.[7]
-
Ultrasonication: Use a sonicator bath to aid dissolution. This may take up to an hour.[7]
-
Gentle Warming: If necessary, gently warm the solution up to 50°C. Do not overheat, as it may alter the compound.[7]
Q4: How do I prepare my final working solution for a cell-based assay?
A4: The working solution should be prepared by diluting the DMSO stock solution into your aqueous cell culture medium. It is critical to ensure the final concentration of DMSO in the culture is very low (generally <0.1% v/v) to avoid solvent-induced cytotoxicity. Direct serial dilution of the DMSO stock into an aqueous buffer is not recommended as it can cause the compound to precipitate.[5]
Q5: How can I prevent my compound from precipitating when added to the aqueous medium?
A5: To prevent precipitation, add the DMSO stock solution to the aqueous medium slowly while mixing.[7] It is also helpful to make intermediate dilutions in DMSO before the final dilution into the aqueous medium.[5] After preparing the working solution, you can check for precipitation by placing a drop on a slide and observing it under a microscope.[7]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the standard procedure for reconstituting powdered this compound and preparing a final working solution for in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium or experimental buffer
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare the Vial: Before opening, centrifuge the vial of this compound powder at a low speed for 1-2 minutes to ensure all the powder is at the bottom of the vial.[6]
-
Reconstitute Stock Solution:
-
Carefully open the vial in a sterile environment.
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Recap the vial securely and vortex thoroughly until the powder is completely dissolved. If needed, use an ultrasonic bath to aid dissolution.[7]
-
-
Aliquot and Store:
-
Dispense the stock solution into smaller, single-use aliquots in sterile, tightly-sealed microcentrifuge tubes.[6] The volume of each aliquot should be convenient for your typical experimental needs.
-
Label each aliquot clearly with the compound name, concentration, and date.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]
-
-
Prepare Working Solution:
-
When ready to perform an experiment, thaw one aliquot of the stock solution at room temperature.[5]
-
Perform any necessary intermediate dilutions in pure DMSO.[5]
-
Slowly add the final DMSO stock to your pre-warmed cell culture medium or buffer, mixing gently to achieve the desired final concentration.[7]
-
Crucial: Ensure the final percentage of DMSO in your experimental setup is below 0.5%, and ideally below 0.1%, to prevent toxicity to your cells.[6]
-
-
Discard Unused Solution: Any unused portion of the thawed aliquot or the final working solution should be discarded to ensure potency and avoid contamination.[5]
Experimental Workflow Diagram
Caption: Workflow for handling this compound from receipt to experimental use.
Troubleshooting Guide
This guide addresses common issues that may arise during the storage and use of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in DMSO | 1. Incorrect solvent or solvent quality. 2. Compound structure is difficult to dissolve.[7] | 1. Ensure you are using fresh, anhydrous (moisture-free) DMSO.[5][7] 2. Use a vortex mixer or an ultrasonic bath for an extended period (e.g., 1 hour).[7] 3. Gently warm the solution to a maximum of 50°C.[7] |
| Precipitation in aqueous medium | 1. Final concentration exceeds solubility in the aqueous buffer. 2. DMSO concentration is too high during dilution.[5] | 1. Ensure the final concentration of the inhibitor is within its aqueous solubility limits. 2. Make serial dilutions in pure DMSO first before adding to the aqueous medium.[5] 3. Add the DMSO stock to the medium slowly while mixing.[7] |
| Inconsistent or no inhibitor activity | 1. Compound degradation due to improper storage. 2. Incorrect stock solution concentration. 3. Repeated freeze-thaw cycles of the stock solution.[7] | 1. Always store the powder and aliquoted stock solutions at the recommended temperatures.[2][6] 2. Re-calculate the amount of solvent needed for your desired stock concentration. 3. Prepare new single-use aliquots from a fresh stock solution and avoid reusing thawed aliquots.[6][7] |
| Cell toxicity observed in control (DMSO only) | 1. Final DMSO concentration is too high. 2. DMSO stock has been contaminated. | 1. Ensure the final DMSO concentration in your cell culture is <0.5%, and preferably <0.1%.[6] Run a dose-response curve for DMSO on your specific cell line. 2. Use a fresh, unopened bottle of high-purity, sterile-filtered DMSO. |
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common issues with this compound.
Background: The NKG2D Signaling Pathway
NKG2D is a key activating receptor expressed on the surface of cytotoxic immune cells, including Natural Killer (NK) cells and CD8+ T cells.[8][9] It plays a critical role in immune surveillance by recognizing stress-induced ligands that are upregulated on transformed or infected cells.[10][11]
In humans, the NKG2D receptor forms a complex with the DAP10 adaptor protein.[8][12] When NKG2D binds to its ligands (e.g., MICA, ULBPs), it triggers the phosphorylation of DAP10. This initiates a downstream signaling cascade involving the recruitment and activation of PI3K and a Grb2-Vav1 complex.[12][13] The activation of these pathways ultimately leads to a variety of cellular responses, including calcium mobilization, cytoskeletal rearrangement, the release of cytotoxic granules (degranulation), and cytokine production, resulting in the elimination of the target cell.[10][13] this compound functions by inhibiting this initial receptor-ligand interaction.
Simplified NKG2D Signaling Diagram
Caption: Simplified signaling cascade of the human NKG2D receptor upon ligand binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. captivatebio.com [captivatebio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 11. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role and Regulation of the NKG2D/NKG2D Ligand System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Refining Nkg2D-IN-2 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Nkg2D-IN-2, a novel small molecule inhibitor of the Nkg2D signaling pathway. The following information is designed to help you refine treatment duration in your experiments to maximize efficacy and avoid common pitfalls.
Getting Started: Initial Experiments for this compound
Q1: What are the first experiments I should perform to determine the optimal treatment duration for this compound in my cell-based assays?
A1: To establish an effective treatment window for this compound, we recommend a time-course and dose-response experiment. This will help you identify a concentration and duration that effectively inhibits the Nkg2D pathway without causing excessive cytotoxicity or inducing off-target effects.
Recommended Initial Experiment: Time-Course and Dose-Response Study
Objective: To determine the optimal concentration and duration of this compound treatment that effectively inhibits Nkg2D-mediated cellular functions (e.g., cytotoxicity, cytokine release) while maintaining cell viability.
Experimental Protocol:
-
Cell Culture: Culture your effector cells (e.g., NK cells, activated CD8+ T cells) and target cells (expressing Nkg2D ligands) under standard conditions.
-
Treatment Groups:
-
Vehicle Control: Effector cells treated with the vehicle (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
This compound Treatment: A matrix of this compound concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and incubation times (e.g., 2, 6, 12, 24, 48 hours).
-
-
Assays: After the designated incubation periods, perform the following assays:
-
Cell Viability Assay: Use a standard method like MTT or a live/dead stain to assess the viability of your effector cells.
-
Cytotoxicity Assay: Co-culture the treated effector cells with target cells and measure target cell lysis (e.g., via chromium-51 release or a fluorescence-based assay).[1][2]
-
Cytokine Release Assay: Measure the concentration of key cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using ELISA or a multiplex bead array.
-
Nkg2D Receptor Expression: Analyze the surface expression of Nkg2D on effector cells using flow cytometry to assess potential receptor downregulation.[3]
-
Data Presentation:
Table 1: Hypothetical Time-Course and Dose-Response Data for this compound
| Treatment Duration (hours) | This compound (µM) | Effector Cell Viability (%) | Target Cell Lysis (%) | IFN-γ Release (pg/mL) | Nkg2D Surface Expression (MFI) |
| 2 | 0 (Vehicle) | 98 | 65 | 1200 | 5000 |
| 0.1 | 97 | 50 | 950 | 4900 | |
| 1 | 96 | 30 | 600 | 4800 | |
| 10 | 95 | 10 | 200 | 4700 | |
| 24 | 0 (Vehicle) | 95 | 68 | 1500 | 4800 |
| 0.1 | 94 | 35 | 700 | 4200 | |
| 1 | 92 | 15 | 300 | 3500 | |
| 10 | 80 | 5 | 100 | 2500 | |
| 48 | 0 (Vehicle) | 90 | 70 | 1600 | 4500 |
| 0.1 | 85 | 20 | 400 | 3000 | |
| 1 | 75 | 8 | 150 | 2000 | |
| 10 | 60 | 2 | 50 | 1000 |
Troubleshooting Guide
Q2: I'm observing a decrease in the efficacy of this compound after prolonged treatment. What could be the cause?
A2: A common issue with prolonged stimulation or inhibition of the Nkg2D pathway is the downregulation of the Nkg2D receptor on the surface of effector cells.[3][4][5] This can lead to a state of hypo-responsiveness.
Troubleshooting Steps:
-
Confirm Nkg2D Downregulation: Use flow cytometry to measure the mean fluorescence intensity (MFI) of Nkg2D on your effector cells at different time points of this compound treatment. A significant decrease in MFI over time indicates receptor downregulation.
-
Optimize Treatment Duration: Based on your time-course data, select the shortest duration that provides the desired level of inhibition without causing significant receptor downregulation.
-
Consider Pulsed Dosing: In longer-term experiments, consider a "pulsed" or intermittent dosing strategy where the inhibitor is washed out for a period to allow for potential receptor re-expression.
Q3: My in vivo experiment with this compound is showing signs of toxicity in the animals. What should I do?
A3: On-target, off-tumor toxicity is a known risk with therapies targeting the Nkg2D pathway, as Nkg2D ligands can be expressed on healthy, stressed tissues.
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of this compound to a level that is better tolerated.
-
Refine Dosing Schedule: Instead of daily dosing, consider an intermittent schedule (e.g., every other day) to allow for recovery.
-
Monitor Biomarkers of Toxicity: Regularly monitor the animals for signs of distress and collect blood samples to analyze for markers of organ damage (e.g., liver enzymes, creatinine).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify any signs of tissue damage.
Frequently Asked Questions (FAQs)
Q4: What is the mechanism of Nkg2D signaling?
A4: Nkg2D is an activating receptor on immune cells. Upon binding to its ligands on target cells, it associates with the DAP10 adaptor protein. This triggers downstream signaling cascades, including the PI3K/Akt and Grb2/Vav1 pathways, leading to cellular activation, cytotoxicity, and cytokine production.[6]
Q5: How does chronic Nkg2D engagement lead to receptor downregulation?
A5: Persistent exposure to Nkg2D ligands can induce the internalization of the Nkg2D receptor from the cell surface, followed by its degradation in lysosomes.[3] This is a negative feedback mechanism to prevent over-stimulation of the immune response.
Q6: What are the key readouts to assess the efficacy of this compound?
A6: The primary readouts for this compound efficacy are the inhibition of Nkg2D-mediated functions, such as:
-
Cytotoxicity: Reduced killing of Nkg2D ligand-expressing target cells.
-
Cytokine Production: Decreased secretion of IFN-γ and TNF-α by effector cells.
-
Degranulation: Reduced surface expression of CD107a on effector cells.
Q7: Can I use this compound in combination with other therapies?
A7: Combining this compound with other immunomodulatory agents or chemotherapies could be a viable strategy. However, it is crucial to first establish the safety and efficacy of this compound as a monotherapy. When planning combination studies, consider potential synergistic toxicities and perform careful dose-finding experiments.
Visualizations
References
- 1. Frontiers | NKG2D Engagement Alone Is Sufficient to Activate Cytokine-Induced Killer Cells While 2B4 Only Provides Limited Coactivation [frontiersin.org]
- 2. NKG2D Engagement Alone Is Sufficient to Activate Cytokine-Induced Killer Cells While 2B4 Only Provides Limited Coactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of NKG2D-Dependent NK Cell Functions: The Yin and the Yang of Receptor Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
Navigating the Challenges of Nkg2D-IN-2 Solubility: A Technical Guide
For Immediate Release
Researchers and drug development professionals working with the novel NKG2D inhibitor, Nkg2D-IN-2, now have access to a comprehensive technical support center designed to address a critical challenge in its experimental use: precipitation in aqueous solutions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the consistent and effective use of this promising compound.
This compound is a potent small molecule inhibitor of the natural killer group 2D (NKG2D) receptor, a key activating receptor in the immune system. While its therapeutic potential is significant, its inherent low aqueous solubility presents a common hurdle for researchers. This technical support center aims to provide practical solutions to minimize precipitation and ensure the reliability of experimental results.
Quick Reference: this compound Solubility Profile
For ease of comparison, the following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (for 10mM Stock) |
| DMSO | > 45 mg/mL | 17.72 mM |
| Water | < 1 mg/mL | Insoluble |
Data sourced from supplier handling instructions.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of this compound during an experiment can compromise results. This guide provides a systematic approach to troubleshooting and preventing this issue.
Logical Flow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in my aqueous buffer. What should I do?
A1: this compound has very low solubility in aqueous solutions (< 1 mg/mL). It is highly recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute this stock into your aqueous buffer.
Q2: I prepared a clear stock solution in DMSO, but it precipitated when I diluted it in my cell culture medium. Why did this happen and how can I prevent it?
A2: This is a common issue known as "salting out" or precipitation upon solvent exchange. The DMSO stock is highly concentrated, and when introduced to the aqueous environment of your medium, the this compound can crash out of solution. To prevent this, try the following:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to your final volume of medium, perform a serial dilution. For example, dilute the stock 1:10 in medium, vortex well, and then add this intermediate dilution to your final volume.
-
Increase Final Volume: A larger final volume will result in a lower final concentration of both this compound and DMSO, which can help maintain solubility.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Vortex Immediately: Add the DMSO stock to your medium while vortexing to ensure rapid and even dispersion.
Q3: What is the maximum recommended concentration of DMSO in my cell culture?
A3: As a general rule, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some cell lines may be more sensitive, so it is always best to run a vehicle control (medium with the same final concentration of DMSO) to assess any effects on your cells.
Q4: Can I use other organic solvents to prepare my stock solution?
A4: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or DMF may also be used. However, their solvating capacity for this compound may differ, and their compatibility with your specific experimental system should be verified.
Q5: How should I store my this compound stock solution?
A5: Store your DMSO stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, the solution should be stable for several months. Before use, thaw the aliquot at room temperature and ensure the solution is clear before adding it to your experimental system.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molecular Weight: 564.31 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Workflow for Stock Solution Preparation:
Caption: A workflow for preparing a this compound stock solution.
Procedure:
-
Weigh the Compound: Carefully weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.64 mg of the compound.
-
Calculate Solvent Volume: Use the following formula to calculate the required volume of DMSO: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Inspect for Clarity: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
This technical support center provides a foundational resource for researchers working with this compound. By following these guidelines, scientists can minimize issues related to compound precipitation and ensure the integrity and reproducibility of their experimental data.
Addressing inconsistent results with Nkg2D-IN-2
Welcome to the technical support center for Nkg2D-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results with this novel inhibitor of the Natural Killer Group 2D (NKG2D) receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as compound 47 in the foundational study by Wang et al. (2023), is a small molecule inhibitor of the NKG2D receptor.[1] It functions as a protein-protein interaction (PPI) inhibitor, disrupting the binding of NKG2D to its ligands, such as MICA and ULBP6. The mechanism is allosteric; the inhibitor binds to a cryptic pocket at the NKG2D homodimer interface, inducing a conformational change that prevents ligand engagement and subsequent downstream signaling.[2][3][4]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to inhibit the interaction between NKG2D and its ligands with the following half-maximal inhibitory concentrations (IC50) in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays:
-
NKG2D/MICA: 0.1 µM
-
NKG2D/ULBP6: 0.2 µM
Q3: In what formats is this compound available and how should it be stored?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C. For short-term storage of solutions, 4°C is acceptable, and for longer-term storage of solutions, -80°C is recommended. Always refer to the manufacturer's product data sheet for specific storage and handling instructions.
Q4: What are the potential applications of this compound in research?
A4: As an inhibitor of a key activating receptor in the immune system, this compound is a valuable tool for studying the role of the NKG2D pathway in various physiological and pathological processes. Potential research applications include:
-
Investigating the role of NKG2D in autoimmune diseases where its signaling is aberrantly active.
-
Exploring the impact of NKG2D inhibition on anti-tumor immunity and the tumor microenvironment.
-
Studying the involvement of NKG2D in inflammatory responses and infectious diseases.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format.
Q1: I am not observing the expected inhibitory effect of this compound in my cellular assay. What could be the reason?
A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Compound Solubility and Stability: this compound may have limited solubility in aqueous media. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in cell culture medium. It is also crucial to check for precipitation upon dilution. Prepare fresh dilutions for each experiment to avoid degradation.
-
Cell Type and NKG2D Expression: The expression levels of NKG2D can vary significantly between different immune cell subsets (e.g., NK cells, CD8+ T cells) and can be modulated by the activation state of the cells. Confirm the expression of NKG2D on your target cells by flow cytometry.
-
NKG2D Ligand Expression on Target Cells: The inhibitory effect of this compound is dependent on the presence of NKG2D ligands on the target cells. Verify the expression of relevant ligands (e.g., MICA, MICB, ULBPs) on your target cell line.
-
Presence of Soluble NKG2D Ligands: Some tumor cell lines can shed soluble forms of NKG2D ligands, which can interfere with the inhibitor's action by competing for binding to the NKG2D receptor.[5][6] Consider measuring the concentration of soluble ligands in your cell culture supernatant.
-
Inhibitor Concentration and Incubation Time: The optimal concentration and incubation time for this compound may vary depending on the cell type and experimental setup. It is recommended to perform a dose-response curve and a time-course experiment to determine the optimal conditions for your specific assay.
Q2: I am observing high background or off-target effects in my experiments. How can I address this?
A2: Off-target effects are a common concern with small molecule inhibitors. Here are some strategies to mitigate them:
-
Titrate the Inhibitor Concentration: Use the lowest effective concentration of this compound that gives you the desired inhibitory effect on the NKG2D pathway.
-
Include Proper Controls: Always include vehicle-only (e.g., DMSO) controls to account for any solvent effects. A negative control compound with a similar chemical structure but no activity against NKG2D would also be beneficial.
-
Orthogonal Approaches: To confirm that the observed effects are specifically due to NKG2D inhibition, consider using alternative methods to block the pathway, such as an anti-NKG2D blocking antibody or siRNA-mediated knockdown of NKG2D.
-
Assess Cell Viability: High concentrations of any small molecule inhibitor can induce cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to ensure that the observed effects are not due to cell death.
Q3: My results are variable between experiments. What are the potential sources of this inconsistency?
A3: Variability in experimental results can be frustrating. Here are some common sources and how to address them:
-
Inconsistent Cell Culture Conditions: Ensure that your effector and target cells are cultured under consistent conditions, including cell density, passage number, and media composition. The activation state of effector cells can significantly impact NKG2D expression and function.
-
Variability in Compound Preparation: Prepare fresh stock solutions of this compound regularly and use a consistent dilution scheme.
-
Assay Timing and Readout: Perform your assays at consistent time points after inhibitor treatment. The kinetics of NKG2D signaling and the cellular response can influence the outcome.
-
Biological Replicates: Always include biological replicates in your experimental design to account for inherent biological variability.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on available information.
| Parameter | Value | Assay | Ligand | Reference |
| IC50 | 0.1 µM | TR-FRET | MICA | Wang et al., 2023 |
| IC50 | 0.2 µM | TR-FRET | ULBP6 | Wang et al., 2023 |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound. These are generalized protocols and may require optimization for your specific experimental system.
Protocol 1: In Vitro Inhibition of NKG2D-Ligand Interaction (TR-FRET Assay)
This protocol is based on the assay format likely used in the initial characterization of this compound.
Materials:
-
Recombinant human NKG2D protein (e.g., with a His-tag)
-
Recombinant human NKG2D ligand (e.g., MICA or ULBP6, with a different tag like Fc)
-
Europium-labeled anti-His antibody
-
Allophycocyanin (APC)-labeled anti-Fc antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
DMSO
-
384-well assay plates
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve. Include a vehicle-only control (DMSO).
-
Add a fixed concentration of recombinant NKG2D-His protein to each well of the assay plate.
-
Add the serially diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of the recombinant NKG2D ligand-Fc protein to the wells.
-
Add the Europium-labeled anti-His antibody and the APC-labeled anti-Fc antibody to the wells.
-
Incubate the plate for the recommended time (e.g., 1-2 hours) at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (APC) and 620 nm (Europium) after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Assay for Inhibition of NK Cell-Mediated Cytotoxicity
This protocol assesses the functional consequence of NKG2D inhibition on the cytotoxic activity of Natural Killer (NK) cells.
Materials:
-
Effector cells: Human NK cell line (e.g., NK-92) or primary human NK cells.
-
Target cells: A cell line known to express NKG2D ligands (e.g., K562).
-
This compound
-
DMSO
-
Complete cell culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well culture plates
Procedure:
-
Culture effector and target cells to the desired density.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the assay, harvest the effector cells and pre-incubate them with various concentrations of this compound or vehicle control (DMSO) in complete medium for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Harvest and label the target cells if required by the cytotoxicity assay kit (e.g., with Calcein-AM).
-
Plate the target cells in a 96-well plate.
-
Add the pre-incubated effector cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Include control wells:
-
Target cells only (spontaneous release)
-
Target cells with lysis buffer (maximum release)
-
Effector cells only
-
-
Incubate the co-culture plate for 4-6 hours at 37°C.
-
Measure the release of the cytotoxic marker (e.g., LDH or Calcein-AM) according to the manufacturer's instructions.
-
Calculate the percentage of specific lysis for each condition and plot the results against the inhibitor concentration.
Visualizations
NKG2D Signaling Pathway
Caption: NKG2D Signaling Pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NKG2D receptor–mediated NK cell function is regulated by inhibitory Ly49 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural killer cell - Wikipedia [en.wikipedia.org]
Nkg2D-IN-2 control experiments and best practices
Welcome to the technical support center for Nkg2D-IN-2. This guide provides troubleshooting information and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments using this novel Natural Killer Group 2D (NKG2D) receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor.[1][2][3] The NKG2D receptor is an activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, NKT cells, and CD8+ T cells. It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, or transformed cells that express NKG2D ligands (NKG2DLs) like MICA/B and ULBPs. This compound works by blocking the interaction between the NKG2D receptor and its ligands, thereby inhibiting the downstream signaling pathways that lead to immune cell activation, cytokine production, and cytotoxicity.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in immunology and oncology research to:
-
Investigate the role of the NKG2D signaling pathway in various cellular processes.
-
Study the impact of NKG2D inhibition on the function of NK cells, NKT cells, and CD8+ T cells.
-
Explore the therapeutic potential of blocking the NKG2D pathway in autoimmune diseases, inflammatory conditions, and certain cancers where NKG2D activity may be detrimental.
Q3: How should I prepare and store this compound?
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incorrect concentration: The concentration of the inhibitor may be too low to effectively block the NKG2D receptor. 2. Inhibitor degradation: The inhibitor may have degraded due to improper storage or handling. 3. Low NKG2D expression on effector cells: The immune cells used in the assay may not express sufficient levels of the NKG2D receptor. 4. Low or absent NKG2D ligand expression on target cells: The target cells may not express the ligands necessary to activate the NKG2D pathway. 5. Assay insensitivity: The chosen assay may not be sensitive enough to detect the effects of NKG2D inhibition. | 1. Perform a dose-response experiment: Test a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell system.[4] 2. Use a fresh stock of the inhibitor: Prepare a new stock solution from powder stored under the recommended conditions. 3. Confirm NKG2D expression: Verify the expression of the NKG2D receptor on your effector cells (e.g., NK cells, CD8+ T cells) using flow cytometry. 4. Confirm NKG2D ligand expression: Verify the expression of NKG2D ligands (e.g., MICA/B, ULBPs) on your target cells using flow cytometry. 5. Optimize your assay: Consider using a more sensitive assay or optimizing the parameters of your current assay (e.g., effector-to-target ratio, incubation time). |
| High background signal or non-specific effects | 1. High vehicle (DMSO) concentration: The concentration of the solvent used to dissolve the inhibitor may be causing non-specific effects or toxicity. 2. Off-target effects of the inhibitor: The inhibitor may be interacting with other molecules in the cell, leading to unintended consequences. 3. Contamination: The inhibitor or cell cultures may be contaminated. | 1. Include a vehicle control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) as the inhibitor-treated group.[5] Ensure the final vehicle concentration is as low as possible. 2. Use a negative control inhibitor: If available, use a structurally similar but inactive analog of this compound as a negative control to assess off-target effects.[5] 3. Test for and eliminate contamination: Regularly check cell cultures for signs of contamination. |
| Inhibitor-induced cytotoxicity | 1. Concentration is too high: The inhibitor may be toxic to the cells at the concentration being used. 2. Cell line sensitivity: The specific cell line being used may be particularly sensitive to the inhibitor or the vehicle. | 1. Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your specific effector and target cells using a cell viability assay (e.g., MTT, trypan blue exclusion).[6] 2. Lower the inhibitor concentration: Use the inhibitor at a concentration below its cytotoxic threshold. |
Best Practices and Control Experiments
To ensure the reliability and reproducibility of your experimental results with this compound, it is essential to incorporate proper controls.
Quantitative Data Summary
| Inhibitor | Target | IC50 (NKG2D/MICA) | IC50 (NKG2D/ULBP6) |
| This compound | NKG2D Receptor | 0.1 µM | 0.2 µM |
Data from TR-FRET assays.[1][2][3]
Key Control Experiments
-
Vehicle Control: This is the most critical control. Treat cells with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve this compound. This will help you distinguish the effects of the inhibitor from any effects of the solvent.
-
Positive Control (Inhibition): To confirm that your experimental system is responsive to NKG2D pathway inhibition, use a known method of blocking the pathway. A neutralizing anti-NKG2D antibody is an excellent positive control.
-
Negative Control (No Inhibition): This group should not receive any treatment or should be treated with a non-specific control (e.g., an isotype control antibody for the positive control). This establishes the baseline level of activity in your assay.
-
Inactive Compound Control: If available, a structurally related but biologically inactive analog of this compound should be used. This helps to ensure that the observed effects are due to the specific inhibition of NKG2D and not due to non-specific chemical properties of the compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Flow Cytometry-Based)
This protocol is designed to assess the effect of this compound on the cytotoxic activity of NK cells against target cells expressing NKG2D ligands.
Materials:
-
Effector cells (e.g., primary NK cells, NK-92 cell line)
-
Target cells expressing NKG2D ligands (e.g., K562, U266)
-
This compound
-
DMSO (or other appropriate solvent)
-
Anti-NKG2D blocking antibody (positive control)
-
Isotype control antibody
-
CFSE (Carboxyfluorescein succinimidyl ester) or other cell tracking dye
-
7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for viability staining
-
Complete cell culture medium
-
FACS buffer (PBS + 2% FBS)
Procedure:
-
Target Cell Labeling:
-
Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.
-
Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.
-
Quench the staining by adding 5 volumes of complete medium.
-
Wash the cells three times with complete medium.
-
Resuspend the labeled target cells in complete medium at the desired concentration.
-
-
Effector Cell Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute this compound in complete medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Pre-incubate effector cells with the different concentrations of this compound, vehicle control, anti-NKG2D blocking antibody (e.g., 10 µg/mL), or isotype control antibody for 1-2 hours at 37°C.
-
-
Co-culture:
-
In a 96-well U-bottom plate, add the pre-treated effector cells and CFSE-labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Centrifuge the plate at 300 x g for 3 minutes to facilitate cell-cell contact.
-
Incubate the co-culture for 4 hours at 37°C.
-
-
Staining and Flow Cytometry Analysis:
-
After incubation, gently resuspend the cells.
-
Add 7-AAD or PI to each well to a final concentration of 1 µg/mL.
-
Analyze the samples on a flow cytometer.
-
Gate on the CFSE-positive target cell population.
-
The percentage of dead target cells is determined by the percentage of 7-AAD or PI positive cells within the CFSE-positive gate.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x [(% experimental lysis - % spontaneous lysis) / (100 - % spontaneous lysis)]
-
Experimental lysis is the percentage of dead target cells in the presence of effector cells.
-
Spontaneous lysis is the percentage of dead target cells in the absence of effector cells.
-
-
Visualizations
Caption: NKG2D Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Assessing the Effect of this compound.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. resources.biomol.com [resources.biomol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Why We Should be Vigilant: Drug Cytotoxicity Observed with In Vitro Transporter Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nkg2D-IN-2 and Other Small-Molecule Inhibitors of the NKG2D Receptor
For Researchers, Scientists, and Drug Development Professionals
The Natural Killer Group 2D (NKG2D) receptor is a critical activating immunoreceptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2] It plays a pivotal role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells.[3][4][5] The interaction of NKG2D with its ligands, which are upregulated on these target cells, triggers a signaling cascade that leads to the destruction of the compromised cells.[1][3] However, aberrant or chronic NKG2D signaling has been implicated in the pathogenesis of autoimmune diseases and chronic inflammation, making it an attractive therapeutic target.[1][6][7][8] This guide provides a comparative overview of Nkg2D-IN-2 and other recently developed small-molecule inhibitors targeting the NKG2D pathway, supported by available preclinical data.
Quantitative Comparison of NKG2D Inhibitors
The development of small-molecule inhibitors targeting the protein-protein interaction between NKG2D and its ligands is a promising strategy for modulating immune responses in various disease contexts. Below is a summary of the reported potencies of this compound and other representative small-molecule NKG2D inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound (compound 47) | Human NKG2D/MICA | TR-FRET | 0.1 | [9] |
| Human NKG2D/ULBP6 | TR-FRET | 0.2 | [9] | |
| Compound 1a | Human NKG2D/MICA | Cellular TR-FRET | 10.2 ± 2.9 | [10] |
| Human NKG2D/ULBP6 | Cellular TR-FRET | 13.6 ± 4.6 | [10] | |
| KHYG-1/Ba/F3 co-culture | Cell-killing assay | ~10 | [10] | |
| Compound 3b | Human NKG2D/MICA | Cellular TR-FRET | 2.2 | [6] |
| Human NKG2D/ULBP6 | Cellular TR-FRET | 5.0 | [6] | |
| KHYG-1/Ba/F3 co-culture | Cell-killing assay | 3.0 | [6] | |
| Compound 3g | Human NKG2D/MICA | Cellular TR-FRET | Submicromolar | [6] |
| Human NKG2D/ULBP6 | Cellular TR-FRET | Submicromolar | [6] | |
| NKL/Ba/F3-MICA/MICB/ULBP3/ULBP5 | Cell-killing assay | Submicromolar | [6] | |
| NKL/Ba/F3-ULBP1/ULBP2/ULBP6 | Cell-killing assay | >20 | [6] | |
| Compound 4a | Human NKG2D | Not Specified | Potent | [6] |
| Compound 4b (macrocycle) | Human NKG2D | Not Specified | Less potent than 4a | [6] |
Mechanism of Action: Allosteric Inhibition
A notable feature of the described small-molecule inhibitors, including the chemical series from which this compound likely originates, is their unique allosteric mechanism of action.[6][8] These compounds do not bind to the ligand-binding site of NKG2D directly. Instead, they access a cryptic pocket at the interface of the NKG2D homodimer.[6][8] Binding to this allosteric site induces a conformational change, causing the two monomers of the NKG2D dimer to open and twist relative to each other.[6][8] This altered conformation prevents the effective binding of NKG2D to its various ligands, thereby inhibiting downstream signaling.
Experimental Methodologies
The following are detailed descriptions of the key experimental protocols used to characterize the activity of these NKG2D inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the inhibitory effect of compounds on the interaction between the NKG2D receptor and its ligands.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the NKG2D/NKG2D-ligand interaction.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665). When the donor and acceptor are in close proximity, as when NKG2D and its ligand are bound, excitation of the donor results in emission from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
General Protocol:
-
Reagents:
-
Recombinant human NKG2D protein tagged with a donor fluorophore (e.g., anti-tag antibody conjugated to Europium cryptate).
-
Recombinant human NKG2D ligand (e.g., MICA, ULBP6) tagged with an acceptor fluorophore (e.g., biotinylated ligand detected with streptavidin-XL665).
-
Test compounds at various concentrations.
-
Assay buffer.
-
-
Procedure:
-
The tagged NKG2D protein and its tagged ligand are incubated together in the wells of a microplate.
-
Test compounds are added to the wells at a range of concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The plate is read on a TR-FRET-compatible reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
The ratio of acceptor to donor emission is calculated.
-
The data is normalized to controls (no inhibitor for 100% binding, and no ligand for 0% binding).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
NKG2D-Mediated Cell-Killing Assay
This cell-based functional assay assesses the ability of an inhibitor to block the cytotoxic activity of NKG2D-expressing effector cells against target cells expressing NKG2D ligands.
Objective: To determine the IC50 of a test compound in a physiologically relevant cellular context.
Principle: Effector cells (e.g., the NK cell line KHYG-1 or NKL) that express NKG2D will kill target cells (e.g., Ba/F3 cells engineered to express an NKG2D ligand like MICA) upon recognition. The inhibitor's efficacy is measured by its ability to protect the target cells from being killed.
General Protocol:
-
Cell Lines:
-
Effector Cells: A human NK cell line such as KHYG-1 or NKL, which endogenously expresses the NKG2D receptor.
-
Target Cells: A cell line that does not express NKG2D ligands, such as Ba/F3, engineered to stably express a specific human NKG2D ligand (e.g., MICA, MICB, ULBP1-6).
-
-
Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein AM) or engineered to express a reporter gene (e.g., luciferase).
-
Effector cells and labeled target cells are co-cultured at a specific effector-to-target (E:T) ratio.
-
Test compounds are added to the co-culture at various concentrations.
-
The cells are incubated for a set period (e.g., 4 hours) to allow for cell killing to occur.
-
-
Data Analysis:
-
Cell viability is measured by quantifying the remaining fluorescence (for Calcein AM) or luminescence (for luciferase).
-
The percentage of specific lysis is calculated based on the signal from wells with target cells alone (0% lysis) and target cells lysed with a detergent (100% lysis).
-
The IC50 value is determined by plotting the percentage of inhibition of cell killing against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
NKG2D Signaling Pathway
The binding of an NKG2D ligand to the NKG2D receptor on an NK cell or T cell initiates a downstream signaling cascade that ultimately leads to cellular activation and effector functions.
Caption: The NKG2D signaling cascade initiated by ligand binding and its inhibition.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing NKG2D inhibitors typically follows a structured workflow, from initial high-throughput screening to detailed cellular functional assays.
Caption: A typical workflow for the discovery and validation of NKG2D inhibitors.
Concluding Remarks
This compound has emerged as a potent small-molecule inhibitor of the NKG2D receptor, demonstrating low micromolar activity in biochemical assays. The comparative data, primarily from a few key studies, highlight the rapid progress in developing allosteric inhibitors for this challenging protein-protein interaction target. While direct head-to-head comparisons are limited, the available data suggest that this compound and related compounds represent a significant advancement in the field. A notable observation is the ligand-dependent inhibition seen with some compounds, where they are potent against certain NKG2D ligands but not others in cellular assays.[6] This highlights the complexity of targeting the NKG2D-NKG2DL axis and underscores the importance of comprehensive testing against a panel of ligands. The continued development and characterization of these inhibitors will be crucial for elucidating the therapeutic potential of NKG2D modulation in autoimmune and inflammatory diseases.
References
- 1. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 2. Frontiers | NKG2D: A Master Regulator of Immune Cell Responsiveness [frontiersin.org]
- 3. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NKG2D ligands as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Validating Nkg2D-IN-2 Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of secondary assays for validating the efficacy of Nkg2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor. We present supporting experimental data for alternative NKG2D inhibitors, detailed experimental protocols, and visual workflows to aid in the selection and implementation of appropriate validation studies.
Introduction to NKG2D and this compound
The Natural Killer Group 2D (NKG2D) receptor is a key activating immunoreceptor expressed on the surface of natural killer (NK) cells, CD8+ T cells, and other immune effector cells. It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and cancerous cells that express NKG2D ligands (NKG2DLs) such as MICA/B and ULBPs.[1][2] However, aberrant NKG2D signaling has also been implicated in autoimmune and inflammatory diseases, making it an attractive therapeutic target.[3][4]
This compound and similar small molecule inhibitors are being investigated for their potential to modulate NKG2D activity. Validating the efficacy of these inhibitors requires robust secondary assays that go beyond primary binding assays to assess their functional consequences in a cellular context.
Comparative Efficacy of Small Molecule NKG2D Inhibitors
To provide a framework for evaluating this compound, we present comparative data on two distinct, structurally different small-molecule NKG2D inhibitors, Compound 1a and Compound 3b , identified by Wang et al. (2023).[3][5] These compounds allosterically inhibit the NKG2D protein-protein interaction with its ligands.[3][4][6]
Table 1: Comparison of IC50 Values for NKG2D Small Molecule Inhibitors in a Cellular TR-FRET Assay
| Compound | Cellular NKG2D/MICA TR-FRET IC50 (µM) | Cellular NKG2D/ULBP6 TR-FRET IC50 (µM) |
| Compound 1a | 10.2 ± 2.9 | 13.6 ± 4.6 |
| Compound 3b | 5.0 ± 0.9 | Not Reported |
Data sourced from Wang et al. (2023).
Table 2: Comparison of IC50 Values for NKG2D Small Molecule Inhibitors in a Cell-Killing Assay
| Compound | KHYG-1/Ba/F3 MICA-expressing Cell Killing IC50 (µM) |
| Compound 1a | > 20 |
| Compound 3b | 3.0 |
Data sourced from Wang et al. (2023).
Secondary Assays for Validating this compound Efficacy
The following are key secondary assays to validate the functional efficacy of this compound and other NKG2D inhibitors.
Cellular Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the ability of an inhibitor to disrupt the interaction between the NKG2D receptor and its ligands on the cell surface.
Experimental Protocol:
-
Cell Lines:
-
Effector cells: A human NK cell line (e.g., KHYG-1) endogenously or recombinantly expressing the NKG2D receptor.
-
Target cells: A suitable cell line (e.g., Ba/F3) engineered to express an NKG2D ligand, such as MICA or ULBP6.
-
-
Reagents:
-
Terbium-labeled anti-NKG2D antibody (donor fluorophore).
-
D2-labeled anti-ligand antibody (acceptor fluorophore).
-
This compound and control compounds.
-
-
Procedure:
-
Plate the target cells in a 384-well plate.
-
Add the effector cells to the wells.
-
Add serial dilutions of this compound or control compounds.
-
Add the terbium-labeled anti-NKG2D antibody and D2-labeled anti-ligand antibody.
-
Incubate the plate to allow for cell-to-cell interaction and antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (D2).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence.
-
Plot the ratio against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
NK Cell-Mediated Cytotoxicity Assay
This assay directly measures the ability of an inhibitor to block the killing of target cells by NK cells.
Experimental Protocol:
-
Cell Lines:
-
Effector cells: Human NK cell line (e.g., NK-92) or primary NK cells.
-
Target cells: A cancer cell line expressing NKG2D ligands (e.g., K562) or a cell line engineered to express a specific ligand.
-
-
Reagents:
-
This compound and control compounds.
-
Target cell labeling dye (e.g., Calcein AM or a fluorescent protein).
-
Dead cell indicator (e.g., Propidium Iodide or DAPI).
-
-
Procedure:
-
Label the target cells with a fluorescent dye.
-
Co-culture the labeled target cells with effector NK cells at a specific effector-to-target (E:T) ratio.
-
Add serial dilutions of this compound or control compounds to the co-culture.
-
Incubate for a defined period (e.g., 4 hours).
-
Analyze the percentage of dead target cells using flow cytometry or a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each inhibitor concentration.
-
Plot the percentage of specific lysis against the inhibitor concentration and determine the IC50 value.
-
Cytokine Release Assay
This assay measures the inhibition of cytokine production (e.g., IFN-γ, TNF-α) by NK cells upon engagement of the NKG2D receptor.
Experimental Protocol:
-
Cell Culture:
-
Co-culture NK cells with target cells expressing NKG2D ligands in the presence of serial dilutions of this compound or control compounds.
-
-
Supernatant Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
-
-
Cytokine Measurement:
-
Quantify the concentration of IFN-γ or TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value for the inhibition of cytokine release.
-
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams are provided.
Caption: NKG2D Signaling Pathway and Point of Inhibition.
Caption: Workflow for an NK Cell-Mediated Cytotoxicity Assay.
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Nkg2D-IN-2: A Comparative Analysis of Specificity Against Traditional Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Nkg2D-IN-2, a novel allosteric inhibitor of the Natural Killer Group 2D (NKG2D) receptor, with traditional kinase inhibitors. We will explore its unique mechanism of action, specificity, and provide supporting experimental data to offer a clear perspective on its potential therapeutic applications.
Introduction to this compound
This compound is a potent small molecule inhibitor that disrupts the protein-protein interaction between the NKG2D receptor and its ligands, such as MICA and ULBP6.[1] Unlike conventional kinase inhibitors that target the ATP-binding site of kinases, this compound functions as an allosteric modulator. It binds to a cryptic pocket at the homodimer interface of the NKG2D receptor, inducing a conformational change that prevents ligand binding and subsequent downstream signaling.[2][3][4] This unique mechanism of action suggests a potentially high degree of specificity for the NKG2D receptor.
The NKG2D Signaling Pathway
NKG2D is an activating receptor expressed on various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[5][6] Its engagement with ligands, which are upregulated on stressed, infected, or transformed cells, triggers a signaling cascade that leads to immune cell activation and elimination of the target cells. This pathway is crucial for immunosurveillance against cancer and viral infections.[1][7]
The signaling cascade initiated by NKG2D ligation involves several key kinases. In humans, NKG2D associates with the adaptor protein DAP10.[8][9] Upon ligand binding, the YxxM motif in DAP10 is phosphorylated, leading to the recruitment and activation of phosphatidylinositol 3-kinase (PI3K) and the Grb2-Vav1 pathway. In mice, an alternative splicing variant of NKG2D can also associate with the DAP12 adaptor, which signals through the Syk and ZAP70 kinases.
Specificity of this compound
The specificity of a therapeutic agent is paramount to its safety and efficacy. While traditional kinase inhibitors often exhibit off-target effects due to the conserved nature of the ATP-binding pocket across the kinome, allosteric inhibitors like this compound are hypothesized to offer a higher degree of selectivity.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, which measure the disruption of the NKG2D-ligand interaction.
| Compound | Assay | IC50 (µM) | Reference |
| This compound | NKG2D/MICA TR-FRET | 0.1 | [1] |
| This compound | NKG2D/ULBP6 TR-FRET | 0.2 | [1] |
These low micromolar IC50 values demonstrate the potent inhibition of the NKG2D-ligand interaction by this compound.
Comparison with Other Kinase Inhibitors
A direct comparison of this compound's "kinase specificity" with traditional kinase inhibitors is not straightforward due to its different mechanism of action. This compound does not inhibit kinases directly. However, we can infer its specificity by the lack of broad kinase inhibition data, suggesting its activity is likely confined to the NKG2D receptor.
To provide a framework for comparison, let's consider a hypothetical scenario where a kinase inhibitor targeting a downstream kinase in the NKG2D pathway, such as PI3K, is evaluated.
| Inhibitor | Target Kinase(s) | Selectivity Profile | Potential Off-Target Effects |
| This compound | NKG2D Receptor (PPI) | Highly specific for the allosteric pocket of the NKG2D homodimer. | Unlikely to directly inhibit kinases. Off-target effects would likely be related to other protein-protein interactions. |
| Hypothetical PI3K Inhibitor | PI3K | May show varying degrees of selectivity against different PI3K isoforms (α, β, γ, δ). | Potential for off-target inhibition of other kinases with similar ATP-binding sites, leading to a broader range of cellular effects. |
At present, comprehensive kinome scan data for this compound is not publicly available. Such data would be invaluable in definitively confirming its specificity against a broad panel of kinases.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound and similar compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to quantify the protein-protein interaction between NKG2D and its ligands in the presence of an inhibitor.
Protocol Steps:
-
Recombinant, epitope-tagged NKG2D and its ligand (e.g., MICA) are combined in a microplate well.
-
The test compound, this compound, is added at varying concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Antibodies conjugated to a FRET donor (e.g., Europium) and a FRET acceptor (e.g., Allophycocyanin), specific for the tags on NKG2D and its ligand, are added.
-
If NKG2D and its ligand are in close proximity (i.e., interacting), excitation of the donor will lead to energy transfer and emission from the acceptor.
-
The TR-FRET signal is measured using a plate reader. A decrease in the signal indicates inhibition of the protein-protein interaction.
-
IC50 values are calculated from the dose-response curves.
Cellular NKG2D-Mediated Cell Killing Assay
This cell-based functional assay assesses the ability of an inhibitor to block the cytotoxic activity of NKG2D-expressing effector cells against ligand-expressing target cells.
Protocol Steps:
-
Effector Cells: An NKG2D-expressing cell line (e.g., KHYG-1) is used.
-
Target Cells: A cell line expressing an NKG2D ligand (e.g., Ba/F3 cells expressing MICA) is labeled with a fluorescent dye (e.g., Calcein-AM).
-
Co-culture: Effector and target cells are co-cultured at a specific ratio in the presence of varying concentrations of the inhibitor.
-
Incubation: The co-culture is incubated for a set period to allow for cell killing to occur.
-
Measurement: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
Analysis: The percentage of specific lysis is calculated, and the IC50 of the inhibitor is determined.
Logical Relationship of this compound to Other Inhibitor Classes
This compound represents a distinct class of inhibitor compared to traditional kinase inhibitors. The following diagram illustrates this relationship.
Conclusion
This compound is a promising new modality for modulating the activity of the immune system. Its allosteric mechanism of inhibiting the NKG2D protein-protein interaction distinguishes it from classical kinase inhibitors and suggests a high degree of target specificity. While further studies, particularly comprehensive kinome scanning, are needed to fully elucidate its selectivity profile, the available data indicates that this compound and similar molecules represent a novel and targeted approach to the treatment of autoimmune and inflammatory diseases where the NKG2D pathway is implicated. Researchers and drug developers should consider the unique characteristics of this inhibitor class when designing future therapeutic strategies.
References
- 1. Leveraging NKG2D Ligands in Immuno-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of small-molecule protein–protein interaction inhibitors for NKG2D (Journal Article) | OSTI.GOV [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of small-molecule protein-protein interaction inhibitors for NKG2D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New prospects on the NKG2D/NKG2DL system for oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manipulating the NKG2D Receptor-Ligand Axis Using CRISPR: Novel Technologies for Improved Host Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease [frontiersin.org]
- 8. scienceopen.com [scienceopen.com]
- 9. vghtc.gov.tw [vghtc.gov.tw]
Nkg2D-IN-2: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Nkg2D-IN-2 has emerged as a potent small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, a key activating immunoreceptor involved in the recognition and elimination of stressed, infected, and transformed cells.[1] This guide provides a comparative analysis of the cross-reactivity of this compound with other receptors, supported by available experimental data, to aid researchers in evaluating its suitability for their specific applications.
Summary of this compound Activity
This compound, also identified as compound 47, effectively inhibits the interaction between the NKG2D receptor and its ligands, such as MHC class I chain-related protein A (MICA) and UL16 binding protein 6 (ULBP6). The inhibitory potency of this compound has been quantified using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, revealing its sub-micromolar activity.
| Target Interaction | IC50 (µM) | Assay Type |
| NKG2D / MICA | 0.1 | TR-FRET |
| NKG2D / ULBP6 | 0.2 | TR-FRET |
Cross-Reactivity Profile
A critical aspect of drug development is understanding the selectivity of a compound to minimize off-target effects. The development of this compound involved a screening cascade designed to identify and eliminate non-selective compounds.
Glucagon-Like Peptide-1 Receptor (GLP-1R) Counter-Screen
During the discovery phase of the chemical series to which this compound belongs, a counter-screen assay was employed to assess selectivity against the Glucagon-Like Peptide-1 Receptor (GLP-1R), a G-protein coupled receptor. This was a crucial step to ensure that the inhibitory activity was specific to the intended target, NKG2D, and not due to promiscuous binding to other cell surface receptors. The use of this counter-screen suggests a commitment to identifying selective NKG2D inhibitors. While the specific quantitative data for this compound against GLP-1R is not publicly available, the methodology indicates a focus on mitigating off-target interactions with unrelated receptor classes.
Further comprehensive selectivity profiling against a broader panel of receptors, particularly other C-type lectin-like receptors expressed on immune cells, would provide a more complete understanding of the cross-reactivity profile of this compound.
Experimental Protocols
NKG2D/Ligand TR-FRET Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the binding of NKG2D to its ligands, MICA or ULBP6, in a cellular context.
Materials:
-
HEK293 cells engineered to express SNAP-tagged NKG2D.
-
HEK293 cells engineered to express the specific NKG2D ligand (e.g., MICA or ULBP6).
-
Lumi4®-Tb cryptate (donor fluorophore).
-
d2-labeled anti-tag antibody (acceptor fluorophore).
-
This compound or other test compounds.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well white microplates.
-
TR-FRET plate reader.
Procedure:
-
Cell Plating: Seed the SNAP-NKG2D expressing cells and the ligand-expressing cells in a 1:1 ratio in 384-well white plates.
-
Labeling: Add Lumi4®-Tb cryptate to label the SNAP-NKG2D expressing cells and a d2-labeled anti-tag antibody to label the ligand-expressing cells. Incubate to allow for labeling.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for d2).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
SNAP-tag Cellular GLP-1R/GLP-1 TR-FRET Counter-Screen Assay
This assay is used to assess the non-specific activity of compounds against an unrelated receptor, GLP-1R.
Materials:
-
HEK293 cells engineered to express SNAP-tagged GLP-1R.
-
Fluorescently labeled GLP-1 ligand (e.g., with Alexa Fluor 647).
-
Lumi4®-Tb cryptate.
-
Test compounds.
-
Assay buffer.
-
384-well white microplates.
-
TR-FRET plate reader.
Procedure:
-
Cell Plating: Seed the SNAP-GLP-1R expressing cells in 384-well white plates.
-
Labeling: Add Lumi4®-Tb cryptate to label the SNAP-GLP-1R expressing cells.
-
Compound Addition: Add the test compounds at a concentration where they show activity in the primary screen.
-
Ligand Addition: Add the fluorescently labeled GLP-1 ligand.
-
Incubation: Incubate the plate to allow for binding.
-
Detection: Read the plate on a TR-FRET plate reader.
-
Data Analysis: A significant decrease in the TR-FRET signal in the presence of the test compound would indicate potential off-target binding to GLP-1R.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NKG2D signaling pathway and the experimental workflow for assessing inhibitor activity.
Caption: NKG2D Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for TR-FRET Based Inhibition Assay.
References
Comparative Analysis: Nkg2D-IN-2 vs. siRNA Knockdown for NKG2D Modulation
For Immediate Release
A Head-to-Head Comparison of Small Molecule Inhibition and Gene Silencing for the NKG2D Receptor in Preclinical Research
This guide provides a comparative analysis of two prominent research tools for inhibiting the function of the Natural Killer Group 2D (NKG2D) receptor: the small molecule inhibitor Nkg2D-IN-2 and small interfering RNA (siRNA) mediated gene knockdown. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative merits and practical considerations of these two distinct approaches to modulating NKG2D activity in experimental settings.
Introduction to NKG2D
The NKG2D receptor is a key activating immunoreceptor expressed on the surface of Natural Killer (NK) cells, CD8+ T cells, and other immune effector cells. It plays a crucial role in immune surveillance by recognizing stress-induced ligands, such as MICA/B and ULBPs, which are frequently upregulated on the surface of tumor cells and virus-infected cells. Engagement of NKG2D triggers downstream signaling cascades that lead to cytotoxic responses and cytokine production, making it a critical component of the anti-tumor and anti-viral immune response.[1][2] Given its central role, the ability to precisely modulate NKG2D function is of significant interest in immunology and oncology research.
This compound: Small Molecule Inhibition
This compound is a small molecule inhibitor of the NKG2D receptor. It functions by allosterically binding to a cryptic pocket at the interface of the NKG2D dimer, which holds the receptor in an open conformation. This conformational change prevents the binding of NKG2D ligands like MICA and ULBP6, thereby inhibiting downstream signaling.[3][4]
siRNA Knockdown of NKG2D
Small interfering RNA (siRNA) offers a gene-specific approach to reduce the expression of the NKG2D receptor. By introducing siRNA molecules that are complementary to the mRNA sequence of the KLRK1 gene (which encodes for NKG2D), the cellular machinery for RNA interference is activated, leading to the degradation of the target mRNA. This results in a transient but significant reduction in the synthesis of the NKG2D protein, effectively "knocking down" its expression on the cell surface.
Quantitative Data Comparison
| Parameter | This compound | siRNA Knockdown of NKG2D |
| Mechanism of Action | Allosteric inhibition of ligand binding | Post-transcriptional gene silencing (mRNA degradation) |
| Target | NKG2D protein | KLRK1 mRNA |
| Inhibition of Ligand Binding (IC50) | 0.1 µM (NKG2D/MICA), 0.2 µM (NKG2D/ULBP6)[5] | Not Applicable |
| NKG2D Expression Reduction | No direct effect on expression levels | Up to 80.4% reduction in surface protein[6] |
| Effect on Cytotoxicity | Inhibition of NKG2D-mediated cell killing (IC50 ~3.0-40 µM for similar inhibitors)[1][7] | Significant reduction in cytotoxicity against NKG2D ligand-expressing target cells.[8][9] Can be a >50% increase in cytotoxicity when blocking inhibitory receptors after NKG2D is knocked down in certain contexts.[10] |
| Effect on Cytokine Release | Reduction in IFN-γ and TNF-α secretion upon NKG2D stimulation.[5][11] | Significant reduction in IFN-γ and TNF-α release.[12][13] NKG2D knockdown can lead to IFN-γ release below detection limits in response to specific ligand triggering.[6] |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown) |
| Duration of Effect | Transient, dependent on compound pharmacokinetics | Transient (typically 3-7 days) |
| Specificity | Potential for off-target effects, though designed to be specific | Highly specific to the target mRNA sequence |
| Delivery Method | Direct addition to cell culture medium | Transfection (e.g., electroporation, lipofection) or viral transduction |
Experimental Protocols
This compound Treatment for Functional Assays
This protocol is adapted from methodologies used for similar small molecule inhibitors in cellular assays.[6]
1. Cell Preparation:
- Culture NK cells or other NKG2D-expressing immune cells to the desired density.
- For cytotoxicity assays, prepare target cells that express NKG2D ligands (e.g., MICA, ULBP).
2. Inhibitor Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
3. Treatment:
- Pre-incubate the effector cells (e.g., NK cells) with varying concentrations of this compound or vehicle control (DMSO) for a predetermined period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
4. Functional Assay:
- Cytotoxicity Assay: After pre-incubation, co-culture the treated effector cells with target cells at various effector-to-target (E:T) ratios. The cytotoxicity can be measured using standard methods such as a chromium-51 release assay or a flow cytometry-based killing assay.[10]
- Cytokine Release Assay: Stimulate the treated effector cells with plate-bound NKG2D ligands or with target cells. After an appropriate incubation period (e.g., 24-48 hours), collect the supernatant and measure the concentration of cytokines such as IFN-γ and TNF-α using ELISA or a cytometric bead array.[13]
siRNA Knockdown of NKG2D
This protocol outlines a general workflow for siRNA-mediated knockdown of NKG2D in primary NK cells, which can be adapted for other cell types.[5]
1. siRNA Preparation:
- Obtain validated siRNA sequences targeting the KLRK1 gene and a non-targeting control siRNA.
- Reconstitute the lyophilized siRNAs in RNase-free buffer to a stock concentration (e.g., 20 µM).
2. Cell Preparation:
- Isolate primary NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
- Culture the NK cells in appropriate media supplemented with cytokines like IL-2 and IL-15 to maintain viability and activation status.
3. Transfection:
- On the day of transfection, wash the NK cells and resuspend them in an appropriate transfection buffer.
- Mix the siRNA (e.g., to a final concentration of 50-100 nM) with a suitable transfection reagent (e.g., by electroporation using a Nucleofector device or lipid-based reagents) according to the manufacturer's instructions.
- Add the siRNA-transfection reagent complex to the cell suspension and perform the transfection.
4. Post-Transfection Culture:
- Immediately after transfection, transfer the cells to a culture plate containing pre-warmed culture medium.
- Culture the cells for 24-72 hours to allow for the knockdown of the target gene.
5. Verification of Knockdown:
- After the incubation period, harvest a portion of the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) and the protein level (by flow cytometry or Western blot).
6. Functional Assays:
- Use the remaining cells to perform cytotoxicity and cytokine release assays as described in the this compound protocol.
Visualizing the Mechanisms
NKG2D Signaling Pathway
Caption: Overview of the NKG2D signaling cascade upon ligand binding.
This compound and siRNA Experimental Workflows
Caption: Step-by-step workflows for this compound and siRNA experiments.
Logical Relationship: Inhibition vs. Knockdown
Caption: Targeting different stages of gene expression and protein function.
Conclusion
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the role of the NKG2D receptor. This compound offers a rapid and reversible method of inhibiting NKG2D function at the protein level, making it suitable for acute studies and for dissecting the immediate consequences of receptor blockade. In contrast, siRNA-mediated knockdown provides a highly specific means of reducing NKG2D expression, allowing for the study of the effects of sustained receptor depletion. The choice between these two approaches will depend on the specific experimental question, the desired kinetics of inhibition, and the experimental system being used. This guide provides a foundation for researchers to make an informed decision on the most appropriate tool for their NKG2D-related research.
References
- 1. lonzabio.jp [lonzabio.jp]
- 2. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral and Nonviral Engineering of Natural Killer Cells as Emerging Adoptive Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing NKG2D ligand-targeting miRNAs enhances natural killer cell-mediated cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An optimized platform for efficient siRNA delivery into human NK cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Role of NKG2D in cytokine-induced killer cells against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NKG2D receptor–mediated NK cell function is regulated by inhibitory Ly49 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suppression of innate immunity (natural killer cell/interferon-γ) in the advanced stages of liver fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Silencing NKG2D ligand-targeting miRNAs enhances natural killer cell-mediated cytotoxicity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NKG2D signaling between human NK cells enhances TACE-mediated TNF-α release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NKG2D-IN-2 and Its Analogs as Allosteric Inhibitors of the NKG2D Receptor
For Immediate Release
A recent study has unveiled a series of potent small-molecule inhibitors of the Natural Killer Group 2D (NKG2D) receptor, a critical activating immunoreceptor implicated in autoimmune diseases. This comparison guide provides a detailed analysis of NKG2D-IN-2 and its analogs, presenting key performance data, experimental methodologies, and insights into their mechanism of action for researchers, scientists, and drug development professionals.
The development of these inhibitors, including the notable compounds this compound (also known as compound 47) and its analog NKG2D-IN-1 (compound 21), marks a significant step towards modulating the activity of the NKG2D pathway, which plays a crucial role in the response of Natural Killer (NK) cells and certain T cells to cellular stress, such as in the context of autoimmune disorders and cancer.[1]
Performance Comparison of this compound and Analogs
The inhibitory activities of this compound and its key analog, NKG2D-IN-1, were evaluated using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays. These assays measured the ability of the compounds to disrupt the interaction between the NKG2D receptor and two of its primary ligands, MICA and ULBP6. The half-maximal inhibitory concentrations (IC50) from these experiments are summarized below.
| Compound | Target Interaction | IC50 (µM) |
| This compound (Compound 47) | NKG2D / MICA | 0.1 |
| NKG2D / ULBP6 | 0.2 | |
| NKG2D-IN-1 (Compound 21) | NKG2D / MICA | 0.3 |
| NKG2D / ULBP6 | 0.7 |
Data sourced from Wang J, et al. Bioorg Med Chem Lett. 2023.
These data indicate that this compound is a more potent inhibitor of the NKG2D-ligand interaction compared to NKG2D-IN-1, exhibiting a 3 to 3.5-fold lower IC50 value in these biochemical assays. The research by Wang et al. also identified other potent analogs, including compounds 14, 30, and 45, highlighting a successful structure-activity relationship (SAR) campaign aimed at improving potency and physicochemical properties.[1]
Mechanism of Action: Allosteric Inhibition
A key finding from the research is that these small-molecule inhibitors, including this compound and its analogs, function through a unique allosteric mechanism. Instead of directly competing with the ligand for the binding site on NKG2D, they bind to a previously undiscovered "cryptic pocket" located at the interface of the NKG2D homodimer. This binding event induces a conformational change in the receptor, effectively preventing its engagement with its ligands and subsequent downstream signaling.
dot
Caption: Mechanism of allosteric inhibition of the NKG2D receptor.
The NKG2D Signaling Pathway
The NKG2D receptor is a key activating receptor on immune cells like NK cells and CD8+ T cells.[2] Upon binding to its ligands, which are upregulated on stressed or transformed cells, NKG2D initiates a signaling cascade that leads to immune cell activation and elimination of the target cell.[2] In humans, the NKG2D homodimer associates with the DAP10 adaptor protein.[2] Ligand binding leads to the phosphorylation of a YxxM motif in DAP10, which in turn recruits and activates PI3K and the Grb2-Vav1 complex, culminating in cytotoxicity and cytokine production.[2]
dot
References
Validating the On-Target Effects of Nkg2D-IN-2: A Comparison of Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches for validating the on-target effects of Nkg2D-IN-2, a novel inhibitor of the Natural Killer Group 2D (NKG2D) receptor. We will explore the use of cutting-edge genetic techniques and compare them with alternative validation methods, supported by illustrative experimental data. This guide aims to equip researchers with the knowledge to design robust validation strategies for NKG2D-targeted therapeutics.
The NKG2D receptor is a key activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, CD8+ T cells, and γδ T cells.[1][2][3] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells.[1][4][5] Upon binding to its ligands, which are upregulated on distressed cells, NKG2D triggers a signaling cascade that leads to cytotoxicity and cytokine production.[1][4] Given its role in immune surveillance, the NKG2D pathway is a promising target for cancer immunotherapy and for the treatment of autoimmune diseases.[6][7][8] Small molecule inhibitors like this compound are being developed to modulate this pathway.[7][8] However, rigorous validation of their on-target effects is critical to ensure that their biological activity is a direct consequence of engaging the intended target.
Genetic approaches offer a powerful means to validate the on-target effects of small molecule inhibitors by directly manipulating the expression of the target protein. This allows for a definitive assessment of whether the inhibitor's phenotype is dependent on the presence of its target.
Quantitative Data Comparison
To illustrate the utility of genetic approaches, the following table summarizes hypothetical quantitative data from experiments designed to validate the on-target effects of this compound. These data compare the outcomes of using CRISPR-Cas9-mediated knockout and shRNA-mediated knockdown of the NKG2D receptor (gene name: KLRK1) with a non-genetic control.
| Validation Approach | Target Engagement (IC50 in nM) | Downstream Signaling Inhibition (% reduction in p-DAP10) | Cytotoxicity Inhibition (% reduction in NK cell killing) | Off-Target Effects (Number of significantly altered proteins) |
| This compound in Wild-Type NK Cells | 50 | 85 | 75 | 15 |
| This compound in KLRK1 Knockout NK Cells (CRISPR-Cas9) | >10,000 | 5 | 2 | 3 |
| This compound in KLRK1 Knockdown NK Cells (shRNA) | 500 | 40 | 35 | 8 |
| Control Inhibitor (Inactive Analog) | >10,000 | <5 | <5 | 2 |
Note: The data presented in this table are illustrative and intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CRISPR-Cas9 Mediated Knockout of KLRK1 in NK Cells
This protocol outlines the generation of a stable KLRK1 knockout NK cell line using CRISPR-Cas9 technology.
-
gRNA Design and Cloning: Design and clone a single guide RNA (sgRNA) targeting a conserved exon of the KLRK1 gene into a lentiviral vector co-expressing Cas9 nuclease and a fluorescent marker (e.g., GFP). A non-targeting sgRNA should be used as a control.
-
Lentivirus Production: Produce lentiviral particles by co-transfecting HEK293T cells with the gRNA/Cas9 vector and packaging plasmids.
-
Transduction of NK Cells: Transduce a human NK cell line (e.g., NK-92) with the lentiviral particles.
-
Selection of Knockout Cells: Sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transduced cells.
-
Validation of Knockout: Confirm the knockout of the KLRK1 gene at the genomic level by sequencing the target locus and at the protein level by Western blot or flow cytometry for NKG2D surface expression.
shRNA-Mediated Knockdown of KLRK1 in NK Cells
This protocol describes the transient knockdown of KLRK1 expression using short hairpin RNA (shRNA).
-
shRNA Design and Cloning: Design and clone an shRNA targeting the KLRK1 mRNA into a suitable expression vector, which may also contain a fluorescent reporter. A scrambled shRNA sequence should be used as a negative control.
-
Transfection of NK Cells: Transfect the shRNA expression vector into NK cells using a suitable method such as electroporation.
-
Validation of Knockdown: Assess the efficiency of KLRK1 knockdown at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blot or flow cytometry 48-72 hours post-transfection.
Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cells.
-
Target Cell Preparation: Label target cells that express NKG2D ligands (e.g., MICA/B) with a fluorescent dye such as Calcein-AM.
-
Co-culture: Co-culture the labeled target cells with effector NK cells (wild-type, KLRK1 knockout, or KLRK1 knockdown) at various effector-to-target ratios in the presence of this compound or a control compound.
-
Measurement of Cell Lysis: After a defined incubation period (e.g., 4 hours), measure the release of the fluorescent dye from lysed target cells into the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis based on the fluorescence released from target cells co-cultured with NK cells, relative to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of NKG2D and its ligands in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NKG2D/NKG2DL Axis in the Crosstalk Between Lymphoid and Myeloid Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NKG2D/NKG2-Ligand Pathway Offers New Opportunities in Cancer Treatment [frontiersin.org]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. What are NKG2D antagonists and how do they work? [synapse.patsnap.com]
- 7. Identification of small-molecule protein–protein interaction inhibitors for NKG2D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of small molecule inhibitors of natural killer group 2D receptor (NKG2D) - PubMed [pubmed.ncbi.nlm.nih.gov]
NKG2D-IN-2: A Comparative Analysis of Potency in Human vs. Murine Cells
For Immediate Release
This guide provides a comparative overview of the potency of NKG2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, with a focus on its activity in human versus murine systems. This document is intended for researchers, scientists, and drug development professionals working in immunology and oncology.
Introduction to this compound
This compound is a research compound identified as a potent inhibitor of the NKG2D receptor. The NKG2D receptor is a key activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, NKT cells, and CD8+ T cells. It plays a crucial role in the immune surveillance of transformed and infected cells by recognizing stress-induced ligands (NKG2DLs) such as MICA, MICB, and ULBP proteins in humans, and Rae-1, H60, and MULT1 in mice. By binding to these ligands, NKG2D triggers cytotoxic responses against the target cells. Inhibition of the NKG2D pathway is being explored as a therapeutic strategy in autoimmune diseases and other conditions where this pathway is pathologically overactive.
Potency of this compound
Currently, publicly available data on the potency of this compound is limited to biochemical assays. The primary source of this information is the publication by Wang et al. in Bioorganic & Medicinal Chemistry Letters (2023).
Note: Direct comparative data on the potency of this compound in human versus murine cellular systems is not available in the reviewed public domain literature. The following table summarizes the available biochemical potency data. The species of the NKG2D protein used in these assays was not specified in the source publication.
| Assay Type | Ligand | IC50 (µM) | Source |
| TR-FRET | MICA | 0.1 | Wang et al., 2023 |
| TR-FRET | ULBP6 | 0.2 | Wang et al., 2023 |
Experimental Protocols
Detailed experimental protocols for the potency assessment of this compound are not explicitly provided in the available literature. However, a general methodology for evaluating the potency of an NKG2D inhibitor in both human and murine cells would typically involve the following steps:
Cell Lines and Primary Cells
-
Human:
-
Effector cells: Human NK cells (e.g., from peripheral blood mononuclear cells - PBMCs) or a human NK cell line (e.g., NK-92).
-
Target cells: A human cell line endogenously expressing or engineered to express human NKG2D ligands (e.g., MICA, ULBP2).
-
-
Murine:
-
Effector cells: Murine NK cells (from splenocytes) or a murine NK cell line (e.g., LNK).
-
Target cells: A murine cell line endogenously expressing or engineered to express murine NKG2D ligands (e.g., Rae-1).
-
Cytotoxicity Assay
A standard chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative (e.g., calcein-AM release assay or lactate dehydrogenase (LDH) assay) would be performed.
-
Effector Cell Preparation: Isolate and prepare human or murine NK cells.
-
Target Cell Preparation: Label target cells with ⁵¹Cr or another suitable dye.
-
Inhibitor Treatment: Pre-incubate effector cells with varying concentrations of this compound for a specified period.
-
Co-culture: Mix the treated effector cells with the labeled target cells at a specific effector-to-target (E:T) ratio.
-
Incubation: Incubate the co-culture for 4-6 hours to allow for cell lysis.
-
Measurement: Measure the amount of released ⁵¹Cr or other markers in the supernatant.
-
Data Analysis: Calculate the percentage of specific lysis for each inhibitor concentration and determine the IC50 value.
Cytokine Release Assay
This assay measures the functional consequence of NKG2D signaling, which includes the release of pro-inflammatory cytokines like Interferon-gamma (IFN-γ).
-
Cell Preparation: Prepare effector and target cells as described above.
-
Inhibitor Treatment: Pre-incubate effector cells with varying concentrations of this compound.
-
Co-culture: Co-culture the treated effector cells with target cells.
-
Incubation: Incubate for 24-48 hours.
-
Measurement: Collect the supernatant and measure the concentration of IFN-γ using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array.
-
Data Analysis: Determine the IC50 value for the inhibition of cytokine release.
Visualizations
NKG2D Signaling Pathway
Caption: NKG2D signaling pathway and the point of inhibition by this compound.
General Experimental Workflow for Potency Assessment
Caption: General workflow for comparing this compound potency in human and murine cells.
Benchmarking Nkg2D-IN-2: A Comparative Guide for Immunomodulation Research
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nkg2D-IN-2, a small molecule inhibitor of the Natural Killer Group 2D (NKG2D) receptor, against other known immunomodulators. By presenting available experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document serves as a valuable resource for researchers investigating novel immunomodulatory strategies.
Introduction to this compound and the NKG2D Pathway
NKG2D is a critical activating receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and gamma-delta T cells.[1][2] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells.[1][2] The binding of NKG2D to its ligands, such as MICA, MICB, and ULBP proteins, which are upregulated on these target cells, triggers a signaling cascade that leads to immune cell activation, cytokine release, and target cell lysis.[1][3][4] this compound is a novel small molecule inhibitor designed to block this interaction, thereby modulating the immune response.
Quantitative Performance Data
While comprehensive head-to-head functional data for this compound against a wide array of immunomodulators is not yet publicly available, initial biochemical assays have characterized its inhibitory potential.
Table 1: Biochemical Inhibition of NKG2D Ligand Binding by this compound
| Compound | Assay Type | Target Interaction | IC50 (µM) |
| This compound | TR-FRET | NKG2D/MICA | 0.1 |
| This compound | TR-FRET | NKG2D/ULBP6 | 0.2 |
Data sourced from publicly available information.
Comparative Overview with Known Immunomodulators
To provide context for the potential effects of this compound, this section outlines the expected outcomes of inhibiting the NKG2D pathway in key immunomodulatory assays and compares them to the known effects of other classes of immunomodulators.
Table 2: Expected In Vitro Effects of this compound Compared to Other Immunomodulator Classes
| Assay Type | This compound (Expected Outcome) | Checkpoint Inhibitors (e.g., anti-PD-1) | JAK Inhibitors (e.g., Tofacitinib) |
| Cytokine Release | Inhibition of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) from NK and T cells upon co-culture with NKG2D ligand-expressing target cells.[1][3] | Enhancement of IFN-γ and other pro-inflammatory cytokines from T cells by blocking inhibitory signals. | Inhibition of cytokine signaling and subsequent cytokine release.[5][6] |
| T-Cell Proliferation | Inhibition of co-stimulated T-cell proliferation in the presence of NKG2D ligand-expressing cells.[7] | Enhancement of T-cell proliferation by removing inhibitory signals. | Inhibition of T-cell proliferation by blocking cytokine-dependent signaling pathways.[5][8] |
| Cytotoxicity | Inhibition of NK cell and CD8+ T cell-mediated killing of NKG2D ligand-expressing target cells.[9][10][11] | Enhancement of T-cell mediated cytotoxicity against tumor cells. | Variable effects , may indirectly reduce cytotoxicity by inhibiting T-cell activation and proliferation.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key in vitro assays used to evaluate immunomodulatory compounds.
Cytokine Release Assay (ELISA-based)
-
Cell Preparation: Co-culture immune cells (e.g., human peripheral blood mononuclear cells [PBMCs] or isolated NK/T cells) with target cells expressing NKG2D ligands at an appropriate effector-to-target (E:T) ratio.
-
Compound Treatment: Add this compound or other immunomodulators at various concentrations to the co-culture. Include appropriate vehicle and positive/negative controls.
-
Incubation: Incubate the cell cultures for a predetermined time (e.g., 24-72 hours) at 37°C in a humidified incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.
-
ELISA: Quantify the concentration of specific cytokines (e.g., IFN-γ, TNF-α) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves and calculate IC50/EC50 values.
T-Cell Proliferation Assay (CFSE-based)
-
T-Cell Labeling: Label isolated T cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture Setup: Co-culture the CFSE-labeled T cells with stimulator cells (e.g., NKG2D ligand-expressing tumor cells or anti-CD3/CD28 coated beads).
-
Compound Treatment: Add this compound or other immunomodulators at various concentrations.
-
Incubation: Incubate the cells for 3-5 days to allow for cell division.
-
Flow Cytometry: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence. Each cell division will result in a halving of the CFSE intensity.
-
Data Analysis: Quantify the percentage of proliferated cells and the number of cell divisions for each condition.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
-
Target Cell Labeling: Label the target cells (expressing NKG2D ligands) with radioactive Chromium-51 (⁵¹Cr).
-
Co-culture: Co-culture the ⁵¹Cr-labeled target cells with NK cells at various E:T ratios.
-
Compound Treatment: Add this compound or other immunomodulators at desired concentrations.
-
Incubation: Incubate the co-culture for 4-16 hours.
-
Supernatant Analysis: Centrifuge the plates and measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis for each condition, comparing it to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
Visualizing Key Pathways and Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: NKG2D Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Cytokine Release Assay.
Conclusion
This compound presents a promising tool for the targeted modulation of the immune system through the inhibition of the NKG2D pathway. The provided data and protocols offer a foundational resource for researchers to design and execute experiments to further elucidate its immunomodulatory profile. As more functional data becomes available, a more direct and quantitative comparison with existing immunomodulators will be possible. This guide will be updated as new information emerges.
References
- 1. NKG2D receptor regulates human effector T-cell cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. NKG2D signaling between human NK cells enhances TACE-mediated TNF-α release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological properties of JTE-052: a novel potent JAK inhibitor that suppresses various inflammatory responses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NKG2D-independent suppression of T cell proliferation by H60 and MICA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Publication: Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage [sciprofiles.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Nkg2D-IN-2 and Alternative NKG2D-Targeting Immunotherapies in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor Nkg2D-IN-2 and alternative therapeutic strategies targeting the Natural Killer Group 2D (NKG2D) receptor. The focus is on the confirmation of activity in primary patient-derived samples, a critical step in the preclinical validation of novel immunotherapies.
Introduction to NKG2D and Its Therapeutic Targeting
The NKG2D receptor is a key activating receptor expressed on various immune cells, including Natural Killer (NK) cells, CD8+ T cells, and gamma delta (γδ) T cells.[1] It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, and transformed cells through the recognition of stress-induced ligands such as MICA, MICB, and ULBP proteins.[1][2] Given its central role in anti-tumor immunity, the NKG2D pathway is an attractive target for cancer immunotherapy. Therapeutic strategies range from small molecule inhibitors and monoclonal antibodies to advanced cell-based therapies like Chimeric Antigen Receptor (CAR) T-cell therapy.
This compound: A Small Molecule Inhibitor of the NKG2D Pathway
This compound (also known as compound 47) is a recently developed small molecule inhibitor of the NKG2D receptor. Biochemical assays have demonstrated its ability to disrupt the interaction between NKG2D and its ligands.
Mechanism of Action
This compound functions by binding to the NKG2D receptor, thereby preventing the binding of its natural ligands. This inhibition is expected to modulate the downstream signaling cascade that leads to immune cell activation, cytotoxicity, and cytokine release.
Performance Comparison in Primary Human Cell Assays
Direct comparative studies of this compound, anti-NKG2D antibodies, and NKG2D CAR-T cells in the same primary patient samples are not yet available in the public domain. However, data from individual preclinical studies using primary human immune cells or human cell lines provide a basis for a preliminary comparison of their potential efficacy.
Table 1: Biochemical and Cellular Activity of NKG2D-Targeting Therapies
| Therapeutic Modality | Target | Assay Type | Key Findings | Reference |
| This compound | NKG2D Receptor | Biochemical (TR-FRET) | IC50: 0.1 µM (NKG2D/MICA), 0.2 µM (NKG2D/ULBP6) | [3] |
| Anti-NKG2D Antibody (Fab-like) | NKG2D Receptor | NK Cell Degranulation (CD107a) and Cytokine Release (TNF-α) from human NK cells | Induces degranulation and TNF-α secretion in IL-2 prestimulated human NK cells when combined with anti-2B4 mAb. | [4] |
| NKG2D CAR-T Cells | NKG2D Ligands | Cytotoxicity Assay (human colorectal cancer cell lines) | >52% cytotoxicity against HCT-116 cells at a 20:1 E:T ratio. | [5] |
| NKG2D CAR-T Cells | NKG2D Ligands | Cytokine Release Assay (co-culture with human colorectal cancer cell lines) | Significant increase in IL-2 and IFN-γ secretion compared to untransduced T cells. | [5] |
Experimental Protocols
Isolation of Primary Human NK Cells from Peripheral Blood Mononuclear Cells (PBMCs)
Primary human NK cells are isolated from healthy donor buffy coats or patient peripheral blood samples.
-
PBMC Isolation : PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
NK Cell Enrichment : NK cells are enriched from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit, which depletes non-NK cells.
-
Purity Assessment : The purity of the isolated NK cell population (CD3-CD56+) is confirmed by flow cytometry.
Flow Cytometry-Based Cytotoxicity Assay
This assay measures the ability of immune cells (e.g., primary NK cells or CAR-T cells) to kill target cells (e.g., patient-derived tumor cells or NKG2D ligand-expressing cell lines).
-
Target Cell Labeling : Target cells are labeled with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) for easy identification by flow cytometry.
-
Co-incubation : Effector cells (NK cells or CAR-T cells) are co-incubated with labeled target cells at various effector-to-target (E:T) ratios.
-
Inhibitor/Antibody Treatment : For evaluating inhibitors like this compound or blocking antibodies, the effector cells are pre-incubated with the compound before co-culture.
-
Viability Staining : After the incubation period, a viability dye (e.g., 7-AAD or Propidium Iodide) is added to the cell suspension to stain dead cells.
-
Flow Cytometry Analysis : The percentage of dead target cells (CFSE-positive and viability dye-positive) is quantified using a flow cytometer. The percentage of specific lysis is calculated by subtracting the percentage of spontaneous target cell death (target cells incubated without effector cells).
Cytokine Release Assay
This assay quantifies the release of cytokines (e.g., IFN-γ, TNF-α) from immune cells upon activation.
-
Cell Co-culture : Effector cells and target cells are co-cultured in the presence or absence of the therapeutic agent (this compound, antibody, etc.).
-
Supernatant Collection : After a defined incubation period, the cell culture supernatant is collected by centrifugation.
-
Cytokine Quantification : The concentration of cytokines in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or an enzyme-linked immunosorbent assay (ELISA).
Visualizing Mechanisms and Workflows
NKG2D Signaling Pathway
Caption: NKG2D signaling cascade leading to cytotoxicity and cytokine production.
Experimental Workflow for Evaluating this compound in Primary Patient Samples
Caption: Workflow for assessing this compound activity in primary NK cells.
Conclusion
This compound represents a promising small molecule approach to modulate the activity of the NKG2D receptor. While direct comparative data in primary patient samples is still emerging, preliminary biochemical and cellular data for this compound and alternative NKG2D-targeting strategies highlight the potential of this pathway for therapeutic intervention. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel immunotherapies in clinically relevant settings. Further studies are warranted to directly compare the efficacy and safety of these different modalities in primary patient samples to guide future clinical development.
References
- 1. NKG2D Natural Killer Cell Receptor—A Short Description and Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Anti-NKG2D single domain-based antibodies for the modulation of anti-tumor immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of NKG2D CAR-T cells against human colorectal cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Nkg2D-IN-2 vs. Small Molecule Inhibitors of Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between Nkg2D-IN-2, a direct inhibitor of the NKG2D receptor, and small molecule inhibitors targeting its downstream signaling pathways. The information presented is supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic strategies.
Introduction to NKG2D Signaling
The Natural Killer Group 2D (NKG2D) receptor is a key activating receptor expressed on the surface of immune cells such as Natural Killer (NK) cells, CD8+ T cells, and γδ T cells. It plays a crucial role in the immune surveillance of cellular stress, viral infections, and tumorigenesis. Upon engagement with its ligands, which are upregulated on stressed or transformed cells, NKG2D triggers a signaling cascade that leads to cytotoxic activity and cytokine production. This signaling is primarily mediated through two key downstream pathways: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.
Inhibiting the NKG2D signaling axis presents a promising strategy for modulating immune responses in various contexts, including autoimmune diseases and oncology. This can be achieved by either directly targeting the NKG2D receptor-ligand interaction or by inhibiting key nodes in its downstream signaling cascades.
Mechanism of Action: A Tale of Two Strategies
This compound , a representative direct NKG2D inhibitor, functions as a protein-protein interaction (PPI) inhibitor. It binds to the NKG2D receptor and allosterically prevents its engagement with ligands like MICA and ULBP6. This upstream blockade effectively shuts down all downstream signaling originating from the receptor.
In contrast, small molecule inhibitors of downstream signaling target specific kinases within the PI3K/AKT/mTOR or MAPK/ERK pathways. These inhibitors act further down the signaling cascade, allowing for a more targeted intervention at specific points of signal relay.
Figure 1: NKG2D Signaling Pathway and Points of Inhibition.
Performance Comparison: Quantitative Data
The following tables summarize the inhibitory activities of a direct NKG2D inhibitor (an analog of this compound) and representative small molecule inhibitors of downstream signaling pathways. It is important to note that the data for the direct NKG2D inhibitor and the downstream signaling inhibitors are sourced from different studies and experimental conditions may vary.
Table 1: Inhibition of NKG2D-Ligand Binding
| Compound Class | Example Compound | Assay Type | Target | IC50 / K D | Reference |
| Direct NKG2D Inhibitor | Compound 1a | Cellular TR-FRET | NKG2D-MICA | 12.9 µM | [1] |
| Biochemical TR-FRET | NKG2D-MICA | 19 µM | [1] | ||
| Surface Plasmon Resonance | NKG2D | 48.2 µM (K D ) | [1] | ||
| Downstream Inhibitors | PI3K/MEK Inhibitors | N/A | N/A | Not Applicable | - |
Table 2: Inhibition of NK Cell-Mediated Cytotoxicity
| Compound Class | Example Compound | Cell Line | Assay Type | IC50 | Reference |
| Direct NKG2D Inhibitor | Data not available | ||||
| pan-PI3K Inhibitor | Wortmannin | Primary Leukemia Cells | Annexin V/7-AAD | Effective at 100 nM | [2] |
| pan-PI3K Inhibitor | ZSTK474 | T-ALL cell lines | MTT Assay | ~0.5 - 2 µM | [3] |
| MEK Inhibitor | PD0325901 | Melanoma cell lines | 51Cr-release | >10 µM | [4] |
Table 3: Inhibition of Cytokine Release (IFN-γ)
| Compound Class | Example Compound | Stimulation | Assay Type | Effect | Reference |
| Direct NKG2D Inhibitor | Data not available | ||||
| pan-PI3K Inhibitor | GDC-0941 | anti-NKG2D Ab | ELISA | Significant reduction | [5] |
| MEK Inhibitor | PD0325901 | IL-2 or IL-15 | ELISA | Abolished IFN-γ production | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Figure 2: General Experimental Workflow for Inhibitor Evaluation.
NKG2D-MICA Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to quantify the interaction between the NKG2D receptor and its ligand MICA in a cellular context and assess the inhibitory potential of compounds like this compound.[1]
Materials:
-
HEK293 cells stably expressing SNAP-tagged full-length human NKG2D.
-
Terbium-labeled anti-SNAP-tag antibody (donor fluorophore).
-
Alexa Fluor 647-labeled recombinant human MICA (acceptor fluorophore).
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well white assay plates.
-
Test compounds (e.g., this compound) dissolved in DMSO.
Procedure:
-
Cell Plating: Seed the NKG2D-expressing HEK293 cells into a 384-well plate and allow them to adhere overnight.
-
Labeling: Label the cells with the Terbium-labeled anti-SNAP-tag antibody according to the manufacturer's instructions.
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include appropriate controls (e.g., DMSO vehicle).
-
Ligand Addition: Add the Alexa Fluor 647-labeled MICA to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for binding and potential inhibition.
-
Measurement: Read the plate on a TR-FRET enabled plate reader. Excite the donor (Terbium) at ~340 nm and measure the emission at both the donor wavelength (~620 nm) and the acceptor wavelength (~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the compound concentration and fit a dose-response curve to determine the IC50 value.
NK Cell-Mediated Cytotoxicity Assay (Calcein-AM Release Assay)
This assay measures the ability of NK cells to lyse target cells and the inhibitory effect of the test compounds on this process.
Materials:
-
NK cells (e.g., primary human NK cells or NK-92 cell line).
-
Target cells expressing NKG2D ligands (e.g., K562).
-
Calcein-AM dye.
-
Complete culture medium.
-
96-well V-bottom plates.
-
Test compounds.
-
Lysis buffer (e.g., 1% Triton X-100).
-
Fluorescence plate reader.
Procedure:
-
Target Cell Labeling: Label the target cells with Calcein-AM by incubating them with the dye in complete medium.
-
Washing: Wash the labeled target cells to remove excess dye.
-
Plating: Plate the labeled target cells in a 96-well plate.
-
Effector Cell and Compound Addition: Add NK cells at various effector-to-target (E:T) ratios and the test compounds at different concentrations.
-
Controls: Include controls for spontaneous release (target cells only) and maximum release (target cells with lysis buffer).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and transfer the supernatant to a new plate.
-
Measurement: Measure the fluorescence of the released Calcein in the supernatant using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100 Plot the percentage of specific lysis against the compound concentration to determine the IC50.
Western Blot Analysis of Downstream Signaling
This method is used to detect the phosphorylation status of key signaling proteins like AKT and ERK, providing insight into the mechanism of action of the inhibitors.
Materials:
-
NK cells.
-
Stimulating agent (e.g., plate-bound anti-NKG2D antibody or target cells).
-
Test compounds.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Pre-incubate NK cells with the test compounds for a specified time, then stimulate them.
-
Cell Lysis: Lyse the cells on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Figure 3: Logical Comparison of Inhibitor Classes.
Summary and Conclusion
This guide provides a comparative overview of this compound and small molecule inhibitors of downstream signaling pathways.
-
This compound and its analogs represent a strategy of upstream inhibition , directly targeting the initial receptor-ligand interaction. This approach offers the advantage of blocking all downstream signaling emanating from the NKG2D receptor, ensuring a comprehensive shutdown of this specific activation pathway. This high specificity for the NKG2D receptor minimizes the potential for off-target effects on other signaling pathways.
-
Small molecule inhibitors of downstream signaling provide a more targeted approach , allowing for the dissection of the specific roles of the PI3K/AKT/mTOR and MAPK/ERK pathways in NKG2D-mediated functions. However, these inhibitors may have broader effects as these signaling pathways are common to many cellular processes and receptors, and the potential for off-target kinase inhibition should be considered.
The choice between these inhibitory strategies will depend on the specific research question. For studies aiming to specifically ablate all NKG2D-mediated effects, direct inhibitors like this compound are ideal. For investigations into the specific roles of downstream signaling cascades, inhibitors of PI3K, MEK, or other kinases are more appropriate. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these different classes of inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of tumor cell susceptibility to natural killer cell activity through inhibition of the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokines can counteract the inhibitory effect of MEK-i on NK-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Novel Isoform-Selective Phosphoinositide 3-Kinase Inhibitors on Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NKG2D Inhibitors in Preclinical Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of therapeutic agents targeting the Natural Killer Group 2D (NKG2D) receptor, a key player in the pathogenesis of various autoimmune diseases. We examine the performance of emerging small-molecule inhibitors and established antibody-based blockade strategies in relevant preclinical models of autoimmunity. This comparison is supported by available experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to NKG2D in Autoimmunity
The NKG2D receptor, an activating immunoreceptor expressed on NK cells, CD8+ T cells, and subsets of other immune cells, plays a crucial role in immune surveillance by recognizing stress-induced ligands on transformed or infected cells.[1][2] However, aberrant expression of NKG2D ligands in tissues affected by autoimmune diseases can lead to chronic inflammation and tissue damage mediated by NKG2D-expressing immune cells.[1][3] This has positioned the NKG2D pathway as a promising therapeutic target for a range of autoimmune disorders, including rheumatoid arthritis (RA), multiple sclerosis (MS), and inflammatory bowel disease (IBD).[3][4] Therapeutic strategies primarily involve blocking the interaction between NKG2D and its ligands, thereby dampening the inflammatory cascade.
Comparative Efficacy of NKG2D Inhibitors
The development of NKG2D-targeted therapies has largely focused on two main approaches: monoclonal antibody-mediated blockade and small-molecule inhibition. While both aim to disrupt the NKG2D signaling pathway, they differ in their mechanism of action, pharmacokinetic properties, and potential for off-target effects.
Data Presentation: Performance in Autoimmune Models
The following table summarizes the available quantitative and qualitative data for different NKG2D inhibitors in various preclinical and clinical models of autoimmune disease. It is important to note that direct head-to-head comparative studies of these specific agents in the same model are limited in the publicly available literature. Therefore, this table synthesizes findings from separate studies to provide a comparative perspective.
| Therapeutic Agent | Class | Autoimmune Model | Key Efficacy Endpoints | Results | Citation(s) |
| NNC0142-0002 | Monoclonal Antibody | Crohn's Disease (Phase IIa Clinical Trial) | Change in Crohn's Disease Activity Index (CDAI) from baseline | No significant difference vs. placebo at week 4. Significant difference at week 12 (ΔCDAI = -55). | [1][5] |
| CX5 | Monoclonal Antibody | Experimental Autoimmune Encephalomyelitis (EAE) - Mouse Model of MS | Clinical disease score | Reduced EAE disease course compared to isotype control. | [6] |
| CX5 | Monoclonal Antibody | Colitis (Mouse Model of IBD) | Disease progression in mild colitis | Significantly reduced disease progression. No significant reduction in moderate-to-severe colitis. | [3] |
| Allosteric Small-Molecule Inhibitors | Small Molecule | (In vitro data) | Inhibition of NKG2D-MICA interaction | Identified two distinct chemical series with low micromolar binding affinities. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key animal models used in the assessment of NKG2D inhibitors.
Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis)
Objective: To induce an autoimmune arthritis in mice that pathologically resembles human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles
Protocol:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
Administer 100 µL of the emulsion intradermally at a different site near the base of the tail.
-
-
Disease Assessment:
-
Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week.
-
A commonly used scoring system is: 0 = no evidence of erythema and swelling; 1 = erythema and mild swelling confined to the tarsals or ankle joint; 2 = erythema and mild swelling extending from the ankle to the tarsals; 3 = erythema and moderate swelling extending from the ankle to the metatarsal joints; 4 = erythema and severe swelling encompass the ankle, foot and digits. The maximum score per mouse is 16.[7]
-
-
Histological Analysis:
Experimental Autoimmune Encephalomyelitis (EAE) in Mice (Model for Multiple Sclerosis)
Objective: To induce an inflammatory demyelinating disease of the central nervous system (CNS) in mice that mimics aspects of human multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of 200 µg of MOG35-55 peptide in CFA at a 1:1 ratio.
-
Inject 100 µL of the emulsion subcutaneously at two sites on the flank.
-
-
Pertussis Toxin Administration:
-
Administer 200 ng of pertussis toxin in 200 µL of PBS intraperitoneally on day 0 and day 2 post-immunization.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
A typical scoring scale is: 0 = no clinical signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund or dead.
-
-
CNS Tissue Analysis:
-
At the peak of disease or at the study endpoint, perfuse the mice with PBS and collect the brain and spinal cord.
-
Fix the tissues in 4% paraformaldehyde for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination).
-
Alternatively, isolate mononuclear cells from the CNS for flow cytometric analysis of infiltrating immune cell populations.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.
NKG2D Signaling Pathway
Caption: NKG2D signaling cascade upon ligand binding.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for testing NKG2D inhibitors in vivo.
Conclusion
The targeting of the NKG2D pathway holds significant promise for the treatment of autoimmune diseases. While monoclonal antibodies have demonstrated clinical potential, the development of orally bioavailable small-molecule inhibitors represents a highly attractive alternative. The recent identification of allosteric small-molecule inhibitors of the NKG2D receptor opens up new avenues for therapeutic intervention.[1][11] Further preclinical studies directly comparing the efficacy, safety, and pharmacokinetic profiles of these different inhibitor classes within the same autoimmune models are warranted to determine the optimal therapeutic strategy for leveraging NKG2D inhibition in the clinic. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers engaged in this exciting field of drug discovery.
References
- 1. Anti-NKG2D monoclonal antibody (NNC0142-0002) in active Crohn's disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of NKG2D and Its Ligands in Autoimmune Diseases: New Targets for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]
- 8. Natural Killer Cells Infiltration in the Joints Exacerbates Collagen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Independent Validation of Published Data on NKG2D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published data for the small molecule NKG2D inhibitor, Nkg2D-IN-2, and its alternatives. The information is compiled from publicly available research to offer a tool for independent validation and to guide future research and development in NKG2D-targeted therapies.
Introduction to NKG2D and Its Inhibition
Natural Killer Group 2D (NKG2D) is a key activating receptor found on the surface of immune cells such as Natural Killer (NK) cells, CD8+ T cells, and γδ T cells. It plays a crucial role in the immune system's ability to recognize and eliminate stressed, infected, or transformed cells. These target cells upregulate the expression of NKG2D ligands (NKG2DLs), such as MICA, MICB, and ULBP proteins. The binding of these ligands to the NKG2D receptor triggers a signaling cascade that leads to the activation of the immune cell's cytotoxic functions.
While this mechanism is vital for anti-tumor and anti-viral immunity, aberrant or chronic NKG2D signaling has been implicated in the pathogenesis of autoimmune and inflammatory diseases. Consequently, inhibiting the NKG2D pathway presents a promising therapeutic strategy for these conditions. This guide focuses on the comparative performance of this compound, a recently identified small molecule inhibitor, and other therapeutic modalities targeting the NKG2D axis.
Comparative Performance of NKG2D Inhibitors
The following tables summarize the quantitative data for this compound and its alternatives. The data is extracted from the primary publications and presented for comparative analysis.
Small Molecule Inhibitors of the NKG2D-Ligand Interaction
This compound, also identified as "compound 47" in its primary publication, is a potent small molecule inhibitor of the NKG2D receptor. It belongs to a series of compounds developed to allosterically block the binding of NKG2D ligands. The table below compares its in vitro potency with other published analogs.
| Compound | Target | Assay | IC50 (µM) | Publication |
| This compound (cpd 47) | NKG2D/MICA Interaction | TR-FRET | 0.1 | [Bioorg Med Chem Lett. 2023 Sep 29:129492] |
| This compound (cpd 47) | NKG2D/ULBP6 Interaction | TR-FRET | 0.2 | [Bioorg Med Chem Lett. 2023 Sep 29:129492] |
| Compound 1a | NKG2D/MICA Interaction | Cellular TR-FRET | 10.2 ± 2.9 | [PNAS. 2023;120(18):e2216342120] |
| Compound 1a | NKG2D/ULBP6 Interaction | Cellular TR-FRET | 13.6 ± 4.6 | [PNAS. 2023;120(18):e2216342120] |
| Compound 3b | NKG2D/MICA Interaction | Cellular TR-FRET | 2.2 ± 0.7 | [PNAS. 2023;120(18):e2216342120] |
| Compound 3b | NKG2D/ULBP6 Interaction | Cellular TR-FRET | 5.0 ± 0.9 | [PNAS. 2023;120(18):e2216342120] |
| Compound 3b | NKG2D-mediated cell killing | KHYG-1/Ba/F3 coculture | 3.0 ± 1.1 | [PNAS. 2023;120(18):e2216342120] |
Alternative Therapeutic Strategies
Beyond small molecule inhibitors that directly target the NKG2D receptor, other strategies aim to modulate the NKG2D pathway. These include monoclonal antibodies that block the receptor and inhibitors of metalloproteases (ADAMs) that prevent the shedding of NKG2D ligands from the tumor cell surface, thereby enhancing immune recognition.
| Therapeutic Modality | Target | Mechanism of Action | Key Performance Data | Publication(s) |
| NNC0142-0002 | NKG2D Receptor | Antagonistic human IgG4 monoclonal antibody | Showed a significant clinical response at week 12 in a Phase IIa trial for Crohn's disease. | [Gut. 2017;66:1918-1925] |
| KYK-2.0 | NKG2D Receptor | Fully human monoclonal antibody (IgG1) | Subnanomolar avidity for human NKG2D. Blocks binding of MICA, MICB, and ULBP2. | [J Mol Biol. 2008;384(5):1187-201] |
| INCB7839 (Aderbasib) | ADAM10/ADAM17 | Dual inhibitor of metalloproteases | Preclinical studies show it inhibits glioma growth. | [Stanford Medicine Clinical Trials] |
| GW280264X | ADAM10/ADAM17 | Dual inhibitor of metalloproteases | IC50: 11.5 nM (ADAM10), 8.0 nM (ADAM17). Reduces shedding of ULBP2. | [Oncoimmunology. 2016;5(3):e1123367], [MedChemExpress] |
| GI254023X | ADAM10 | Selective inhibitor of ADAM10 | Reduces shedding of MICA/B. Enhances NK cell-mediated killing. | [Oncoimmunology. 2016;5(3):e1123367] |
| LT4 | ADAM10 | Selective inhibitor of ADAM10 | IC50: 40 nM (ADAM10), 1500 nM (ADAM17). Reduces shedding of NKG2D ligands. | [Oncoimmunology. 2016;5(3):e1123367] |
| MN8 | ADAM10 | Selective inhibitor of ADAM10 | IC50: 9.2 nM (ADAM10), 90 nM (ADAM17). Reduces shedding of NKG2D ligands. | [Haematologica. 2019;104(2):336-346] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental designs, the following diagrams illustrate the NKG2D signaling pathway and a typical workflow for inhibitor screening.
Figure 1: Simplified NKG2D signaling pathway leading to cellular activation.
Figure 2: General workflow for the discovery and validation of NKG2D inhibitors.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented in this guide. For complete details, please refer to the cited publications.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the interaction between the NKG2D receptor and its ligands in a high-throughput format.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium cryptate) conjugated to one binding partner (e.g., anti-His antibody bound to His-tagged NKG2D) and an acceptor fluorophore (e.g., d2) conjugated to the other binding partner (e.g., biotinylated NKG2D ligand bound to streptavidin-d2). When the two partners interact, the fluorophores are brought into close proximity, resulting in a FRET signal.
-
Procedure (Cellular Assay):
-
HEK293 cells are engineered to express full-length human NKG2D with a SNAP-tag and a His-tag.
-
Cells are labeled with an anti-His-Europium antibody (donor).
-
Biotinylated extracellular domain of a NKG2D ligand (e.g., MICA or ULBP6) is pre-complexed with streptavidin-d2 (acceptor).
-
The labeled cells, ligand-acceptor complex, and test compounds (at varying concentrations) are incubated together in a microplate.
-
The TR-FRET signal is measured on a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
-
Data Analysis: IC50 values are calculated from the dose-response curves, representing the concentration of the inhibitor required to reduce the TR-FRET signal by 50%.
NKG2D-Mediated Cell Killing Assay
This functional assay assesses the ability of an inhibitor to block the cytotoxic activity of NK cells towards target cells expressing NKG2D ligands.
-
Principle: Effector cells (e.g., the NK cell line KHYG-1) that express NKG2D are co-cultured with target cells (e.g., Ba/F3 cells) that have been engineered to express a specific NKG2D ligand (e.g., MICA). The killing of target cells by the effector cells is measured, and the ability of a test compound to inhibit this killing is quantified.
-
Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., Calcein-AM) that is retained by live cells.
-
Effector cells and labeled target cells are co-cultured at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of the test compound.
-
After an incubation period (e.g., 4 hours), the amount of fluorescence released from lysed target cells into the supernatant is measured, or the number of remaining viable target cells is quantified by flow cytometry.
-
-
Data Analysis: The percentage of specific lysis is calculated for each compound concentration, and IC50 values are determined from the resulting dose-response curves.
ADAM10/17 Shedding Assay
This assay measures the ability of inhibitors to prevent the proteolytic cleavage and release of soluble NKG2D ligands from the cell surface.
-
Principle: Tumor cells that endogenously express and shed NKG2D ligands (e.g., Hodgkin lymphoma cell lines for MICA/B and ULBP3) are treated with ADAM10/17 inhibitors. The amount of soluble NKG2D ligand in the cell culture supernatant and the level of the ligand remaining on the cell surface are quantified.
-
Procedure:
-
Cells are cultured in the presence of various concentrations of the ADAM inhibitor for a defined period (e.g., 24-48 hours).
-
The cell culture supernatant is collected, and the concentration of the soluble NKG2D ligand (e.g., sMICA, sULBP2) is measured by ELISA.
-
The cells are harvested, and the surface expression of the NKG2D ligand is measured by flow cytometry using a specific antibody.
-
-
Data Analysis: The reduction in soluble ligand concentration in the supernatant and the increase in cell surface ligand expression are quantified relative to untreated control cells. EC50 values can be determined from dose-response curves.
Conclusion
The data presented in this guide highlight the ongoing efforts to develop therapeutic agents that modulate the NKG2D pathway. This compound and its analogs represent a promising class of small molecule inhibitors with low micromolar to sub-micromolar potency in vitro. Monoclonal antibodies offer an alternative with high affinity and have shown clinical potential, although they come with the challenges of biologic-based therapies. Indirect modulation of the NKG2D pathway through inhibition of ADAM proteases is another viable strategy that can enhance the immune system's ability to recognize and eliminate tumor cells.
The choice of therapeutic modality will likely depend on the specific disease context. For autoimmune and inflammatory conditions, direct antagonism of the NKG2D receptor with small molecules or antibodies may be desirable. In the context of cancer, inhibiting the shedding of NKG2D ligands to enhance immune surveillance is a compelling approach.
This guide serves as a starting point for researchers to compare the available data on these different strategies. As the field evolves, further independent validation and head-to-head preclinical and clinical studies will be crucial to fully understand the therapeutic potential of these NKG2D-targeting agents.
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nkg2D-IN-2
This document provides crucial safety, handling, and disposal information for the novel Natural Killer Group 2D (NKG2D) receptor inhibitor, Nkg2D-IN-2. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.
Physicochemical and Biological Properties
This compound is a potent inhibitor of the NKG2D receptor, a key activating receptor in the immune system. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₁₇Cl₂F₆N₃O₂ | --INVALID-LINK--[1][2][3] |
| Molecular Weight | 564.31 g/mol | --INVALID-LINK--[1][2][3] |
| Biological Activity | NKG2D inhibitor | --INVALID-LINK--[1][2][3] |
| IC₅₀ (NKG2D/MICA TR-FRET assay) | 0.1 µM | --INVALID-LINK--[1][2][3][4] |
| IC₅₀ (NKG2D/ULBP6 TR-FRET assay) | 0.2 µM | --INVALID-LINK--[1][2][3][4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to ensure the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn at all times:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified |
| Body Protection | Laboratory Coat | Standard |
| Respiratory Protection | Fume Hood | Use when handling the powder form or preparing stock solutions |
Storage
Proper storage is critical to maintain the integrity of the compound.[5]
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][6]
Preparation of Stock Solutions
For detailed instructions on preparing stock solutions, refer to the supplier's general compound handling instructions.[5][6] As a general guideline:
-
Before opening the vial, centrifuge it to ensure all the powder is at the bottom.[6]
-
This compound is soluble in DMSO.[7] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
For cell-based assays, the final concentration of DMSO should typically be less than 0.5% to avoid cytotoxicity.[5]
-
Aliquots of the stock solution can be stored at -20°C or -80°C.[5][6]
Emergency Procedures and First Aid
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Get medical attention. |
Disposal Plan
All waste materials, including unused this compound, contaminated consumables, and solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) department for specific guidelines.
Experimental Protocols
While a specific, detailed experimental protocol for every application of this compound is beyond the scope of this document, a general workflow for a cell-based assay is provided below. This is based on its function as an NKG2D inhibitor.
General Workflow for a Cell-Based NKG2D Inhibition Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dbaitalia.it [dbaitalia.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
